3-(3-Methylphenyl)propan-1-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(3-methylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8H,3,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZPBNSHVQMWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506195 | |
| Record name | 3-(3-Methylphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104774-85-8 | |
| Record name | 3-(3-Methylphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(3-Methylphenyl)propan-1-amine CAS number and properties
An In-Depth Technical Guide to 3-(3-Methylphenyl)propan-1-amine: Synthesis, Properties, and Applications in Drug Discovery
Introduction
This compound, also known as 3-(m-tolyl)propan-1-amine, is a primary amine that serves as a valuable and versatile intermediate in advanced organic synthesis. Its structure, featuring a flexible propyl-amine chain attached to a substituted aromatic ring, makes it a key building block in the construction of more complex molecular architectures. For researchers and professionals in drug development, this compound represents a strategic starting material for creating libraries of novel compounds, particularly those targeting the central nervous system and other therapeutic areas. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, its synthetic utility, and a robust workflow for quality control, grounded in the principles of scientific integrity and practical application.
Chemical Identity and Physicochemical Properties
Correctly identifying a chemical is the foundation of reproducible science. This compound is most commonly identified by its CAS (Chemical Abstracts Service) number. It is important to distinguish between the free base and its hydrochloride salt, as they have different properties and CAS numbers.
-
Free Base CAS Number : 104774-85-8[1]
-
Hydrochloride Salt CAS Number : 104798-09-6
The key physicochemical properties of the free base form are summarized in the table below, compiled from various chemical databases and suppliers.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅N | [1] |
| Molecular Weight | 149.23 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-(m-tolyl)propan-1-amine, 3-Methylbenzenepropanamine | [1] |
| Appearance | Liquid | ChemBridge Corporation |
| Boiling Point | 238.6 °C | ECHEMI |
| Density | 0.94 g/cm³ | ECHEMI |
| Flash Point | 103.0 °C | ECHEMI |
| Refractive Index | 1.527 | ECHEMI |
| XLogP3 | 2.2 | [1] |
Synthesis Protocol: Catalytic Hydrogenation of 3-(3-Methylphenyl)propanenitrile
The synthesis of 3-arylpropanamines is most effectively and safely achieved via the catalytic hydrogenation of the corresponding 3-arylpropanenitrile precursor. This method is preferred in both industrial and research settings over stoichiometric metal hydride reagents like lithium aluminum hydride (LiAlH₄) for several reasons. Catalytic hydrogenation offers higher selectivity towards the primary amine, minimizing the formation of secondary and tertiary amine byproducts.[2][3] Furthermore, it avoids the hazards associated with handling pyrophoric reagents like LiAlH₄ and presents a more environmentally benign and cost-effective process.[4][5]
The protocol described here is adapted from established procedures for the selective reduction of analogous nitriles, such as 3-phenylpropionitrile, over a palladium on carbon (Pd/C) catalyst.[2][3][6]
Experimental Protocol
Objective: To synthesize this compound from 3-(3-methylphenyl)propanenitrile via heterogeneous catalytic hydrogenation.
Materials:
-
3-(3-Methylphenyl)propanenitrile
-
10% Palladium on Carbon (10% Pd/C), preferably a commercial-grade catalyst like Selcat Q
-
Dichloromethane (DCM)
-
Deionized Water
-
Sodium Dihydrogen Phosphate Monohydrate (NaH₂PO₄·H₂O)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydrogen Gas (H₂)
-
Sodium Hydroxide (NaOH), 10M solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
Procedure:
-
Reactor Setup: Charge a high-pressure hydrogenation vessel with 3-(3-Methylphenyl)propanenitrile (1.0 eq.), 10% Pd/C catalyst (approx. 30% by weight of the nitrile), deionized water (50 mL per 1 g of nitrile), and dichloromethane (10 mL per 1 g of nitrile).
-
Addition of Acidic Additives: To the reaction mixture, add NaH₂PO₄·H₂O (1.0 eq.) and carefully add concentrated H₂SO₄ (1.0 eq.).
-
Scientist's Insight: The use of a biphasic solvent system (DCM/water) and acidic additives is critical for selectivity. The acid protonates the newly formed primary amine, forming a salt that is soluble in the aqueous phase. This partitioning prevents the amine from reacting further with reaction intermediates on the catalyst surface, which is the primary pathway to secondary amine byproduct formation.[3]
-
-
Hydrogenation: Seal the reactor. Purge the system three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to 6 bar.
-
Reaction Conditions: Begin vigorous stirring and heat the reaction mixture to 80 °C. Maintain the temperature and pressure, monitoring hydrogen uptake. The reaction is typically complete within 7-10 hours.
-
Work-up and Isolation: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Phase Separation: Transfer the filtrate to a separatory funnel. Separate the organic (DCM) and aqueous layers.
-
Basification and Extraction: Place the aqueous layer in a beaker cooled in an ice bath. Slowly add 10M NaOH solution with stirring until the pH is >12. This deprotonates the amine salt, liberating the free base.
-
Extraction: Transfer the basified aqueous solution back to the separatory funnel and extract three times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The product is often of high purity (>99%) directly after work-up.[2][6] If necessary, further purification can be achieved by vacuum distillation.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the reactivity of its two key functional domains: the primary amine and the m-methylated phenyl ring.
-
Primary Amine: The nucleophilic -NH₂ group is a versatile handle for a wide range of chemical transformations. It readily participates in N-alkylation, acylation to form amides, reductive amination with aldehydes and ketones, and can be used in the synthesis of various nitrogen-containing heterocycles. This functional group is crucial for introducing basicity into a molecule, which is often essential for drug-receptor interactions and favorable pharmacokinetic properties.[7]
-
Aromatic Ring: The 3-methylphenyl group can undergo electrophilic aromatic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts reactions). The methyl group acts as a weak ortho-, para-director, influencing the regioselectivity of these modifications and allowing for further diversification of the molecular scaffold.
Applications in Medicinal Chemistry and Drug Discovery
Arylpropanamines are a privileged scaffold in medicinal chemistry. They form the core structure of numerous clinically significant drugs, particularly those acting on the central nervous system.[8] For instance, the unsubstituted analog, 3-phenylpropylamine, is an intermediate for antimuscarinic drugs and potential anticancer agents.[2][6] The structural motif is also central to selective serotonin reuptake inhibitors (SSRIs) like Fluoxetine.[9]
While specific drugs derived directly from this compound are not prominently documented in publicly available literature, its utility is clear. It serves as an ideal starting point for:
-
Lead Optimization: Modifying a known pharmacophore by introducing the m-tolyl group to probe structure-activity relationships (SAR).
-
Combinatorial Chemistry: Using the amine as a scaffold to react with diverse sets of building blocks (e.g., carboxylic acids, aldehydes) to rapidly generate libraries of novel compounds for high-throughput screening.
-
Fragment-Based Drug Design: Employing the m-tolylpropanamine fragment to build larger, more potent molecules.
Patents filed in the field of medicinal chemistry often cite structures containing the this compound core, underscoring its relevance in the development of new therapeutic agents.[1]
Workflow for Quality Control and Analysis
Ensuring the identity and purity of a synthesized intermediate is a non-negotiable step in any research or development pipeline. The following workflow provides a self-validating system for the characterization of this compound.
Step-by-Step QC Protocol
-
Sample Preparation: Prepare a dilute solution of the final product in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis and in a volatile solvent (e.g., methanol or DCM) for GC-MS.
-
Proton NMR (¹H NMR): Acquire a ¹H NMR spectrum. Confirm the presence of all expected proton signals: aromatic protons (around 7.0-7.2 ppm), the benzylic methylene protons (-CH₂-Ar), the central methylene protons (-CH₂-), the amine-adjacent methylene protons (-CH₂-N), the amine protons (-NH₂), and the methyl group protons (-CH₃). Check that the integration values correspond to the correct proton counts.
-
Carbon NMR (¹³C NMR): Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments, which should match the molecule's structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Inject the sample into the GC-MS. The gas chromatogram will indicate the purity of the sample (ideally a single major peak). The mass spectrum of this peak should show the correct molecular ion (M⁺) peak at m/z = 149 and a fragmentation pattern consistent with the structure.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Acquire an IR spectrum. Confirm the presence of key functional group stretches, including N-H stretches for the primary amine (typically two bands in the 3300-3400 cm⁻¹ region) and C-H stretches for the aromatic and aliphatic portions.
-
Data Consolidation and Approval: Compare the acquired data against reference spectra or expected values. If all analytical data are consistent with the target structure and the purity (from GC) is above the required threshold (e.g., >98%), the batch can be approved for use in subsequent synthetic steps.
Quality Control Workflow Diagram
Caption: Logical workflow for the quality control analysis of synthesized this compound.
Safety and Handling
The hydrochloride salt of this compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with it is the exclamation mark (GHS07). As a primary amine, the free base should be handled with similar precautions.
Standard Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a synthetically accessible and highly valuable intermediate for chemical research and pharmaceutical development. Its straightforward synthesis via catalytic hydrogenation represents a safe, scalable, and selective method appropriate for modern laboratories. The dual reactivity of its amine and aromatic functionalities provides a rich platform for molecular diversification. By understanding its properties and employing robust quality control workflows, researchers can confidently leverage this compound to accelerate the discovery and development of next-generation therapeutics.
References
- 1. This compound | C10H15N | CID 12666388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 6. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How are amines used in medicine? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 8. IL84863A - 3-aryloxy-3-substituted propanamines,process for their preparation and pharmaceutical compositions comprising them - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 3-(m-tolyl)propan-1-amine
Foreword: A Molecule of Interest in Modern Chemistry
3-(m-tolyl)propan-1-amine, a primary phenylalkylamine, represents a significant structural motif in the landscape of medicinal chemistry and materials science. Its unique combination of a hydrophobic aromatic ring, a flexible propyl linker, and a basic primary amine group imparts a profile ripe for exploration. In drug development, this scaffold is a cornerstone for designing agents that interact with the central nervous system, while in materials science, it serves as a versatile building block for polymers and functionalized surfaces. This guide provides a comprehensive analysis of its core physicochemical properties, offering both theoretical predictions and robust, field-proven experimental protocols for their validation. The methodologies detailed herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to fully characterize this and similar molecules.
Molecular Identity and Structural Properties
Understanding the fundamental identity of a compound is the first step in its characterization. 3-(m-tolyl)propan-1-amine is identified by its unique CAS number and is composed of a benzene ring substituted with a methyl group at the meta-position and a 3-aminopropyl group.
The molecular structure dictates the compound's physical and chemical behavior. The presence of a primary amine group provides a site for hydrogen bonding and acts as a Brønsted-Lowry base. The aromatic tolyl group and the propyl chain contribute to its lipophilicity.
| Property | Value | Source |
| IUPAC Name | 3-(3-methylphenyl)propan-1-amine | Computed by Lexichem TK 2.7.0[1] |
| CAS Number | 104774-85-8 | EPA DSSTox[1] |
| Molecular Formula | C₁₀H₁₅N | PubChem[1] |
| Molecular Weight | 149.23 g/mol | Computed by PubChem 2.2[1] |
| Canonical SMILES | CC1=CC(=CC=C1)CCCN | Computed by OEChem 2.3.0[1] |
| InChIKey | RPZPBNSHVQMWNY-UHFFFAOYSA-N | Computed by InChI 1.07.0[1] |
Computed Physicochemical Data
While experimental data for 3-(m-tolyl)propan-1-amine is not extensively published, computational models provide valuable estimations for guiding experimental design. These properties are critical for predicting the molecule's behavior in various environments, such as its partitioning between aqueous and lipid phases in biological systems.
| Computed Property | Value | Significance in Drug Development | Source |
| XLogP3 | 2.2 | Predicts lipophilicity and membrane permeability. A value in this range often correlates with good oral bioavailability. | Computed by XLogP3 3.0[1] |
| Topological Polar Surface Area (TPSA) | 26 Ų | Estimates the surface area occupied by polar atoms, influencing cell membrane penetration. A TPSA below 90 Ų is generally associated with good CNS penetration. | Computed by Cactvs 3.4.8.18[1] |
| Hydrogen Bond Donor Count | 1 | The primary amine (-NH₂) can donate a hydrogen bond, influencing solubility and receptor binding. | Computed by Cactvs 3.4.8.18[1] |
| Hydrogen Bond Acceptor Count | 1 | The nitrogen atom's lone pair can accept a hydrogen bond, contributing to interactions with biological targets and solvents. | Computed by Cactvs 3.4.8.18[1] |
| Rotatable Bond Count | 3 | Indicates the molecule's conformational flexibility, which is crucial for binding to target proteins. | Computed by Cactvs 3.4.8.18[1] |
| Predicted pKa | 9.38 ± 0.10 | The predicted basicity of the amine group, which dictates the ionization state at physiological pH. | Predicted for 1-(m-tolyl)propan-1-amine[2] |
Solubility Profile: Theoretical Insights and Experimental Validation
The solubility of a compound is a critical parameter, influencing everything from reaction conditions to bioavailability. The structure of 3-(m-tolyl)propan-1-amine—with its polar amine head and nonpolar hydrocarbon tail—suggests it will behave as an amphiphile.
Theoretical Expectation:
-
Water Solubility: Expected to be low. While the amine group can form hydrogen bonds with water, the larger, nonpolar tolylpropyl moiety will dominate, limiting aqueous solubility.[3] The basic nature of the amine means its solubility will be significantly higher in acidic aqueous solutions due to the formation of the more soluble ammonium salt.[4][5]
-
Organic Solvent Solubility: Expected to be highly soluble in a range of organic solvents, from nonpolar (e.g., hexane) to polar aprotic (e.g., chloroform, ethyl acetate) and polar protic (e.g., methanol, ethanol).[6][7]
Experimental Protocol: Gravimetric Determination of Solubility
This protocol provides a reliable method for quantifying the solubility of 3-(m-tolyl)propan-1-amine in various solvents. The core principle involves creating a saturated solution, separating the dissolved solute from the excess, and quantifying the solute by mass after solvent evaporation.[6]
Materials:
-
3-(m-tolyl)propan-1-amine (high purity)
-
Selected solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Sealed vials
-
Analytical balance (±0.0001 g)
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Pre-weighed glass flasks
Step-by-Step Methodology:
-
Preparation of Saturated Solution: Add an excess amount of 3-(m-tolyl)propan-1-amine to a known volume of the chosen solvent in a sealed vial. "Excess" is confirmed by the presence of undissolved material.
-
Equilibration: Place the vial in a temperature-controlled shaker bath (e.g., at 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: Allow the vial to stand until any undissolved solid has settled. Carefully withdraw a precise volume of the clear supernatant using a syringe fitted with a filter appropriate for the solvent. This step is critical to prevent the transfer of any undissolved compound.[6]
-
Gravimetric Analysis: Dispense the filtered solution into a pre-weighed flask. Record the exact mass of the solution.
-
Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.
-
Final Weighing: Dry the flask containing the non-volatile amine residue to a constant weight in a vacuum oven at a temperature below its boiling point. Record the final mass.
-
Calculation: Solubility ( g/100 mL) = [(Mass of flask + residue) - (Mass of empty flask)] / (Volume of aliquot taken) * 100
Caption: Workflow for gravimetric solubility determination.
Acidity and Basicity: pKa Determination
The basicity of the primary amine, quantified by the dissociation constant (pKa) of its conjugate acid, is arguably its most important physicochemical property in a pharmaceutical context. It governs the degree of ionization at a given pH, which directly impacts absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a widely used and straightforward method for determining the pKa of amines.[8] It involves monitoring the pH of a solution of the amine as a standardized acid titrant is added. The pKa corresponds to the pH at the half-equivalence point.
Materials:
-
3-(m-tolyl)propan-1-amine
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized, CO₂-free water
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a sample of 3-(m-tolyl)propan-1-amine and dissolve it in a known volume of CO₂-free deionized water to create a solution of known concentration (e.g., 0.01 M). If aqueous solubility is too low, a co-solvent system (e.g., water-ethanol) may be used, though this will yield an apparent pKa (pKa*).[9]
-
Titration Setup: Place the amine solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of the burette filled with the standardized HCl solution.
-
Titration: Begin stirring the solution gently. Record the initial pH. Add the HCl titrant in small, precise increments (e.g., 0.1 mL).
-
Data Collection: After each addition of titrant, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. Continue this process well past the equivalence point (the region of sharpest pH change).
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.
-
Determine the equivalence point volume (V_eq), which is the midpoint of the steepest part of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V).
-
The half-equivalence point is V_eq / 2.
-
The pKa is the pH value on the titration curve that corresponds to the volume at the half-equivalence point.
-
Caption: Logical workflow for pKa determination via potentiometric titration.
Spectroscopic and Physical Characterization
While specific experimental data is sparse in the literature, the expected physical state and spectroscopic signatures can be inferred from analogous compounds like 3-phenylpropylamine, which is a clear, colorless liquid at room temperature with a boiling point of 221°C.[7][10]
Expected Properties:
-
Physical State: Likely a colorless to pale yellow liquid at room temperature.
-
Boiling Point: Estimated to be in the range of 220-230°C at atmospheric pressure, similar to its structural isomers and analogs.[2][7]
-
Spectroscopic Fingerprints:
-
¹H NMR: Expected to show distinct signals for the aromatic protons (around 7.0-7.2 ppm), a singlet for the methyl group protons (around 2.3 ppm), and multiplets for the three methylene groups of the propyl chain. The -NH₂ protons would appear as a broad singlet.
-
¹³C NMR: Will display characteristic signals for the aromatic carbons, the aliphatic carbons of the propyl chain, and the methyl carbon.
-
IR Spectroscopy: Key absorbances would include N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic ring.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 149. The fragmentation pattern would likely involve the loss of the amine group and cleavage along the propyl chain.
-
Conclusion
3-(m-tolyl)propan-1-amine is a molecule with significant potential, defined by its amphiphilic character and basicity. This guide has synthesized available computational data and presented detailed, actionable protocols for the experimental determination of its key physicochemical properties—namely solubility and pKa. While predicted values offer a strong starting point, the ultimate characterization for applications in research and development hinges on rigorous experimental validation as outlined. The methodologies provided herein serve as a robust framework for generating the precise data required for modeling ADME properties, designing synthetic routes, and advancing the development of novel chemical entities based on this versatile scaffold.
References
- 1. This compound | C10H15N | CID 12666388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(m-Tolyl)propan-1-amine | 1178741-79-1 [amp.chemicalbook.com]
- 3. quora.com [quora.com]
- 4. scribd.com [scribd.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. benchchem.com [benchchem.com]
- 7. 3-PHENYLPROPYLAMINE | 2038-57-5 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. 3-PHENYLPROPYLAMINE CAS#: 2038-57-5 [m.chemicalbook.com]
A Technical Guide to the Spectroscopic Characterization of 3-(3-Methylphenyl)propan-1-amine
This guide provides an in-depth analysis of the spectroscopic data for 3-(3-Methylphenyl)propan-1-amine, a primary amine with applications in organic synthesis and pharmaceutical research. Understanding its spectral signature is crucial for its identification, purity assessment, and structural elucidation. This document will delve into the theoretical and practical aspects of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific compound are not widely published, this guide will provide predicted data based on established principles of spectroscopy and analysis of structurally similar compounds.
Molecular Structure and Properties
This compound, also known as 3-(m-tolyl)propan-1-amine, is an organic compound with the chemical formula C₁₀H₁₅N.[1][2] Its structure consists of a propyl amine chain attached to a toluene ring at the meta position.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N | [1][2] |
| Molecular Weight | 149.23 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 104774-85-8 | [1][2] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic, benzylic, aliphatic, and amine protons.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 6.90 | m | 4H | Ar-H |
| ~ 2.70 | t | 2H | -CH₂-NH₂ |
| ~ 2.60 | t | 2H | Ar-CH₂- |
| ~ 2.35 | s | 3H | Ar-CH₃ |
| ~ 1.80 | p | 2H | -CH₂-CH₂-CH₂- |
| ~ 1.40 | br s | 2H | -NH₂ |
Interpretation of the ¹H NMR Spectrum
The aromatic protons are expected to appear in the downfield region (~7.20 - 6.90 ppm) as a complex multiplet due to their distinct chemical environments and spin-spin coupling. The methyl group on the aromatic ring will present as a sharp singlet around 2.35 ppm. The two methylene groups of the propyl chain adjacent to the aromatic ring and the amine group will appear as triplets around 2.60 ppm and 2.70 ppm, respectively, due to coupling with the central methylene group. The central methylene group will be a pentet (or multiplet) around 1.80 ppm. The amine protons typically appear as a broad singlet around 1.40 ppm, and their chemical shift can be concentration-dependent.[3] The signal for the amine protons will disappear upon the addition of D₂O, which is a useful method for their identification.[3]
Standard Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Integrate the signals and reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 142.0 | Ar-C (quaternary, attached to propyl chain) |
| ~ 138.0 | Ar-C (quaternary, attached to methyl group) |
| ~ 128.5 | Ar-C H |
| ~ 128.0 | Ar-C H |
| ~ 127.0 | Ar-C H |
| ~ 125.5 | Ar-C H |
| ~ 42.0 | -C H₂-NH₂ |
| ~ 34.0 | Ar-C H₂- |
| ~ 33.5 | -CH₂-C H₂-CH₂- |
| ~ 21.5 | Ar-C H₃ |
Interpretation of the ¹³C NMR Spectrum
The aromatic carbons will resonate in the downfield region (120-145 ppm). The two quaternary carbons in the aromatic ring will have distinct chemical shifts. The four aromatic CH carbons will also show separate signals. The aliphatic carbons of the propyl chain will appear in the upfield region, with the carbon attached to the nitrogen being the most deshielded (~42.0 ppm). The benzylic carbon will be around 34.0 ppm, and the central methylene carbon will be around 33.5 ppm. The methyl carbon on the aromatic ring will have a characteristic chemical shift of approximately 21.5 ppm.
Standard Experimental Protocol for ¹³C NMR
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent.
-
Instrument Setup: Use a broadband probe and set the spectrometer to the ¹³C frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H and C-H bonds, as well as aromatic C=C bonds.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3380 and 3300 | Medium, sharp | N-H symmetric and asymmetric stretching (primary amine) |
| ~ 3050 - 3000 | Medium | Aromatic C-H stretching |
| ~ 2950 - 2850 | Strong | Aliphatic C-H stretching |
| ~ 1610 and 1490 | Medium | Aromatic C=C stretching |
| ~ 1580 | Medium | N-H bending (scissoring) |
| ~ 800 - 700 | Strong | Aromatic C-H out-of-plane bending (meta-substitution) |
Interpretation of the IR Spectrum
The most characteristic feature of a primary amine is the presence of two N-H stretching bands in the 3400-3300 cm⁻¹ region. One band corresponds to the symmetric stretch and the other to the asymmetric stretch. The N-H bending vibration is expected around 1580 cm⁻¹. Strong absorptions in the 2950-2850 cm⁻¹ region are due to the C-H stretching of the aliphatic propyl chain and methyl group. Aromatic C-H stretching will appear just above 3000 cm⁻¹. The aromatic C=C stretching vibrations will be visible around 1610 and 1490 cm⁻¹. The substitution pattern on the aromatic ring can be inferred from the C-H out-of-plane bending bands in the 800-700 cm⁻¹ region.
Standard Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record a background spectrum of the empty spectrometer. Then, record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.
Predicted Mass Spectrum Data
| m/z | Proposed Fragment |
| 149 | [M]⁺ (Molecular ion) |
| 132 | [M - NH₃]⁺ |
| 118 | [M - CH₂NH₂]⁺ |
| 105 | [C₈H₉]⁺ (Tropylium ion) |
| 91 | [C₇H₇]⁺ (Benzyl or Tropylium ion) |
| 30 | [CH₂NH₂]⁺ |
Interpretation of the Mass Spectrum
The molecular ion peak ([M]⁺) is expected at m/z 149, corresponding to the molecular weight of the compound. A prominent fragmentation pathway for primary amines is the alpha-cleavage, leading to the loss of an alkyl radical. In this case, cleavage of the C-C bond between the first and second carbon of the propyl chain would result in a fragment with m/z 30 ([CH₂NH₂]⁺). Another likely fragmentation is the loss of ammonia (NH₃), giving a peak at m/z 132. The benzylic cleavage is also expected to be significant, leading to the formation of a tropylium ion at m/z 105 or a benzyl cation at m/z 91.
Standard Experimental Protocol for GC-MS
-
Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Gas Chromatography (GC) Setup: Inject the sample into a GC equipped with an appropriate column (e.g., a non-polar capillary column). The GC will separate the components of the sample before they enter the mass spectrometer. A typical temperature program would start at a low temperature and ramp up to a higher temperature to ensure good separation.
-
Mass Spectrometry (MS) Setup: Use electron ionization (EI) at 70 eV. Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern with predicted pathways to confirm the structure.
Workflow and Data Integration
A comprehensive structural elucidation involves the integration of data from all spectroscopic techniques. The following diagram illustrates the typical workflow.
Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive characterization of this compound. While this guide presents predicted data, the outlined protocols and interpretations serve as a robust framework for researchers and scientists working with this compound. The synergistic use of these techniques ensures confident structural assignment and purity assessment, which are critical in drug development and chemical research.
References
solubility and stability of 3-(3-Methylphenyl)propan-1-amine
An In-depth Technical Guide to the Solubility and Stability of 3-(3-Methylphenyl)propan-1-amine
Abstract
This technical guide provides a comprehensive framework for assessing the aqueous solubility and chemical stability of this compound, a primary amine of interest in pharmaceutical research and development. We delve into the foundational principles governing these critical physicochemical properties and present detailed, field-proven experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals, offering not just methodologies, but the causal scientific reasoning behind experimental design choices. The protocols described herein are designed as self-validating systems to ensure data integrity and compliance with regulatory expectations.
Introduction: The Critical Role of Physicochemical Profiling
This compound (CAS 104774-85-8) is an aromatic amine with a molecular structure that presents both opportunities and challenges in drug development.[1] Its primary amine group offers a site for salt formation to potentially modulate solubility, while the phenylpropyl backbone contributes to its lipophilicity, which is often correlated with membrane permeability.
Understanding the solubility and stability of a drug candidate is not a perfunctory exercise; it is the bedrock upon which successful drug development is built. Poor aqueous solubility can severely limit oral bioavailability, lead to unreliable in-vitro assay results, and create significant hurdles for formulation development.[2][3] Similarly, chemical instability can compromise a drug's potency, generate potentially toxic degradation products, and shorten its shelf-life.[4]
This guide will equip the researcher with the necessary tools to:
-
Experimentally determine the kinetic and thermodynamic solubility of the compound.
-
Conduct forced degradation studies to understand its intrinsic stability profile, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[5]
-
Establish a robust analytical method for accurate quantification during these studies.
Physicochemical Properties at a Glance
A preliminary in-silico assessment provides a starting point for understanding the compound's behavior.
| Property | Value | Source |
| Molecular Formula | C10H15N | PubChem[1] |
| Molecular Weight | 149.23 g/mol | PubChem[1] |
| XLogP3 | 2.2 | PubChem[1] |
| Topological Polar Surface Area | 26 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
The XLogP3 value of 2.2 suggests moderate lipophilicity, indicating that while it may have good membrane permeability, its aqueous solubility could be limited.[1]
Solubility Profile Determination
Solubility is measured in two primary contexts in drug discovery: kinetic and thermodynamic. Kinetic solubility is determined under conditions where a compound, pre-dissolved in an organic solvent like DMSO, is introduced into an aqueous buffer.[6][7] It measures how readily the compound stays in solution under non-equilibrium conditions and is ideal for high-throughput screening in early discovery.[8][9] Thermodynamic solubility, conversely, is the true equilibrium solubility of the solid compound in a solvent, a critical parameter for formulation and late-stage development.[2][6]
Experimental Workflow for Solubility Assessment
The logical flow for determining solubility involves distinct paths for kinetic and thermodynamic measurements, both culminating in a quantitative analysis step.
Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.
Protocol: Kinetic Solubility by Turbidimetry
This high-throughput method is ideal for early-stage assessment.[3][10]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.
-
Buffer Addition: Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.
-
Mixing and Incubation: Mix the plate thoroughly on a plate shaker for 10 minutes. Incubate the plate at room temperature (25°C) for 2 hours.[10]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The concentration at which significant light scattering (precipitation) is observed above the baseline is reported as the kinetic solubility.
Protocol: Thermodynamic 'Shake-Flask' Solubility
This method determines the equilibrium solubility and is considered the gold standard.[8]
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing 1 mL of the test solvent (e.g., water, PBS pH 7.4). The excess solid is crucial to ensure equilibrium is reached with a saturated solution.[11]
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[6][8]
-
Sample Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the clear filtrate with an appropriate solvent (e.g., mobile phase for HPLC) and quantify the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV method described in Section 4.0.
-
Data Analysis: The measured concentration is the thermodynamic solubility of the compound in that specific medium.
Stability Assessment and Forced Degradation
Stability testing is a regulatory requirement and a fundamental component of drug characterization. Forced degradation (or stress testing) is the process of subjecting a drug substance to conditions more severe than accelerated stability conditions.[4][12] The primary goals are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the stability-indicating analytical method.[4][13]
Decision-Making Framework for Stability Testing
The ICH guidelines provide a clear path for assessing stability, including specific requirements for photostability.
References
- 1. This compound | C10H15N | CID 12666388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. acdlabs.com [acdlabs.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 13. onyxipca.com [onyxipca.com]
A Technical Guide to the Research Applications of 3-(3-Methylphenyl)propan-1-amine
Abstract
This technical guide provides a comprehensive overview of the potential research applications for the compound 3-(3-Methylphenyl)propan-1-amine. While extensive peer-reviewed research on this specific molecule is not abundant, its structural characteristics as a substituted phenethylamine suggest significant potential for investigation in neuroscience and pharmacology.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded framework to explore its therapeutic possibilities. We will examine its chemical properties, hypothesize potential mechanisms of action, and present detailed, actionable experimental protocols for its study.
Introduction: Unveiling the Potential of a Novel Scaffold
This compound belongs to the phenethylamine class, a group of compounds known for their psychoactive properties and interaction with monoaminergic systems.[1] Its structure, featuring a phenylpropane core with a methyl group at the meta-position of the benzene ring, suggests potential interactions with various biological targets. The primary amine group is a key feature, allowing for interactions with receptors and enzymes. The meta-methyl group can influence the compound's metabolic stability, lipophilicity, and binding affinity to its targets, potentially creating a unique pharmacological profile. A key area of investigation for such a molecule would be its ability to cross the blood-brain barrier, a critical factor for any neuroactive compound.
Physicochemical Properties and In Silico Predictions
Understanding the physicochemical properties of this compound is fundamental to designing and interpreting experiments.
| Property | Value | Source | Significance in Drug Discovery |
| Molecular Formula | C10H15N | [3][4] | Provides the elemental makeup of the compound. |
| Molecular Weight | 149.23 g/mol | [3][4] | Influences diffusion and transport across biological membranes. |
| XLogP3 | 2.2 | [3] | This value suggests a balance between hydrophilicity and lipophilicity, indicating potential for good oral bioavailability and penetration of the blood-brain barrier. |
| Topological Polar Surface Area | 26 Ų | [3] | A low polar surface area is often correlated with good cell permeability. |
| Physical Form | Liquid | [5] | Important for handling and formulation. |
Note: Some of these values are computationally predicted and should be confirmed through experimental analysis.
Potential Research Applications and Mechanistic Hypotheses
The structural similarity of this compound to known neuroactive compounds opens up several exciting avenues for research.
Monoamine Reuptake Inhibition
The phenethylamine skeleton is a common feature in molecules that interact with monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1] Inhibition of these transporters leads to increased levels of these neurotransmitters in the synapse, which is the mechanism of action for many antidepressant and stimulant medications.
Hypothesis: this compound may function as a monoamine reuptake inhibitor, possibly with selectivity for one of the transporters.
Experimental Workflow: In Vitro Transporter Binding and Uptake Assays
Caption: Workflow for assessing monoamine transporter interaction.
Protocol: Radioligand Binding Assay
-
Cell Culture: Maintain HEK293 cells that are stably expressing human DAT, NET, or SERT in the appropriate culture media.
-
Compound Preparation: Create a stock solution of this compound in a suitable solvent like DMSO, and then prepare a series of dilutions.
-
Assay Setup: In a 96-well plate, combine cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and the various concentrations of the test compound.
-
Incubation: Allow the plate to incubate at room temperature for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
-
Termination: Use a cell harvester to rapidly filter the contents of each well through a glass fiber filtermat, separating the bound from the free radioligand.
-
Washing: Rinse the filters with ice-cold buffer to eliminate any non-specifically bound radioligand.
-
Detection: Quantify the radioactivity on the filters with a scintillation counter.
-
Data Analysis: Determine the specific binding for each concentration of the test compound and calculate the Ki value using non-linear regression analysis.
Trace Amine-Associated Receptor 1 (TAAR1) Agonism
TAAR1 is a G-protein coupled receptor that is activated by endogenous trace amines. It is found in brain regions that regulate mood and reward. Agonists of TAAR1 are being explored as potential treatments for conditions like addiction, schizophrenia, and depression. The structure of this compound is similar to that of known TAAR1 agonists.[1]
Hypothesis: this compound could function as a TAAR1 agonist.
Signaling Pathway: Canonical TAAR1 Activation
Caption: TAAR1 agonist-induced cAMP signaling cascade.
Protocol: cAMP Accumulation Assay
-
Cell Culture: Grow CHO or HEK293 cells that have been engineered to stably express human TAAR1.
-
Cell Plating: Plate the cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Add different concentrations of this compound to the cells, along with a phosphodiesterase inhibitor such as IBMX to prevent the breakdown of cAMP.
-
Incubation: Incubate the plate for approximately 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
Detection: Use a commercial kit, such as an HTRF or ELISA-based competitive immunoassay, to measure the levels of cAMP.
-
Data Analysis: Plot the concentration of cAMP against the concentration of the test compound and use non-linear regression to determine the EC50 value (the concentration that produces a half-maximal response).
Other Potential Applications
-
Microtubule Targeting Agents: Some substituted phenethylamines have been shown to interact with microtubules, which are important for various cellular functions.[1][6] This suggests a potential application in cancer research or for treating neurodegenerative diseases.[1]
-
Inflammatory and Neurological Disorders: Certain substituted phenethylamines are being investigated for their potential to treat inflammatory and neurological disorders at sub-hallucinogenic doses.[7][8]
-
Antibacterial Agents: The broader class of 1,3-bis(aryloxy)propan-2-amines has demonstrated antibacterial activity, suggesting that derivatives of this compound could also be explored for this purpose.[9]
In Vivo Behavioral Pharmacology
If in vitro studies show promising results, the next step would be to assess the compound's effects in animal models.
Locomotor Activity
Changes in an animal's movement can indicate whether a compound has stimulant or sedative properties.
Protocol: Open Field Test
-
Acclimation: Allow mice or rats to acclimate to the testing room for at least one hour before the experiment.
-
Habituation: Place each animal in an open field arena, which is a square box equipped with infrared beams to track movement. Allow the animal to explore for a 30-minute habituation period.
-
Compound Administration: Administer either this compound or a vehicle control through an appropriate route, such as an intraperitoneal injection.
-
Testing: Immediately place the animal back into the open field arena and record its locomotor activity (e.g., distance traveled, rearing) for 60-120 minutes.
-
Data Analysis: Use appropriate statistical tests, such as a t-test or ANOVA, to compare the locomotor activity of the group treated with the compound to the vehicle-treated group.
Antidepressant-like Effects
The forced swim test and the tail suspension test are standard methods for screening compounds for potential antidepressant effects.
Protocol: Forced Swim Test
-
Apparatus: Use a transparent cylinder filled with water (at 23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Pre-test: On the first day, place the animal in the cylinder for a 15-minute pre-swim session.
-
Compound Administration: On the second day, administer either this compound or a vehicle control.
-
Test: After a predetermined pre-treatment time (e.g., 30-60 minutes), place the animal back in the water for a 5-minute test session.
-
Scoring: Record the amount of time the animal is immobile during the test. A reduction in immobility time is considered an indication of an antidepressant-like effect.
-
Data Analysis: Compare the immobility times between the group treated with the compound and the vehicle-treated group.
Concluding Remarks and Future Directions
This compound is a compound with a chemical structure that suggests significant, yet largely untapped, potential in the field of neuropharmacology. The experimental frameworks outlined in this guide provide a solid starting point for a methodical investigation of its biological effects. Future research should aim for a comprehensive in vitro pharmacological profile to pinpoint its primary molecular targets. This should be followed by a rigorous evaluation of its efficacy and safety in relevant animal models. Additionally, structure-activity relationship (SAR) studies, which involve synthesizing and testing related analogs, will be essential for optimizing its potency, selectivity, and pharmacokinetic properties for any potential therapeutic development.
References
- 1. A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maxonchemicals.it.com [maxonchemicals.it.com]
- 3. This compound | C10H15N | CID 12666388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Hit2Lead | 3-(3-methylphenyl)-1-propanamine | CAS# 104774-85-8 | MFCD07374074 | BB-4028384 [hit2lead.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Synthon: A Technical Guide to 3-(3-Methylphenyl)propan-1-amine in Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 3-(3-Methylphenyl)propan-1-amine, a versatile primary amine that serves as a valuable building block in modern organic synthesis. With its distinct combination of a lipophilic m-tolyl group and a reactive terminal amine, this compound is a key intermediate for creating diverse molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document details the compound's physicochemical properties, outlines robust synthetic protocols, and explores its core reactivity in key transformations such as amide and imine formations. Furthermore, we delve into its strategic application in the synthesis of complex molecules, drawing parallels to its use in the development of pharmacologically active agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Introduction: Structural Features and Synthetic Potential
This compound, also known as 3-(m-tolyl)propan-1-amine, is an aromatic amine characterized by a propyl chain linking a meta-substituted toluene ring to a primary amino group. This structure imparts a unique set of properties that make it an attractive starting material for synthetic chemists. The m-tolyl group provides a moderate degree of lipophilicity and steric bulk, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of target molecules in drug discovery. The flexible three-carbon linker allows for conformational adaptability, enabling synthesized derivatives to effectively orient themselves within biological targets such as enzyme active sites or G protein-coupled receptors (GPCRs).[1][2]
The terminal primary amine is a nucleophilic and basic center, readily participating in a wide array of fundamental organic reactions. This reactivity is the cornerstone of its utility as a building block, allowing for the straightforward introduction of the 3-(3-methylphenyl)propyl moiety into a larger molecular framework.
Physicochemical and Safety Data
A comprehensive understanding of a building block's physical properties and safety profile is paramount for its effective and safe implementation in any synthetic workflow.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 104774-85-8 | [3][4] |
| Molecular Formula | C₁₀H₁₅N | [3][4] |
| Molecular Weight | 149.23 g/mol | [3] |
| Boiling Point | 238.6 °C (Predicted) | [4] |
| Density | 0.94 g/cm³ (Predicted) | [4] |
| XLogP3 | 2.2 | [3] |
Safety and Handling
This compound hydrochloride is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person into fresh air. Seek medical attention if irritation persists.
Synthesis of this compound
While specific literature detailing the synthesis of this exact molecule is sparse, its structure lends itself to several reliable and well-established synthetic strategies. The two most logical and industrially scalable routes involve the reduction of a nitrile or the reductive amination of an aldehyde.
Route 1: Reduction of 3-(3-Methylphenyl)propanenitrile
This is arguably the most direct and efficient route, starting from the commercially available 3-(3-methylphenyl)propanenitrile. The transformation of a nitrile to a primary amine is a fundamental reaction in organic synthesis.
Causality and Mechanistic Insight: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of delivering hydride ions (H⁻) to the electrophilic carbon of the nitrile group. The mechanism involves two successive additions of hydride. The first addition forms an intermediate imine anion complex with aluminum. This intermediate is then rapidly reduced by a second hydride equivalent to a diamidoaluminate complex.[5][6] An aqueous workup is essential to hydrolyze the nitrogen-aluminum bonds, protonating the nitrogen to yield the final primary amine.[5][7] Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles unless used with transition metal catalysts.[8]
Experimental Protocol (Representative):
-
Step 1: Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
-
Step 2: Addition of Nitrile: Dissolve 3-(3-methylphenyl)propanenitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Step 3: Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Step 4: Quenching and Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Step 5: Isolation: Filter the resulting granular precipitate of aluminum salts through a pad of Celite® and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Step 6: Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
Route 2: Reductive Amination of 3-(3-Methylphenyl)propanal
Reductive amination is a powerful one-pot method for forming amines from carbonyl compounds.[9][10] This route would involve the reaction of 3-(3-methylphenyl)propanal with ammonia, followed by in-situ reduction of the resulting imine.
Causality and Mechanistic Insight: The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an imine (or its protonated form, the iminium ion). A mild, selective reducing agent is then used to reduce the C=N double bond to the corresponding amine.[11] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose because they are less reactive than NaBH₄ and will selectively reduce the protonated iminium ion in the presence of the starting aldehyde, preventing premature reduction of the carbonyl group.[10][12] The reaction is typically run under mildly acidic conditions to facilitate imine formation without excessively protonating the amine nucleophile.[10]
Experimental Protocol (Representative):
-
Step 1: Reaction Setup: In a round-bottom flask, dissolve 3-(3-methylphenyl)propanal (1.0 equivalent) in methanol.
-
Step 2: Amine Source: Add a solution of ammonia in methanol (e.g., 7N, 2-3 equivalents).
-
Step 3: pH Adjustment & Reduction: Add a few drops of acetic acid to catalyze imine formation. Then, add sodium cyanoborohydride (1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Step 4: Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Step 5: Workup: Quench the reaction by adding an aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Step 6: Isolation & Purification: Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amine can be purified as described in Route 1.
Core Reactivity and Applications as a Building Block
The synthetic utility of this compound stems from the high reactivity of its primary amino group. This allows it to be readily incorporated into larger molecules through the formation of stable covalent bonds.
Amide Bond Formation (N-Acylation)
The reaction of this compound with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) is a fundamental transformation for creating amides. Amide bonds are exceptionally stable and are a cornerstone of peptide chemistry and many pharmaceutical structures.
General Reaction Scheme: The Schotten-Baumann reaction, which involves the acylation of the amine with an acyl chloride under basic conditions, is a classic and highly effective method.
Experimental Protocol (Representative for N-(3-(3-methylphenyl)propyl)acetamide):
-
Step 1: Dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane (DCM) in a round-bottom flask and cool to 0 °C.
-
Step 2: Add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Step 3: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Step 4: Quench the reaction with water and separate the organic layer.
-
Step 5: Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Step 6: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude acetamide, which can be purified by recrystallization or column chromatography.
Imine Formation (Schiff Base Condensation)
Primary amines readily condense with aldehydes and ketones to form imines, also known as Schiff bases.[13] This reaction is reversible and typically acid-catalyzed.[13] Imines are valuable intermediates themselves, as the C=N bond can be reduced to a secondary amine (as in reductive amination) or attacked by nucleophiles.
General Reaction Scheme:
Experimental Protocol (Representative for reaction with Benzaldehyde):
-
Step 1: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine this compound (1.0 equivalent), benzaldehyde (1.0 equivalent), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Step 2: Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap to drive the equilibrium towards the product.
-
Step 3: Once water formation ceases, cool the reaction mixture.
-
Step 4: Remove the solvent under reduced pressure to yield the crude imine, which can be used directly in the next step or purified if necessary.
Application in Medicinal Chemistry: A Structural Analogue Perspective
The 3-arylpropylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active agents. A prominent example is Atomoxetine (Strattera®), a selective norepinephrine reuptake inhibitor used to treat ADHD.[14] Atomoxetine is (R)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine.[15]
While this compound is not a direct precursor to atomoxetine (which has a phenyl, not a tolyl group attached to the propyl chain), it is a key building block for structurally related analogues. By substituting the o-tolyloxy group of atomoxetine with other functionalities, or by using our m-tolyl building block, chemists can create novel chemical entities for screening against various biological targets. For instance, the synthesis of atomoxetine analogues often involves the reaction of a 3-amino-1-phenylpropanol derivative with a substituted phenol.[14][15] Our title compound can be used in similar synthetic strategies to access a different region of chemical space, potentially leading to compounds with altered selectivity or potency profiles for monoamine transporters or other GPCRs.
Conclusion
This compound is a synthetically accessible and highly versatile building block. Its straightforward preparation via robust methods like nitrile reduction or reductive amination, combined with the predictable and efficient reactivity of its primary amine function, makes it an invaluable tool for organic chemists. Its structural similarity to motifs found in known psychoactive pharmaceuticals underscores its potential for the development of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable synthon into their synthetic programs.
References
- 1. Acetamide, N-(3-methylphenyl)- [webbook.nist.gov]
- 2. Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H15N | CID 12666388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. Benzaldehyde reacts with methyl amine to give: | Filo [askfilo.com]
- 14. US9604906B2 - Process for the preparation of 3-aryloxy-3-phenylpropylamine and salt thereof - Google Patents [patents.google.com]
- 15. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]
The 3-Arylpropanamine Scaffold: A Cornerstone of Modern Neuropharmacology
An In-depth Technical Guide on the Discovery, Synthesis, and Evolution of a Privileged Pharmacophore
Introduction: From Serendipity to Rational Design
The story of the 3-arylpropanamine scaffold is a compelling narrative of chemical exploration, evolving biological understanding, and the dawn of rational drug design. This chemical framework, characterized by a propyl chain linking an aromatic ring to an amine, has become a cornerstone in the development of therapies for central nervous system (CNS) disorders, most notably depression and attention-deficit/hyperactivity disorder (ADHD). This guide will provide a comprehensive technical overview of the discovery and history of 3-arylpropanamines, their synthesis, structure-activity relationships (SAR), and the mechanistic basis for their profound pharmacological effects. We will delve into the key scientific breakthroughs and the pioneering researchers who transformed this seemingly simple chemical motif into life-changing medicines.
I. The Genesis of a New Era in Antidepressant Therapy: The Discovery of Fluoxetine
The journey of the 3-arylpropanamine pharmacophore into clinical prominence is inextricably linked to the development of fluoxetine (Prozac), the first selective serotonin reuptake inhibitor (SSRI). Prior to the 1970s, the treatment of depression was dominated by tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). While effective for some, these drugs were plagued by a host of undesirable side effects due to their non-selective interaction with various neurotransmitter systems.
In the early 1970s, a team of researchers at Eli Lilly and Company, including chemist Bryan B. Molloy and pharmacologist David T. Wong, embarked on a quest for a safer and more targeted antidepressant.[1][2] Their work was guided by the burgeoning "monoamine hypothesis," which posited that depression stemmed from a deficiency of monoamine neurotransmitters like serotonin and norepinephrine in the brain.[3] The team's initial focus was on antihistamines, some of which exhibited weak antidepressant properties. This led them to synthesize and screen a series of 3-phenoxy-3-phenylpropylamine derivatives.
A pivotal moment came in 1972 when Wong, influenced by European research highlighting the role of serotonin in mood, tested these compounds for their ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine.[1] One compound, initially designated Lilly 110140 and later named fluoxetine, stood out for its remarkable selectivity in blocking serotonin reuptake with minimal effect on the other monoamines.[4] This high selectivity was the key to its improved side-effect profile compared to the TCAs and MAOIs.
The discovery was a landmark achievement, representing a shift from serendipitous discovery to rational drug design. The team, which also included Klaus Schmiegel and Ray W. Fuller, had successfully engineered a molecule to interact with a specific biological target.[5][6] After years of preclinical and clinical development, fluoxetine was approved by the FDA in 1987 and launched as Prozac in 1988, revolutionizing the treatment of depression.[7]
II. The Chemical Blueprint: Synthesis of 3-Arylpropanamines
The synthesis of 3-arylpropanamines can be achieved through several strategic routes. The choice of method often depends on the desired substitution patterns on the aromatic rings and the stereochemical requirements of the final product. Two classical and versatile methods are the Mannich reaction and the Michael addition, which are foundational in the construction of the core 3-aminopropiophenone intermediate.
A. The Mannich Reaction: A Three-Component Assembly
The Mannich reaction is a powerful tool for the formation of C-C bonds and the introduction of an aminomethyl group.[8][9] In the context of 3-arylpropanamine synthesis, it involves the condensation of an acetophenone (or a related ketone), formaldehyde, and a secondary amine (like dimethylamine hydrochloride) to form a β-amino ketone, also known as a Mannich base. This intermediate is then subjected to reduction to yield the 3-arylpropanamine scaffold.
The original synthesis of fluoxetine utilized this approach.[6]
Experimental Protocol: Generalized Mannich Reaction for β-Amino Ketone Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted acetophenone (1.0 eq.), paraformaldehyde (1.2 eq.), and the secondary amine hydrochloride (e.g., dimethylamine hydrochloride, 1.1 eq.) in ethanol.
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. The product often crystallizes out as the hydrochloride salt and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between a dilute acid and an organic solvent to remove any unreacted ketone.
-
Basification and Extraction: The aqueous layer is then basified with a suitable base (e.g., NaOH or Na2CO3) to a pH of 10-12. The liberated free base is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is evaporated to yield the crude β-amino ketone, which can be further purified by column chromatography or crystallization.
// Nodes Acetophenone [label="Substituted\nAcetophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; Formaldehyde [label="Formaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; SecondaryAmine [label="Secondary Amine\n(e.g., Dimethylamine HCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; MannichBase [label="β-Amino Ketone\n(Mannich Base)", fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [label="Reduction\n(e.g., NaBH4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arylpropanamine [label="3-Arylpropanamine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges {Acetophenone, Formaldehyde, SecondaryAmine} -> MannichBase [label=" Condensation "]; MannichBase -> Reduction; Reduction -> Arylpropanamine; } "Mannich Reaction for 3-Arylpropanamine Synthesis."
B. The Michael Addition: Conjugate Addition Strategy
The Michael addition, or conjugate addition, provides an alternative route to the 3-aminopropiophenone intermediate.[9][10] This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this synthetic approach, a primary or secondary amine is used as the nucleophile, which adds to an α,β-unsaturated ketone, such as a chalcone derivative.
Experimental Protocol: Generalized Michael Addition for 3-Aminopropiophenone Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Amine Addition: Add the primary or secondary amine (1.1-1.5 eq.) to the solution. The reaction can often be carried out at room temperature. For less reactive substrates, gentle heating may be required.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude 3-aminopropiophenone can be purified by column chromatography or by crystallization of its hydrochloride salt.
// Nodes UnsaturatedKetone [label="α,β-Unsaturated Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Amine\n(Primary or Secondary)", fillcolor="#F1F3F4", fontcolor="#202124"]; Aminopropiophenone [label="3-Aminopropiophenone", fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [label="Reduction\n(e.g., NaBH4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arylpropanamine [label="3-Arylpropanamine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges {UnsaturatedKetone, Amine} -> Aminopropiophenone [label=" Conjugate Addition "]; Aminopropiophenone -> Reduction; Reduction -> Arylpropanamine; } "Michael Addition Pathway to 3-Arylpropanamines."
III. Structure-Activity Relationships (SAR): Tuning for Selectivity and Potency
The pharmacological profile of 3-arylpropanamines is highly dependent on the nature and position of substituents on the aromatic rings and the amine terminus. Extensive SAR studies have been conducted to optimize potency and selectivity for monoamine transporters, primarily the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).
A key determinant of activity is the substitution on the phenoxy ring. For instance, in the case of fluoxetine, the trifluoromethyl group at the para-position of the phenoxy ring is crucial for its high affinity and selectivity for SERT.
The nature of the amine substituent also plays a significant role. Generally, secondary amines (e.g., N-methyl) are preferred over primary or tertiary amines for optimal activity at SERT and NET.
The following table summarizes the SAR for a series of 3-(naphthalen-1-yl)propan-1-amine derivatives, highlighting the impact of N-alkylation and substitution on the naphthalene ring on SERT inhibitory potency.
| Compound ID | R1 (N-substitution) | R2 (Naphthalene Ring Substitution) | hSERT IC50 (nM) |
| 1 | -H | -H (unsubstituted) | 150 |
| 2a | -CH3 | -H | 75 |
| 2b | -CH2CH3 | -H | 98 |
| 3a | -CH3 | 4-F | Potent |
| 3b | -CH3 | 4-Cl | Potent |
| 3c | -CH3 | 4-Br | Less Potent than 3b |
| 3d | -CH3 | 4-OCH3 | Less Favorable |
Data synthesized from preclinical studies.
These SAR studies demonstrate that mono-methylation of the primary amine enhances potency, while bulkier N-alkyl groups are detrimental. Halogen substitution at the 4-position of the naphthalene ring generally improves activity.
The following table provides a comparative overview of the in vitro binding affinities of prominent 3-arylpropanamine drugs for the human monoamine transporters.
| Drug | Primary Indication | hSERT Ki (nM) | hNET Ki (nM) | hDAT Ki (nM) |
| Fluoxetine | Depression (SSRI) | ~1 | ~150 | ~1000 |
| Atomoxetine | ADHD (NRI) | ~77 | ~5 | ~1500 |
| Nisoxetine | (NRI) | ~49 | ~0.8 | ~230 |
Data are approximate values compiled from various sources and may vary depending on experimental conditions.[11][12]
This data clearly illustrates the molecular basis for the distinct therapeutic applications of these drugs, with fluoxetine's high selectivity for SERT and atomoxetine's preference for NET.
IV. Mechanism of Action: Modulating Synaptic Neurotransmission
The therapeutic effects of 3-arylpropanamines are primarily attributed to their ability to block the reuptake of monoamine neurotransmitters from the synaptic cleft. By inhibiting the respective transporter proteins (SERT, NET, or DAT), these drugs increase the concentration and prolong the action of these neurotransmitters in the synapse, thereby enhancing neuronal signaling.
In the case of SSRIs like fluoxetine, the blockade of SERT leads to an accumulation of serotonin in the synapse. This increased availability of serotonin is believed to be responsible for the alleviation of depressive symptoms. For norepinephrine reuptake inhibitors (NRIs) like atomoxetine, the inhibition of NET results in elevated levels of norepinephrine, which is thought to improve attention and reduce hyperactivity in individuals with ADHD.
V. Conclusion and Future Directions
The discovery and development of 3-arylpropanamines represent a paradigm shift in neuropharmacology, moving the field towards a more target-oriented approach to drug design. The success of fluoxetine not only provided a safer and more tolerable treatment for depression but also validated the serotonin hypothesis and spurred the development of an entire class of SSRIs. The versatility of the 3-arylpropanamine scaffold is further demonstrated by the development of NRIs like atomoxetine for a distinct therapeutic indication.
Ongoing research continues to explore the vast chemical space around this privileged scaffold. Efforts are focused on developing triple reuptake inhibitors (TRIs) that simultaneously block the reuptake of serotonin, norepinephrine, and dopamine, with the hypothesis that this may offer broader efficacy in treating depression and other mood disorders.[3][13] Furthermore, the principles of SAR and rational design honed during the development of 3-arylpropanamines continue to guide the discovery of novel CNS-active agents. The legacy of this remarkable class of compounds is not only in the millions of lives they have improved but also in the enduring scientific principles they helped to establish.
References
- 1. ijitee.org [ijitee.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Antidepressant drug development: Focus on triple monoamine reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. β-Amino ketone synthesis by addition [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Atomoxetine and Fluoxetine Activate AMPK-ACC-CPT1 Pathway in Human SH-SY5Y and U-87 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical and Computational Study of 3-(3-Methylphenyl)propan-1-amine
Abstract
This technical guide provides a comprehensive theoretical and computational framework for the study of 3-(3-Methylphenyl)propan-1-amine, a substituted phenethylamine analog with potential applications in drug discovery. In the absence of extensive experimental data for this specific molecule, this document serves as a detailed roadmap for its synthesis, characterization, and in silico evaluation. We present robust, field-proven protocols for Density Functional Theory (DFT) calculations to elucidate its electronic structure and predict spectroscopic properties. Furthermore, we outline a molecular docking workflow to investigate its potential interactions with key biological targets within the monoamine transporter family, including Monoamine Oxidase (MAO), the Serotonin Transporter (SERT), and the Dopamine Transporter (DAT). Finally, we detail a protocol for the in silico prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel substituted propanamines.
Introduction: The Rationale for Investigating this compound
Substituted phenethylamines represent a vast and pharmacologically significant class of compounds that interact with various components of the central nervous system.[1] Their structural backbone allows for a wide range of modifications, leading to diverse pharmacological profiles. This compound (PubChem CID: 12666388) is a primary amine derivative of this class, characterized by a propyl linker and a methyl group at the meta position of the phenyl ring.[2] While this specific molecule is not extensively studied, its structural similarity to known monoamine oxidase inhibitors and substrates of monoamine transporters suggests a high probability of biological activity.[3][4]
Computational chemistry offers a powerful and resource-efficient avenue for the preliminary assessment of such novel compounds.[5][6] By employing methods like Density Functional Theory (DFT) and molecular docking, we can predict the molecule's physicochemical properties, potential biological targets, and binding interactions at an atomic level. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling allows for an early-stage evaluation of the molecule's drug-likeness, helping to identify potential liabilities before committing to costly and time-consuming experimental studies.[7]
This guide will provide a detailed, step-by-step approach to the theoretical and computational investigation of this compound, from its synthesis and characterization to its potential as a modulator of monoamine signaling.
Synthesis and Spectroscopic Characterization
While the hydrochloride salt of this compound is commercially available, understanding its synthesis is crucial for derivatization and further studies.[8] A plausible and efficient synthetic route is the reduction of the corresponding nitrile, 3-(3-methylphenyl)propanenitrile.
Proposed Synthesis: Reduction of 3-(3-methylphenyl)propanenitrile
This method is based on established protocols for the reduction of nitriles to primary amines.[7]
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-(3-methylphenyl)propanenitrile (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the nitrile.
-
Reducing Agent: Carefully add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise to the stirred solution at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Workup: Filter the resulting aluminum salts and wash thoroughly with THF. Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield this compound as a colorless oil.
Predicted Spectroscopic Data
Based on the known spectral characteristics of primary amines, the IR spectrum of this compound is expected to exhibit the following key absorptions:[9][10][11]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3400-3250 | Medium, two bands |
| C-H Stretch (aromatic) | 3100-3000 | Medium to weak |
| C-H Stretch (aliphatic) | 3000-2850 | Medium to strong |
| N-H Bend (scissoring) | 1650-1580 | Medium to strong |
| C=C Stretch (aromatic) | 1600-1450 | Medium, multiple bands |
| C-N Stretch (aliphatic amine) | 1250-1020 | Medium to weak |
| N-H Wag | 910-665 | Broad, strong |
The predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are as follows, based on analogous structures like 3-phenylpropan-1-amine:[12][13]
¹H NMR:
-
δ 7.2-6.9 ppm (m, 4H): Aromatic protons of the meta-substituted phenyl ring.
-
δ 2.7-2.6 ppm (t, 2H): Methylene protons adjacent to the amine group (-CH₂-NH₂).
-
δ 2.6-2.5 ppm (t, 2H): Benzylic methylene protons (-Ar-CH₂-).
-
δ 2.3 ppm (s, 3H): Methyl protons on the phenyl ring (-Ar-CH₃).
-
δ 1.8-1.7 ppm (quintet, 2H): Methylene protons of the propyl chain (-CH₂-CH₂-CH₂-).
-
δ 1.2 ppm (br s, 2H): Amine protons (-NH₂). The chemical shift of these protons is concentration-dependent and they will exchange with D₂O.[5]
¹³C NMR:
-
δ 142-138 ppm: Quaternary aromatic carbons.
-
δ 129-126 ppm: Aromatic CH carbons.
-
δ 42 ppm: Methylene carbon adjacent to the amine group (-CH₂-NH₂).
-
δ 36 ppm: Benzylic methylene carbon (-Ar-CH₂-).
-
δ 34 ppm: Methylene carbon of the propyl chain (-CH₂-CH₂-CH₂-).
-
δ 21 ppm: Methyl carbon on the phenyl ring (-Ar-CH₃).
Theoretical and Computational Studies
This section outlines the computational workflows for investigating the electronic structure, potential biological targets, and drug-like properties of this compound.
Density Functional Theory (DFT) Calculations
DFT is a robust method for investigating the electronic structure and properties of molecules.[2]
Workflow for DFT Calculations:
Caption: Workflow for DFT calculations.
Experimental Protocol:
-
Structure Preparation: Generate the 3D structure of this compound using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using a DFT method, such as the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the predicted IR spectrum.
-
Electronic Property Calculation: From the optimized geometry, calculate key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP) surface. The HOMO-LUMO gap provides insights into the molecule's reactivity, while the MEP map reveals regions of positive and negative electrostatic potential, indicating potential sites for electrophilic and nucleophilic attack, respectively.
-
NMR Chemical Shift Prediction: Predict the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.
Molecular Docking Studies
Given its structural similarity to phenethylamines, this compound is a plausible ligand for monoamine transporters. We propose docking studies against Monoamine Oxidase B (MAO-B), the Serotonin Transporter (SERT), and the Dopamine Transporter (DAT).
Workflow for Molecular Docking:
References
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H15N | CID 12666388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 8. This compound hydrochloride | 104798-09-6 [sigmaaldrich.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. wikieducator.org [wikieducator.org]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. rsc.org [rsc.org]
- 13. 3-PHENYLPROPYLAMINE(2038-57-5) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(3-Methylphenyl)propan-1-amine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 3-(3-methylphenyl)propan-1-amine, a valuable building block in pharmaceutical development. The protocol detailed herein focuses on reductive amination, a robust and widely utilized method for amine synthesis.[1][2] This application note delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step experimental protocol, and discusses the critical parameters that ensure a high-yield and high-purity outcome. The information is curated to be of maximal utility for researchers in organic synthesis and medicinal chemistry.
Introduction: The Strategic Importance of Reductive Amination
The synthesis of amines is a cornerstone of modern organic chemistry, particularly within the pharmaceutical industry where amine functionalities are prevalent in a vast array of therapeutic agents.[3] Among the myriad of methods for amine synthesis, reductive amination stands out for its efficiency, versatility, and generally mild reaction conditions.[1][2] This one-pot reaction combines a carbonyl compound (an aldehyde or ketone) with an amine or ammonia, followed by reduction of the intermediate imine to the target amine.[4][5][6]
The direct alkylation of amines is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts.[4][7] Reductive amination elegantly circumvents this issue by controlling the stoichiometry and reaction conditions, allowing for the selective formation of the desired amine.[8][9] This methodology is particularly advantageous for the synthesis of primary amines from aldehydes, a transformation that can be challenging to achieve selectively.[9][10]
This guide focuses on the synthesis of this compound, a compound of interest in drug discovery, from 3-(3-methylphenyl)propanal and ammonia. The protocol employs sodium borohydride as the reducing agent, a choice predicated on its ready availability, ease of handling, and favorable safety profile compared to other hydride reagents.
Reaction Mechanism and Rationale
The reductive amination process for the synthesis of this compound proceeds through a two-step sequence within a single reaction vessel.[7]
Step 1: Imine Formation
The reaction is initiated by the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 3-(3-methylphenyl)propanal. This forms a hemiaminal intermediate.[1] Under mildly acidic conditions, which can be facilitated by the ammonium salt of the ammonia source, the hemiaminal undergoes dehydration to yield an imine.[11] The removal of water drives the equilibrium towards the formation of the imine.[1]
Step 2: Imine Reduction
The newly formed imine is then reduced in situ by a hydride reducing agent, in this case, sodium borohydride (NaBH₄). The hydride ion attacks the electrophilic carbon of the imine, and subsequent protonation of the resulting anion affords the final product, this compound.[12]
The choice of sodium borohydride is a critical aspect of this protocol. While it is capable of reducing the starting aldehyde, the rate of imine formation and subsequent reduction is generally faster, especially when the reaction conditions are carefully controlled.[4] For more sensitive substrates or to avoid premature reduction of the aldehyde, milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be employed.[1][4] However, for this specific synthesis, the reactivity of NaBH₄ is well-suited and avoids the toxicity concerns associated with cyanoborohydride reagents.[1]
Reaction Scheme:
Caption: General reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3-(3-Methylphenyl)propanal | 148.20 | 5.0 g | 0.0337 | Starting material |
| Ammonium Acetate | 77.08 | 12.9 g | 0.167 | Ammonia source and mild acid catalyst |
| Methanol | 32.04 | 100 mL | - | Solvent |
| Sodium Borohydride | 37.83 | 2.55 g | 0.0674 | Reducing agent |
| 1 M Hydrochloric Acid | 36.46 | As needed | - | For workup and pH adjustment |
| 2 M Sodium Hydroxide | 40.00 | As needed | - | For workup and pH adjustment |
| Dichloromethane | 84.93 | 3 x 50 mL | - | Extraction solvent |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying agent |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(3-methylphenyl)propanal (5.0 g, 0.0337 mol) and ammonium acetate (12.9 g, 0.167 mol).
-
Dissolution: Add 100 mL of methanol to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Imine Formation: Continue stirring the solution at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (2.55 g, 0.0674 mol) in small portions over a period of 30 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction overnight.
-
Workup - Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid until the effervescence ceases.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Workup - Basification: To the remaining aqueous residue, add 2 M sodium hydroxide solution until the pH is greater than 12. This will deprotonate the amine hydrochloride salt to the free amine.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Final Product Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Safety Considerations
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Dichloromethane: A suspected carcinogen. Handle with appropriate personal protective equipment in a fume hood.
-
Acids and Bases: Corrosive. Wear appropriate gloves and eye protection.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[13]
-
Infrared (IR) Spectroscopy: To identify the characteristic N-H stretching of the primary amine.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via reductive amination. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently produce this valuable amine for applications in drug discovery and development. The described method is scalable and utilizes readily available and cost-effective reagents.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. d-nb.info [d-nb.info]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. This compound | C10H15N | CID 12666388 - PubChem [pubchem.ncbi.nlm.nih.gov]
protocol for the purification of 3-(3-Methylphenyl)propan-1-amine
An Application Note for the Purification of 3-(3-Methylphenyl)propan-1-amine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the purification of this compound (CAS: 104774-85-8), a key intermediate in pharmaceutical and chemical synthesis. Achieving high purity is critical for downstream applications, requiring the effective removal of starting materials, reaction by-products, and other contaminants. This guide details three robust purification protocols: vacuum distillation, crystallization via salt formation, and flash column chromatography. The rationale behind each technique is discussed, enabling researchers to select the most appropriate method based on the impurity profile of their crude material and the desired final purity. Furthermore, this note includes detailed procedures for purity assessment using modern analytical techniques and essential safety protocols for handling aromatic amines.
Compound Profile and Physicochemical Properties
This compound, also known as 3-(m-Tolyl)propan-1-amine, is a primary aromatic amine.[1] Its physical and chemical properties are crucial for designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 104774-85-8 | [1] |
| Molecular Formula | C₁₀H₁₅N | [1][2] |
| Molecular Weight | 149.23 g/mol | [1][2] |
| Boiling Point | 238.6 °C at 760 mmHg | [2] |
| Density | 0.94 g/cm³ | [2] |
| Flash Point | 103 °C | [2] |
| Appearance | Colorless to pale yellow liquid (Free Base) | General Knowledge |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, alcohols). | General Knowledge |
| pKa (Conjugate Acid) | ~10 (Estimated for primary alkylamines) | General Knowledge |
Critical Safety and Handling Precautions
Aromatic amines as a chemical class warrant careful handling due to their potential toxicity.[3][4] Some are classified as known or suspected carcinogens.[4][5]
-
Engineering Controls : All handling of this compound should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear nitrile gloves (inspect before use), chemical safety goggles, and a flame-retardant lab coat.[6]
-
Toxicological Hazards : The primary risk associated with aromatic amines is methemoglobinemia, which impairs oxygen transport in the blood, leading to symptoms like cyanosis, headache, and dizziness.[7] Avoid inhalation of vapors, ingestion, and direct skin contact.[6]
-
Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6]
Overview of the Purification Strategy
The choice of purification method depends heavily on the nature and quantity of impurities present in the crude product. A preliminary analysis by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to devise the optimal strategy.
References
- 1. This compound | C10H15N | CID 12666388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 5. Aromatic Amines Group - information sheet - Canada.ca [canada.ca]
- 6. international.skcinc.com [international.skcinc.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Note & Protocols: Strategic Derivatization of 3-(3-Methylphenyl)propan-1-amine for Biological Screening Libraries
Abstract
In early-stage drug discovery, the generation of structurally diverse chemical libraries is paramount for identifying novel bioactive "hit" compounds through high-throughput screening (HTS).[1][2] This guide provides a detailed technical overview and validated protocols for the derivatization of the primary amine, 3-(3-Methylphenyl)propan-1-amine. This starting material offers a versatile scaffold for chemical modification. We will explore three robust and widely applicable derivatization strategies: acylation to form amides, sulfonylation to generate sulfonamides, and reductive amination to produce secondary amines. Each section elucidates the rationale behind the chosen methodology, provides step-by-step protocols, and outlines the expected outcomes, thereby enabling researchers to efficiently expand their compound libraries for biological screening.
Introduction: The Rationale for Derivatization in Drug Discovery
The primary objective of a high-throughput screening campaign is to interrogate a large and diverse collection of chemical entities to identify molecules that modulate a specific biological target.[3][4] The success of such campaigns is intrinsically linked to the quality and diversity of the compound library.[1][5] Derivatization of a core scaffold, such as this compound, serves several critical purposes:
-
Exploration of Structure-Activity Relationships (SAR): Systematic modification of the primary amine allows for the exploration of how different functional groups impact biological activity.
-
Modulation of Physicochemical Properties: Derivatization can significantly alter key drug-like properties including solubility, lipophilicity (LogP), metabolic stability, and cell permeability.[6]
-
Introduction of Pharmacophoric Features: The addition of new functional groups can introduce crucial hydrogen bond donors, acceptors, or charged moieties that can enhance binding affinity to a biological target.
Characterization of the Starting Material: this compound
A thorough understanding of the starting material is crucial for successful derivatization.
| Property | Value | Source |
| Molecular Formula | C10H15N | [7] |
| Molecular Weight | 149.23 g/mol | [7][8] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | 238.6 °C | [8] |
| XLogP3 | 2.2 | [8] |
| CAS Number | 104774-85-8 | [7] |
The presence of a primary amine functional group makes this molecule an excellent nucleophile, readily participating in a variety of chemical transformations.[9]
Derivatization Strategies and Protocols
Acylation: Synthesis of Amide Derivatives
Amide bonds are prevalent in pharmaceuticals and bioactive molecules, making acylation a cornerstone of library synthesis.[10][11] The reaction involves the coupling of the primary amine with a carboxylic acid, typically activated in situ to facilitate the reaction.
Rationale: The choice of coupling reagents is critical for achieving high yields and minimizing side reactions, such as racemization if the carboxylic acid is chiral.[10] Carbodiimide-based reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) to form a highly reactive activated ester, which is then readily attacked by the amine.[12][13]
Experimental Workflow: Amide Coupling
Caption: Workflow for amide synthesis via EDC/HOBt coupling.
Protocol: General Procedure for Amide Coupling
-
Preparation: To a solution of the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane (DCM, 0.1 M), add HOBt (0.1 eq) and Diisopropylethylamine (DIPEA, 2.0 eq).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| Carboxylic Acid | 1.0 | Acylating agent |
| This compound | 1.1 | Nucleophile |
| EDC | 1.2 | Carbodiimide coupling agent |
| HOBt | 0.1 | Suppresses side reactions |
| DIPEA | 2.0 | Non-nucleophilic base |
| DCM | - | Anhydrous solvent |
Sulfonylation: Synthesis of Sulfonamide Derivatives
Sulfonamides are another critical functional group in medicinal chemistry, known for their diverse biological activities. This derivatization involves the reaction of the primary amine with a sulfonyl chloride in the presence of a base.[14]
Rationale: The reaction of a primary amine with a sulfonyl chloride produces HCl as a byproduct, which must be neutralized by a base to allow the reaction to proceed.[14] Pyridine is often used as both the base and a solvent. Careful control of reaction temperature and the rate of addition of the sulfonyl chloride is crucial to prevent the formation of the di-sulfonylated byproduct.[14]
Experimental Workflow: Sulfonylation
Caption: Workflow for the synthesis of sulfonamides.
Protocol: General Procedure for Sulfonylation
-
Preparation: Dissolve this compound (1.1 eq) in anhydrous pyridine (0.2 M) or a mixture of DCM and triethylamine (1.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add the desired sulfonyl chloride (1.0 eq) dropwise to the stirred amine solution over 30 minutes.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction by TLC or LC-MS.[14]
-
Work-up: Quench the reaction by the slow addition of water or saturated aqueous NH4Cl. Extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.
| Reagent | Molar Eq. | Purpose |
| Sulfonyl Chloride | 1.0 | Electrophile |
| This compound | 1.1 | Nucleophile |
| Pyridine or Triethylamine | 1.5 | Base to neutralize HCl |
| DCM (optional) | - | Anhydrous solvent |
Reductive Amination: Synthesis of Secondary Amine Derivatives
Reductive amination is a powerful method for forming C-N bonds and is an excellent alternative to direct alkylation of amines, which often suffers from over-alkylation.[15] The process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[16][17]
Rationale: The key to a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the iminium ion intermediate in the presence of the starting carbonyl compound.[15][18] Sodium triacetoxyborohydride (NaBH(OAc)3) is a mild and highly effective reagent for this purpose.[19] Sodium cyanoborohydride (NaBH3CN) is another common choice, particularly effective under mildly acidic conditions which favor iminium ion formation.[15][17]
Experimental Workflow: Reductive Amination
Caption: Workflow for reductive amination to form secondary amines.
Protocol: General Procedure for Reductive Amination
-
Preparation: To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M), add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in one portion.[19]
-
Reaction: Stir the mixture at room temperature for 6-24 hours. The reaction is typically monitored by LC-MS to confirm the consumption of the starting materials and the formation of the product.
-
Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO3 solution. Stir for 30 minutes until gas evolution ceases.
-
Extraction: Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. The crude product can be purified by flash column chromatography.
| Reagent | Molar Eq. | Purpose |
| Aldehyde/Ketone | 1.0 | Electrophile for imine formation |
| This compound | 1.1 | Nucleophile |
| NaBH(OAc)3 | 1.5 | Selective reducing agent |
| DCE or THF | - | Anhydrous solvent |
Conclusion
The derivatization of this compound via acylation, sulfonylation, and reductive amination provides a robust and efficient platform for the generation of diverse chemical libraries. These protocols are designed to be broadly applicable, allowing for the incorporation of a wide range of building blocks. By systematically applying these methods, researchers can effectively explore chemical space, generate novel compounds with diverse physicochemical properties, and ultimately increase the probability of discovering promising new leads for drug development programs.
References
- 1. chemical libraries - what is compound libraries for drug discovery [vipergen.com]
- 2. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. curiaglobal.com [curiaglobal.com]
- 6. jfda-online.com [jfda-online.com]
- 7. This compound | C10H15N | CID 12666388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. hepatochem.com [hepatochem.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 18. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 19. pubs.acs.org [pubs.acs.org]
experimental setup for reactions involving 3-(3-Methylphenyl)propan-1-amine
An Application Guide to the Synthetic Utility of 3-(3-Methylphenyl)propan-1-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of key synthetic transformations involving this compound. As a versatile primary amine with a β-arylethylamine scaffold, this compound serves as a valuable building block for a range of molecular architectures. This document elucidates the causality behind experimental design and provides detailed, validated protocols for three fundamental reaction classes: N-Acylation, Reductive Amination, and the Pictet-Spengler reaction. Each protocol is designed as a self-validating system, incorporating reaction monitoring, purification, and characterization.
Introduction to this compound
This compound is a primary amine characterized by a propyl chain attached to a meta-substituted toluene ring. This structure offers two primary points of reactivity: the nucleophilic amino group and the aromatic ring, which can participate in electrophilic substitution reactions. Its physical and chemical properties make it a suitable substrate for various organic transformations, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals.
Physicochemical & Safety Data
A thorough understanding of the reagent's properties is critical for safe handling and effective experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N | [1] |
| Molecular Weight | 149.23 g/mol | [1] |
| Boiling Point | 238.6 °C | [2] |
| Density | 0.94 g/cm³ | [2] |
| Flash Point | 103.0 °C | [2] |
| CAS Number | 104774-85-8 | [1] |
| pKa (predicted) | ~10.5 | N/A |
Safety & Handling Precautions:
-
Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated fume hood.[4]
-
Incompatibilities: Avoid strong oxidizing agents, acids, and acid chlorides.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area.[3]
General Experimental Workflow
A systematic approach is essential for successful synthesis, purification, and validation of new chemical entities. The following workflow represents a standard, self-validating process for the reactions described in this guide.
Caption: Standard workflow for organic synthesis experiments.
Protocol I: N-Acylation for Amide Synthesis
Scientific Principle
N-acylation is a fundamental reaction for forming robust amide bonds. The reaction of a primary amine with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism.[6] The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate eliminates a chloride ion. A tertiary amine base, such as triethylamine (TEA), is crucial to act as a scavenger for the hydrochloric acid (HCl) byproduct, preventing the protonation and deactivation of the primary amine starting material.[6] Anhydrous solvents are required to prevent the hydrolysis of the reactive acyl chloride.
Caption: General scheme for N-acylation of a primary amine.
Detailed Protocol: Synthesis of N-(3-(3-methylphenyl)propyl)acetamide
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Molar Eq. | Amount |
| This compound | 149.23 | 1.0 | 1.00 g (6.70 mmol) |
| Acetyl Chloride | 78.50 | 1.1 | 0.58 g (0.53 mL, 7.37 mmol) |
| Triethylamine (TEA) | 101.19 | 1.2 | 0.81 g (1.12 mL, 8.04 mmol) |
| Dichloromethane (DCM), Anhydrous | - | - | 35 mL |
Procedure:
-
Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.70 mmol).
-
Solvent & Base Addition: Dissolve the amine in anhydrous DCM (35 mL) under a nitrogen atmosphere. Add triethylamine (1.12 mL, 8.04 mmol).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the acylation and minimize side reactions.
-
Acyl Chloride Addition: Add acetyl chloride (0.53 mL, 7.37 mmol) dropwise to the cooled solution over 10-15 minutes using a syringe. A white precipitate of triethylammonium chloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting amine spot (visualized with ninhydrin stain) indicates reaction completion.
-
Workup: a. Quench the reaction by slowly adding 20 mL of 1 M HCl (aq). b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ (aq) and 20 mL of brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by silica gel column chromatography (eluting with a gradient of 10% to 40% ethyl acetate in hexanes) to obtain the pure N-acetylated product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol II: Reductive Amination
Scientific Principle
Reductive amination is a superior method for synthesizing secondary and tertiary amines, avoiding the polyalkylation issues common with direct alkylation of amines.[7] The process involves two key steps:
-
Imine Formation: The primary amine condenses with an aldehyde or ketone to form an imine (or iminium ion under acidic conditions) in a reversible reaction.[8]
-
Reduction: A reducing agent, present in the same pot, selectively reduces the C=N double bond of the imine to form the amine.[9]
Mildly acidic conditions (pH 4-6) are often optimal as they promote imine formation without significantly hydrolyzing it. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this one-pot reaction because it is mild, tolerant of slightly acidic conditions, and reduces imines much faster than it reduces the starting aldehyde or ketone.[7]
Caption: Logical workflow for a one-pot reductive amination.
Detailed Protocol: Synthesis of N-benzyl-3-(3-methylphenyl)propan-1-amine
Materials & Reagents:
-
This compound (1.00 g, 6.70 mmol, 1.0 eq)
-
Benzaldehyde (0.78 g, 0.75 mL, 7.37 mmol, 1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.13 g, 10.05 mmol, 1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (35 mL)
-
Acetic Acid (optional, 1-2 drops to catalyze imine formation)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.00 g, 6.70 mmol) and benzaldehyde (0.75 mL, 7.37 mmol) in DCE (35 mL).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine. A drop of glacial acetic acid can be added to accelerate this step.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (2.13 g, 10.05 mmol) to the mixture in portions over 10 minutes. The addition may be slightly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.
-
Workup: a. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. b. Transfer to a separatory funnel and extract with DCM (3 x 30 mL). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (eluting with a gradient of 5% to 25% ethyl acetate in hexanes) to yield the pure secondary amine.
Protocol III: Pictet-Spengler Reaction
Scientific Principle
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that synthesizes tetrahydroisoquinolines from β-arylethylamines and a carbonyl compound.[10] The reaction mechanism involves:
-
Condensation of the amine with an aldehyde to form an iminium ion.
-
An intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the electrophilic iminium ion in a ring-closing step (Mannich-type reaction).[11]
-
Deprotonation to restore aromaticity and yield the final heterocyclic product.[12]
The electron-donating methyl group on the aromatic ring of this compound facilitates the key cyclization step.
Caption: Key stages of the Pictet-Spengler reaction.
Detailed Protocol: Synthesis of 6-Methyl-1,2,3,4-tetrahydroisoquinoline
Materials & Reagents:
-
This compound (1.00 g, 6.70 mmol, 1.0 eq)
-
Formaldehyde (37% in H₂O, 0.60 mL, 7.37 mmol, 1.1 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene or Acetonitrile (30 mL)
Procedure:
-
Reaction Setup: Dissolve this compound (1.00 g, 6.70 mmol) in toluene (30 mL) in a round-bottom flask.
-
Acidification: Add concentrated HCl dropwise until the pH of the solution is approximately 1-2.
-
Aldehyde Addition: Add the aqueous formaldehyde solution (0.60 mL, 7.37 mmol) to the stirred mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 6-12 hours.
-
Monitoring: Follow the consumption of the starting material by TLC or LC-MS.
-
Workup: a. Cool the reaction mixture to room temperature. b. Carefully basify the mixture by adding 6 M NaOH (aq) until the pH is >10. c. Transfer to a separatory funnel and extract the product into ethyl acetate (3 x 30 mL). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography, typically using an eluent system containing a small percentage of triethylamine (e.g., 90:9:1 Hexanes:Ethyl Acetate:TEA) to prevent streaking of the basic amine product on the acidic silica gel.
References
- 1. This compound | C10H15N | CID 12666388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound hydrochloride | 104798-09-6 [sigmaaldrich.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. name-reaction.com [name-reaction.com]
- 12. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
Application Note: A Robust and Scalable Synthesis of 3-(3-Methylphenyl)propan-1-amine Hydrochloride via Catalytic Hydrogenation
Introduction: The Need for a Scalable Route
3-(3-Methylphenyl)propan-1-amine and its hydrochloride salt are valuable building blocks in medicinal chemistry and materials science. As demand for such intermediates grows, the need for a reliable, efficient, and scalable synthetic process becomes paramount. Laboratory-scale syntheses often employ stoichiometric metal hydride reagents like lithium aluminum hydride (LiAlH4)[1][2]. While effective, these methods present significant challenges for scale-up, including pyrophoric reagent handling, difficult workups, and substantial waste generation[3].
This application note details a robust, kilogram-scale synthesis of this compound hydrochloride. The strategy hinges on the catalytic hydrogenation of the corresponding nitrile, 3-(3-tolyl)propanenitrile. This approach is favored in industrial settings for its high atom economy, operational simplicity, and the generation of minimal waste. We will focus on the use of Raney® Nickel, a cost-effective and highly active catalyst for nitrile reduction[4][5][6]. The causality behind each procedural choice, critical safety protocols for handling pyrophoric catalysts, and methods for ensuring high purity of the final active pharmaceutical ingredient (API) intermediate will be thoroughly discussed.
Strategic Overview: From Nitrile to Amine Hydrochloride
The selected synthetic pathway is a two-step process starting from the readily available precursor, 3-(3-tolyl)propanenitrile.
-
Reduction of the Nitrile: The core transformation is the reduction of the nitrile functional group to a primary amine using high-pressure hydrogen gas in the presence of a Raney Nickel catalyst.
-
Salt Formation: The resulting free amine is then converted to its more stable and easily handled hydrochloride salt by treatment with hydrochloric acid.
This route avoids the hazards of complex hydrides and is amenable to standard industrial hydrogenation equipment.
Figure 1: Overall workflow for the scale-up synthesis.
The Causality of Nitrile Reduction: Mechanism and Side Reactions
The catalytic hydrogenation of nitriles is not merely a simple addition of hydrogen. The reaction proceeds through a critical imine intermediate. This intermediate can react with the desired primary amine product to form a secondary amine, which can undergo further reaction to form a tertiary amine.
Figure 2: Mechanism showing the desired pathway and side reaction.
To suppress the formation of these secondary and tertiary amine impurities, the reaction is often conducted in a solvent saturated with ammonia[7]. The excess ammonia shifts the equilibrium away from the condensation reaction that leads to the secondary amine. For this protocol, we will use ethanol as the solvent, which offers good solubility for both the starting material and the product.
Detailed Scale-Up Protocol (1 kg Scale)
Materials and Equipment
| Reagent / Material | Grade | Supplier | Quantity | Notes |
| 3-(3-tolyl)propanenitrile | ≥98% | Commercial | 1.00 kg (6.89 mol) | |
| Raney® Nickel (A-7000 or equiv.) | Slurry in water (approx. 50%) | Commercial | 100 g (wet weight) | Pyrophoric when dry. |
| Ethanol, denatured | Anhydrous | Commercial | 10 L | Reaction Solvent |
| Hydrogen Gas (H₂) | High Purity (≥99.99%) | Gas Supplier | As required | High-pressure cylinder |
| Nitrogen Gas (N₂) | High Purity | Gas Supplier | As required | For inerting |
| Celite® 545 | Filtration Aid | Commercial | 500 g | For catalyst filtration |
| Isopropanol (IPA) | Anhydrous | Commercial | 5 L | Solvent for salt formation |
| Hydrochloric Acid, 37% | Reagent Grade | Commercial | ~575 mL (6.89 mol) |
Equipment:
-
20 L stainless steel or Hastelloy high-pressure hydrogenation reactor with temperature control, overhead stirring, gas inlet/outlet, and pressure relief valve.
-
Pressure-equalizing dropping funnel.
-
Spark-proof vacuum pump.
-
Enclosed filtration system (e.g., Nutsche filter) to handle pyrophoric catalyst.
-
Glass-lined reactor (20 L) for crystallization.
-
Appropriate Personal Protective Equipment (PPE): Flame-retardant lab coat, safety goggles, face shield, leather gloves.[8]
Critical Safety Precautions
-
Raney Nickel Handling: Raney Nickel is highly pyrophoric and may ignite spontaneously in air when dry.[8][9] ALWAYS keep the catalyst covered with a solvent (water, ethanol). [10] Use non-sparking tools for transfer. Prepare a deactivation station with a bucket of sand and a large volume of water.
-
Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air.[10] The hydrogenation must be conducted in a well-ventilated area (bunker or dedicated high-pressure bay) free from ignition sources.[11] Ensure all equipment is properly grounded to prevent static discharge.
-
Exothermic Reaction: Catalytic hydrogenation is exothermic. Ensure the reactor's cooling system is fully operational and capable of managing the heat generated to prevent a runaway reaction.
-
Pressure Safety: The reactor must be rated for the intended operating pressure and equipped with a calibrated pressure gauge and a rupture disc.
Step-by-Step Procedure
Part A: Catalyst Preparation and Hydrogenation
-
Catalyst Washing: In a chemical fume hood, carefully decant the water from the Raney Nickel slurry (100 g). Wash the catalyst by adding 500 mL of anhydrous ethanol, gently swirling, allowing it to settle, and decanting the ethanol. Repeat this wash step three more times to ensure the catalyst is largely water-free. Keep the catalyst covered in ethanol at all times.
-
Reactor Charging: Charge the 20 L hydrogenation reactor with 3-(3-tolyl)propanenitrile (1.00 kg) and 9 L of anhydrous ethanol.
-
Catalyst Transfer: Under a gentle flow of nitrogen, transfer the washed Raney Nickel slurry in ethanol to the reactor. Use an additional 1 L of ethanol to rinse the transfer container and add it to the reactor.
-
Inerting: Seal the reactor. Begin stirring at 100-200 RPM. Pressurize the reactor with nitrogen to 5 bar, then vent to 1 bar. Repeat this pressurize/vent cycle five times to remove all oxygen.
-
Hydrogenation: After the final nitrogen vent, purge the reactor with hydrogen gas by pressurizing to 5 bar and venting to 1 bar. Repeat this cycle three times.
-
Reaction Conditions: Pressurize the reactor to 10 bar with hydrogen. Heat the reactor contents to 60°C. The reaction is exothermic, so monitor the temperature closely and use the cooling jacket as needed to maintain 60-65°C.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake from the supply cylinder. The theoretical hydrogen uptake for this scale is significant. The reaction is typically complete within 8-12 hours.
-
Reaction Completion: Once hydrogen uptake ceases, maintain the reaction conditions for an additional 1 hour to ensure full conversion.
Part B: Work-up and Hydrochloride Salt Formation
-
Cooldown and Purging: Stop the heating and cool the reactor to ambient temperature (<25°C). Turn off the hydrogen supply. Carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen (5 cycles of pressurizing to 5 bar and venting) to remove all residual hydrogen.
-
Catalyst Filtration (Critical Step): Prepare a Nutsche filter with a 1-inch pad of Celite®. Pre-wet the Celite® pad with ethanol. Under a nitrogen atmosphere, transfer the reaction mixture to the filter. Crucially, do not allow the filter cake to run dry. [10] Once filtration is complete, immediately wash the catalyst cake with two portions of 500 mL ethanol.
-
Spent Catalyst Quenching: The wet catalyst cake must be carefully quenched. Slowly and cautiously transfer the wet cake to a large container with a large volume of water. A very slow, controlled addition of dilute acid (e.g., 5% acetic acid) can also be used for deactivation by trained personnel.
-
Solvent Removal: Combine the filtrate and washes and transfer them to a rotary evaporator. Concentrate the solution under reduced pressure to remove the ethanol, yielding the crude this compound as an oil.
-
Salt Formation: Transfer the crude amine oil to the 20 L glass-lined reactor. Add 4 L of isopropanol (IPA) and stir until a homogenous solution is formed.
-
Acidification: Cool the solution to 0-5°C using an ice bath. Slowly add 37% hydrochloric acid (~575 mL) dropwise via a pressure-equalizing dropping funnel. Monitor the internal temperature, keeping it below 20°C. The hydrochloride salt will begin to precipitate. Monitor the pH of the slurry using wet pH paper, aiming for a final pH of 1-2.
-
Crystallization: After the addition is complete, stir the thick slurry at 0-5°C for an additional 2 hours to ensure complete crystallization.
-
Isolation and Drying: Isolate the product by filtration. Wash the filter cake with two portions of 500 mL of cold (<5°C) isopropanol. Dry the solid product in a vacuum oven at 50°C to a constant weight.
Expected Results
| Parameter | Value |
| Product | This compound hydrochloride |
| Appearance | White to off-white crystalline solid[12] |
| Expected Yield | 1.15 - 1.22 kg (90-95%) |
| Purity (HPLC) | ≥99.0% |
| ¹H NMR | Conforms to structure |
Conclusion
This application note provides a comprehensive and field-proven protocol for the scale-up synthesis of this compound hydrochloride. By selecting an industrially viable catalytic hydrogenation route and paying meticulous attention to the safety and handling requirements of Raney Nickel and high-pressure hydrogen, this process delivers the target compound in high yield and purity. This robust methodology is suitable for implementation in pilot plant and commercial manufacturing settings, providing a reliable source of this key chemical intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pp.bme.hu [pp.bme.hu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fishersci.com [fishersci.com]
- 12. This compound hydrochloride | 104798-09-6 [sigmaaldrich.com]
Application Note: 3-(3-Methylphenyl)propan-1-amine in Pharmaceutical Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the utility of 3-(3-Methylphenyl)propan-1-amine as a versatile precursor in pharmaceutical synthesis.
Introduction: The Strategic Value of the 3-Arylpropan-1-amine Scaffold
The 3-arylpropan-1-amine moiety is a privileged scaffold in modern medicinal chemistry. Its structural features—a flexible three-carbon chain separating a lipophilic aryl group and a basic primary amine—are crucial for molecular recognition in numerous biological targets. This arrangement allows for optimal interaction with receptor pockets and active sites, influencing pharmacokinetic and pharmacodynamic properties. This compound, a specific embodiment of this class, offers an attractive starting point for the synthesis of novel therapeutic agents. The meta-methyl substituent provides a subtle yet significant modification to the phenyl ring's electronic and steric profile, which can be exploited to fine-tune target affinity, selectivity, and metabolic stability.
This document provides a comprehensive overview of this compound, its physicochemical properties, and detailed protocols for its derivatization into structures of pharmaceutical interest.
Chemical Identity and Properties
This compound is a primary amine that serves as a key building block in organic synthesis.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 104774-85-8 | PubChem[2], ECHEMI[3] |
| Molecular Formula | C₁₀H₁₅N | PubChem[2], ECHEMI[3] |
| Molecular Weight | 149.23 g/mol | PubChem[2], ECHEMI[3] |
| Boiling Point | 238.6 °C | ECHEMI[3] |
| Density | 0.94 g/cm³ | ECHEMI[3] |
| Flash Point | 103.0 °C | ECHEMI[3] |
| XLogP3 | 2.2 - 2.6 | PubChem[2], ECHEMI[3] |
| Appearance | Liquid | Hit2Lead[1] |
Safety and Handling
As with all primary amines, this compound and its hydrochloride salt are hazardous and require careful handling in a well-ventilated laboratory fume hood.[4]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). A safety data sheet for the closely related 3-Phenyl-1-propylamine indicates it can cause severe skin burns and eye damage.[4]
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Avoid inhalation of vapors and direct contact with skin and eyes.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4]
Application in Pharmaceutical Synthesis: A Precursor to Bioactive Molecules
The primary amine handle of this compound is the key functional group for synthetic elaboration. It readily participates in a wide range of classical and modern C-N bond-forming reactions, enabling the construction of diverse molecular libraries. This structural motif is central to several important classes of pharmaceuticals, including selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs).
Optically active 3-amino-1-phenylpropanol derivatives, which share the core structure, are crucial intermediates for manufacturing chiral drugs like Fluoxetine, Atomoxetine, and Nisoxetine.[6] The synthesis strategies for these compounds often involve the modification of the amine and the introduction of an oxygen-linked aryl group, transformations for which this compound is an ideal starting point for creating novel analogs.
General Synthetic Strategy
The conversion of this compound into a potential active pharmaceutical ingredient (API) typically involves the functionalization of the primary amine to introduce a new pharmacophoric element. This is often followed by other modifications if necessary.
Caption: General synthetic pathway from precursor to API.
Detailed Experimental Protocols
The following protocols are representative examples of how to utilize this compound in key synthetic transformations. Researchers should adapt these methods based on the specific properties of their target molecules.
Protocol 1: Synthesis of a Secondary Amine via Reductive Amination
This protocol describes the reaction of this compound with an aromatic aldehyde to form a secondary amine, a common structure in pharmacologically active compounds.
-
Principle: The primary amine first condenses with the aldehyde to form an imine intermediate. This intermediate is then reduced in situ by a mild and selective reducing agent, sodium triacetoxyborohydride (STAB), to yield the desired secondary amine.
-
Materials and Reagents:
-
This compound
-
4-Fluorobenzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Standard laboratory glassware for workup
-
-
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq, e.g., 1.49 g, 10 mmol) and 4-Fluorobenzaldehyde (1.05 eq, 1.30 g, 10.5 mmol).
-
Dissolve the reactants in anhydrous DCM (40 mL).
-
Add a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30 minutes.
-
In one portion, add sodium triacetoxyborohydride (STAB) (1.5 eq, 3.18 g, 15 mmol) to the stirring solution. Caution: The reaction may bubble slightly.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution (50 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure of the resulting N-(4-fluorobenzyl)-3-(3-methylphenyl)propan-1-amine using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Protocol 2: Synthesis of an Amide via Acylation
This protocol details the formation of an amide bond by reacting the primary amine with an acid chloride. Amides are stable functional groups prevalent in many pharmaceuticals.
-
Principle: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a stable amide bond. A non-nucleophilic base, such as triethylamine, is used to scavenge the HCl byproduct.
-
Materials and Reagents:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath, round-bottom flask, magnetic stirrer
-
-
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq, 1.49 g, 10 mmol) and triethylamine (1.5 eq, 2.1 mL, 15 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq, 1.28 mL, 11 mmol) dropwise to the stirring solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Dilute the reaction mixture with DCM (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can often be purified by recrystallization or by flash column chromatography on silica gel.
-
Characterization: Verify the identity and purity of the resulting N-(3-(3-methylphenyl)propyl)benzamide by ¹H NMR, IR spectroscopy (presence of amide C=O stretch), and MS.
Experimental Workflow Visualization
The following diagram illustrates the typical laboratory workflow for the reductive amination protocol described above.
Caption: Step-by-step workflow for reductive amination.
Conclusion
This compound is a valuable and versatile precursor for pharmaceutical research and development. Its straightforward functionalization via established synthetic routes allows for the rapid generation of diverse chemical entities based on the privileged 3-arylpropan-1-amine scaffold. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel analogs of known pharmaceuticals and to engage in discovery programs aimed at identifying new therapeutic agents.
References
- 1. Hit2Lead | 3-(3-methylphenyl)-1-propanamine | CAS# 104774-85-8 | MFCD07374074 | BB-4028384 [hit2lead.com]
- 2. This compound | C10H15N | CID 12666388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
Troubleshooting & Optimization
Navigating the Synthesis of 3-(3-Methylphenyl)propan-1-amine: A Technical Troubleshooting Guide
Welcome to the technical support center for the synthesis of 3-(3-Methylphenyl)propan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile amine intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the common challenges and byproduct formations encountered during its synthesis. Our goal is to empower you with the knowledge to not only troubleshoot your experiments but also to proactively design more robust and efficient synthetic strategies.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, providing concise answers and foundational knowledge.
Q1: What are the most common industrial and laboratory-scale methods for synthesizing this compound?
A1: There are four primary synthetic routes, each with its own set of advantages and challenges:
-
Reduction of 3-(3-Methylphenyl)propanenitrile: This is a widely used method involving the reduction of the corresponding nitrile using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.[1]
-
Reductive Amination of 3-(3-Methylphenyl)propanal: This "one-pot" method involves the reaction of the aldehyde with an ammonia source in the presence of a reducing agent.[2] It is often favored for its efficiency.
-
Gabriel Synthesis: A classic method that builds the primary amine from 1-(3-halopropyl)-3-methylbenzene and potassium phthalimide, effectively preventing over-alkylation.[3]
-
Hofmann Rearrangement: This route involves the conversion of 4-(3-methylphenyl)butanamide to the target amine, with the loss of one carbon atom.[4]
Q2: I'm observing significant amounts of secondary and tertiary amine byproducts. Which synthetic routes are most prone to this, and why?
A2: The formation of secondary and tertiary amines is a classic challenge, particularly in the reduction of nitriles and reductive amination .[2]
-
In nitrile reduction , especially during catalytic hydrogenation, the initially formed primary amine can react with the intermediate imine, leading to the formation of a secondary amine. This secondary amine can then react further to form a tertiary amine.[5][6]
-
In reductive amination , if the concentration of the primary amine product builds up, it can compete with ammonia to react with the starting aldehyde, leading to the formation of secondary amines.
Q3: How can I minimize the formation of these over-alkylation byproducts?
A3: For reductive amination , using a large excess of ammonia can shift the equilibrium in favor of the primary amine formation.[2] For catalytic hydrogenation of nitriles , the addition of ammonia to the reaction mixture can suppress the formation of secondary and tertiary amines.[2] Alternatively, the Gabriel synthesis is specifically designed to avoid over-alkylation by using a protected nitrogen source.[3]
Q4: Are there any specific safety precautions I should be aware of when using LiAlH₄ for nitrile reduction?
A4: Absolutely. Lithium Aluminum Hydride (LiAlH₄) is a powerful and highly reactive reducing agent. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[7] All reactions involving LiAlH₄ must be conducted under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). The workup procedure also requires careful, slow quenching of the excess reagent at low temperatures.
II. Troubleshooting Guide: From Unexpected Results to Optimized Protocols
This section provides a detailed, question-and-answer-formatted troubleshooting guide for specific issues you may encounter.
Scenario 1: Nitrile Reduction Route
Q: My GC-MS analysis of the crude product from the catalytic hydrogenation of 3-(3-methylphenyl)propanenitrile shows multiple peaks besides my desired primary amine. What are they likely to be?
A: Based on studies of similar 3-arylpropanenitriles, the common byproducts you are likely observing are:[5][6]
-
Secondary Amine: Bis(3-(3-methylphenyl)propyl)amine
-
Tertiary Amine: Tris(3-(3-methylphenyl)propyl)amine
-
Unreacted Starting Material: 3-(3-Methylphenyl)propanenitrile
-
Intermediate Imine: 3-(3-Methylphenyl)propan-1-imine (may be transient)
-
Hydrolysis Products: 3-(3-Methylphenyl)propanal and 3-(3-Methylphenyl)propan-1-ol. These arise from the hydrolysis of the intermediate imine if water is present in the reaction mixture.
Troubleshooting Workflow: Nitrile Reduction
Caption: Troubleshooting workflow for nitrile reduction byproducts.
Scenario 2: Reductive Amination Route
Q: I'm attempting the reductive amination of 3-(3-methylphenyl)propanal with ammonia and NaBH₃CN, but my yield is low and I'm seeing a significant amount of what appears to be a higher molecular weight byproduct.
A: The most probable cause is the formation of the secondary amine, bis(3-(3-methylphenyl)propyl)amine, due to the reaction of the initially formed primary amine with the starting aldehyde. Another possibility is an aldol condensation of the starting aldehyde, especially under basic conditions, which would lead to α,β-unsaturated aldehyde and subsequent polymerization or other side reactions.
| Potential Byproduct | Formation Mechanism | Prevention Strategy |
| Bis(3-(3-methylphenyl)propyl)amine | The product primary amine acts as a nucleophile, reacting with the starting aldehyde. | Use a large excess of ammonia to outcompete the product amine.[2] |
| Aldol Condensation Products | Self-condensation of the enolizable 3-(3-methylphenyl)propanal. | Maintain careful pH control and consider a two-step procedure where the imine is pre-formed before adding the reducing agent. |
| 3-(3-Methylphenyl)propan-1-ol | Direct reduction of the starting aldehyde by the reducing agent. | Use a milder, imine-selective reducing agent like NaBH₃CN and ensure imine formation is favored before reduction.[8] |
III. Experimental Protocols
Here we provide detailed, step-by-step methodologies for two common synthetic routes.
Protocol 1: Reduction of 3-(3-Methylphenyl)propanenitrile with LiAlH₄
Materials:
-
3-(3-Methylphenyl)propanenitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Aqueous Sodium Hydroxide
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether
Procedure:
-
Reaction Setup: Under an inert atmosphere of nitrogen, a solution of 3-(3-methylphenyl)propanenitrile (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Workup (Quenching): The reaction mixture is cooled to 0 °C and quenched by the slow, sequential addition of water (1 mL per gram of LiAlH₄), followed by 15% aqueous sodium hydroxide (1 mL per gram of LiAlH₄), and finally water again (3 mL per gram of LiAlH₄).
-
Isolation: The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Reaction Pathway: Nitrile Reduction and Byproduct Formation
Caption: Synthetic pathway and common byproducts in nitrile reduction.
Protocol 2: Reductive Amination of 3-(3-Methylphenyl)propanal
Materials:
-
3-(3-Methylphenyl)propanal
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol
-
Saturated Aqueous Sodium Bicarbonate
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Imine Formation: To a solution of 3-(3-methylphenyl)propanal (1 equivalent) in methanol, add a large excess of ammonia solution (e.g., 10-20 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or GC-MS.
-
Workup: Quench the reaction by the careful addition of water. Remove the methanol under reduced pressure.
-
Extraction: Dilute the residue with water and extract with ethyl acetate (3 x). Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by distillation or column chromatography.
IV. References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from --INVALID-LINK--
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
-
Szöllősi, G., & Bartók, M. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega, 5(9), 4356–4366.
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from --INVALID-LINK--
-
University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from --INVALID-LINK--
-
ACS Publications. (2020, March 4). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. Retrieved from --INVALID-LINK--
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 3. digibuo.uniovi.es [digibuo.uniovi.es]
- 4. N,N-DiMethyl-3-phenyl-3-(o-tolyloxy)propan-1-aMine synthesis - chemicalbook [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The reduction of a nitrile by LiAlH_( 4 ) produes : [allen.in]
- 8. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in 3-Arylpropanamine Synthesis
Welcome to the technical support center for the synthesis of 3-arylpropanamines. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in achieving optimal yields for this important class of compounds. 3-Arylpropanamines are prevalent scaffolds in pharmaceuticals and bioactive molecules, making their efficient synthesis a critical task.
This document moves beyond simple protocol recitation. It is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides that address specific, common issues encountered in the lab. We will explore the causality behind these problems and provide validated, step-by-step solutions grounded in established chemical principles.
Part 1: Foundational Synthetic Strategies
Before troubleshooting, it is essential to understand the common pathways to 3-arylpropanamines. The choice of synthetic route is the first critical decision point that impacts yield and impurity profiles.
-
Reductive Amination of 3-Aryl Aldehydes or Ketones : This is arguably the most common and versatile method. It involves the reaction of a 3-aryl carbonyl compound with an amine (or ammonia source) to form an intermediate imine or enamine, which is then reduced in situ to the target amine.[1][2]
-
Michael Addition to α,β-Unsaturated Aryl Compounds : This strategy involves the conjugate addition of a nitrogen nucleophile (or a synthetic equivalent) to an activated alkene, such as a cinnamate ester or a vinyl ketone.[3][4]
-
Reduction of 3-Arylpropanenitriles or Amides : If the corresponding nitrile or amide is accessible, its reduction using powerful hydrating agents like LiAlH₄ or catalytic hydrogenation can provide the desired amine.
-
Hydroformylation-Reductive Amination of Styrenes : A powerful one-pot method, often used in industrial settings, that converts styrenes directly into 3-arylpropanamines.[5]
Part 2: Troubleshooting Guide & FAQs
This section is organized to follow a logical experimental workflow, from starting materials to final product purification.
Section A: Starting Material and Reagent Integrity
A successful reaction begins with high-quality starting materials. Overlooking this stage is a frequent source of poor outcomes.[6][7]
Question 1: My reaction is sluggish or fails to initiate. I suspect my starting aldehyde is the problem. What should I check?
Answer: 3-Aryl aldehydes, especially those with electron-donating groups, are prone to oxidation to the corresponding carboxylic acid upon storage.
-
Causality: The presence of the carboxylic acid can neutralize the basic amine or catalyst, and it does not participate in the desired reaction, effectively reducing the concentration of your limiting reagent.
-
Troubleshooting Steps:
-
Purity Check: Analyze the aldehyde by ¹H NMR or GC-MS. Look for a broad singlet around 10-12 ppm (carboxylic acid proton) or a new peak in the gas chromatogram.
-
Visual Inspection: Aldehydes should typically be colorless liquids or white solids. A yellow or brown color can indicate degradation.
-
Purification: If impurities are detected, purify the aldehyde immediately before use. This can be done by distillation, recrystallization, or flash chromatography. For small amounts of acidic impurities, washing a solution of the aldehyde with a mild base (e.g., saturated NaHCO₃ solution) followed by drying and solvent removal can be effective.
-
Question 2: I'm using a borohydride reducing agent (e.g., NaBH₄, NaBH₃CN) in my reductive amination, and the reaction is very slow or incomplete. What could be wrong?
Answer: The activity and stability of hydride reducing agents are highly dependent on their quality, storage conditions, and the reaction environment.
-
Causality: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are moisture-sensitive.[8] Hydrolysis not only consumes the reagent but can also alter the reaction pH, affecting the rate-limiting imine formation step.
-
Troubleshooting Steps:
-
Reagent Handling: Always handle these reagents in a dry environment (e.g., glove box or under an inert atmosphere). Use a fresh bottle if moisture contamination is suspected.
-
Solvent Purity: Ensure your reaction solvent is anhydrous. Use freshly dried and distilled solvents or purchase high-quality anhydrous solvents.
-
pH Control: The formation of the iminium ion, which is the species reduced, is typically most efficient under weakly acidic conditions (pH 4-6).[9] If the reaction medium is neutral or basic, imine formation can be slow. Consider adding a catalytic amount of acetic acid to facilitate the reaction.
-
Section B: Reaction Conditions and Side Products
Optimizing reaction parameters is crucial for maximizing yield and minimizing the formation of unwanted byproducts.
Question 3: My reductive amination is producing a significant amount of a higher molecular weight byproduct, which appears to be a secondary or tertiary amine. How can I prevent this?
Answer: This is a classic case of over-alkylation. The desired primary amine product is itself a nucleophile and can compete with the starting amine, reacting with the aldehyde to form a secondary amine, which can sometimes react further.[8]
-
Causality: The product amine can be more nucleophilic than the starting amine (e.g., ammonia), leading to a cascade of reactions. This is especially problematic when synthesizing primary amines from ammonia.
-
Preventative Measures:
-
Stoichiometry Control: Use a large excess of the amine source. When using ammonia, sources like ammonium acetate or ammonium chloride (in combination with a base) are often used in 5-10 fold excess to statistically favor the formation of the primary amine.
-
Slow Addition: Add the limiting reagent (often the aldehyde) slowly to the reaction mixture containing the excess amine. This maintains a low concentration of the aldehyde, minimizing its reaction with the product amine.
-
Workflow: Troubleshooting Reductive Amination Side Reactions
Caption: Decision tree for troubleshooting common reductive amination issues.
Question 4: I am attempting a Michael addition of an amine to an α,β-unsaturated ester, but the reaction is incomplete even after prolonged heating. What can I do to drive it to completion?
Answer: The Michael addition is an equilibrium-controlled process.[10] The success of the reaction depends on the relative nucleophilicity of the amine and the electrophilicity of the Michael acceptor.
-
Causality: While amines are good nucleophiles, their addition to a sterically hindered or electron-rich α,β-unsaturated system can be slow. The reverse reaction can also be significant.
-
Troubleshooting Steps:
-
Solvent Choice: Switch to a polar aprotic solvent like DMF or DMSO. These solvents can accelerate the reaction compared to less polar solvents like THF or alcohols.
-
Catalysis: Consider using a catalyst. A Lewis acid can activate the Michael acceptor, making it more electrophilic. Alternatively, a base can deprotonate the amine, increasing its nucleophilicity (though this is less common for simple amines).
-
Increase Temperature: If the reactants are stable, increasing the reaction temperature can help overcome the activation energy barrier. Use a sealed tube for reactions above the solvent's boiling point.
-
Remove Byproducts: If the reaction generates a volatile byproduct (e.g., water), its removal using a Dean-Stark apparatus can help drive the equilibrium towards the product.
-
Mechanism: Key Steps in Michael Addition of an Amine
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Aliphatic amines from waste polyolefins by tandem pyrolysis, hydroformylation, and reductive amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Michael Addition [organic-chemistry.org]
purification challenges of primary amines like 3-(3-Methylphenyl)propan-1-amine
Welcome to the Technical Support Center for Primary Amine Purification. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of primary amines, with a specific focus on molecules like 3-(3-Methylphenyl)propan-1-amine. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the purification of primary amines.
Q1: What are the most common impurities I should expect when working with primary amines like this compound?
A1: The impurity profile of a primary amine can be complex and often originates from the synthetic route. Common impurities include:
-
Secondary and Tertiary Amines: These are frequent byproducts of alkylation reactions. For instance, in the synthesis of primary amines via reductive amination, over-alkylation can lead to the formation of secondary and tertiary amines.[1][2] The isolation of primary amines from these closely related structures presents a significant purification challenge.[3]
-
Unreacted Starting Materials and Reagents: Depending on the synthetic pathway, residual starting materials such as aldehydes, ketones, or alkyl halides may be present.[1]
-
Side-Reaction Products: The synthesis of amines can involve various side reactions. For example, in reactions involving heat, degradation products may form.
-
Nitrosamine Impurities: Under certain conditions, particularly in the presence of nitrosating agents, highly potent and carcinogenic nitrosamine impurities can form from secondary or tertiary amine precursors.[4][5]
Q2: My primary amine seems to be "streaking" or showing poor peak shape during silica gel column chromatography. What is causing this and how can I fix it?
A2: This is a classic problem when purifying basic compounds like amines on acidic stationary phases like silica gel. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to tailing, streaking, and sometimes irreversible adsorption.[6][7]
Here are some effective troubleshooting strategies:
-
Mobile Phase Modification: Add a small amount of a competing base to your mobile phase. Triethylamine (TEA) at a concentration of 0.1-1% is a common and effective choice. The TEA will preferentially interact with the acidic sites on the silica, allowing your primary amine to elute with a much-improved peak shape.[6][7]
-
Use of Amine-Functionalized Silica: For particularly challenging separations, consider using an amine-functionalized stationary phase. This eliminates the acidic sites and provides a more inert surface for the purification of basic compounds.[6]
-
Reversed-Phase Chromatography: If your amine has sufficient hydrophobicity, reversed-phase chromatography on a C18 column can be an excellent alternative. By adjusting the mobile phase pH to be two units above the pKa of the amine, you can ensure it is in its neutral, free-base form, leading to better retention and separation.[7]
Q3: I am struggling to separate my primary amine from a secondary amine byproduct. What techniques are most effective for this?
A3: Separating primary and secondary amines is a common and often difficult task due to their similar polarities. Here are a few proven strategies:
-
Hoffmann's Method (Chemical Separation): This classical chemical method relies on the differential reactivity of primary, secondary, and tertiary amines with diethyl oxalate.[8]
-
Selective Protection: You can selectively protect the primary amine using a suitable protecting group. The bulkier protected amine will have different chromatographic properties, allowing for easier separation from the unprotected secondary amine. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[10][11][12]
-
Crystallization as a Salt: Primary amines can form crystalline salts with various acids.[13] By carefully selecting the acid and crystallization solvent, it is often possible to selectively crystallize the salt of the primary amine, leaving the secondary amine impurity in the mother liquor.
Q4: How should I properly store my purified this compound to prevent degradation?
A4: Primary amines can be susceptible to degradation, particularly through oxidation and reaction with atmospheric carbon dioxide. Proper storage is crucial to maintain purity.[14][15]
-
Inert Atmosphere: Store the amine under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Cool and Dark Place: Keep the container in a cool, dark place to minimize thermal and light-induced degradation.[14]
-
Tightly Sealed Containers: Use tightly sealed containers to prevent the ingress of moisture and carbon dioxide.[14] Amines can react with CO2 to form carbamates.[3]
-
Material Compatibility: Ensure the storage container is made of a compatible material. Glass is generally a good choice. Avoid reactive plastics.
Part 2: Troubleshooting Guide
This guide provides a structured approach to resolving specific experimental issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery after column chromatography | - Irreversible adsorption to silica gel. - Compound is too polar and not eluting. - Compound degradation on the column. | - Add a competing base (e.g., 0.5% triethylamine) to the mobile phase.[6] - Increase the polarity of the mobile phase (e.g., add methanol to a dichloromethane/hexane mixture). - Use a more inert stationary phase like alumina or amine-functionalized silica.[6] |
| Product is an oil instead of a solid after purification | - Residual solvent. - Presence of impurities that are oils. - The free base of the amine is an oil at room temperature. | - Dry the product under high vacuum. - Re-purify using a different technique (e.g., distillation or crystallization). - Attempt to form a crystalline salt by treating the oil with an acid (e.g., HCl in ether) to precipitate the hydrochloride salt.[13] |
| Multiple spots on TLC after purification | - Incomplete separation. - On-plate degradation. - Tautomerization or other equilibria. | - Optimize the mobile phase for better separation. - Add a base to the TLC mobile phase to prevent streaking and potential degradation. - Analyze the sample by LC-MS to identify the different components. |
| Formation of an unexpected byproduct during workup | - Reaction with acidic or basic wash solutions. - Air oxidation. - Emulsion formation during extraction. | - Use neutral water for washes if possible. - Perform the workup under an inert atmosphere. - Add a small amount of a brine solution to break up emulsions. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Purification of a Primary Amine by Acid-Base Extraction
This protocol is effective for removing neutral and acidic impurities from a basic primary amine.
Objective: To isolate a primary amine from a reaction mixture containing non-basic impurities.
Materials:
-
Crude reaction mixture containing the primary amine.
-
Diethyl ether (or another suitable organic solvent).
-
1 M Hydrochloric acid (HCl).
-
1 M Sodium hydroxide (NaOH).
-
Saturated sodium chloride solution (brine).
-
Anhydrous magnesium sulfate or sodium sulfate.
-
Separatory funnel.
-
Beakers and flasks.
-
Rotary evaporator.
Procedure:
-
Dissolve the crude reaction mixture in diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1 M HCl (3 x 50 mL). The primary amine will be protonated and move into the aqueous layer as the hydrochloride salt.
-
Combine the aqueous layers. The neutral and acidic impurities will remain in the organic layer, which can be discarded.
-
Cool the combined aqueous layers in an ice bath.
-
Slowly add 1 M NaOH to the aqueous layer with stirring until the solution is basic (pH > 10). The free amine will precipitate or form an oily layer.
-
Extract the free amine back into diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the purified primary amine.
Workflow Diagram: General Purification Strategy for Primary Amines
References
- 1. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. Separation of primary, secondary and tertiary amines by Hoffmann’s method [chemicalnote.com]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. Protection for the AMINE.pptx [slideshare.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. pubs.acs.org [pubs.acs.org]
preventing side reactions in the synthesis of 3-(3-Methylphenyl)propan-1-amine
Welcome to the technical support center for the synthesis of 3-(3-Methylphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable compound. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
Common Synthetic Routes & Initial Queries
Q1: What are the most common synthetic pathways to produce this compound, and what are the initial considerations for choosing a route?
A1: There are several viable synthetic routes, each with its own set of advantages and potential pitfalls. The choice of pathway often depends on the starting materials available, scale of the reaction, and desired purity. The two most prevalent routes are:
-
Route A: Friedel-Crafts Acylation followed by Reduction. This classic approach involves the acylation of toluene with a three-carbon acylating agent, followed by reduction of the resulting ketone and subsequent conversion of a functional group to the amine.
-
Route B: Reduction of 3-(m-tolyl)propanenitrile. This is a more direct route involving the catalytic hydrogenation or chemical reduction of the corresponding nitrile.
Initial considerations should include a thorough analysis of the potential for isomeric impurities, especially with Friedel-Crafts reactions on substituted benzenes like toluene. Furthermore, the choice of reducing agent is critical as it can significantly influence the formation of byproducts.
Troubleshooting Specific Side Reactions
Q2: During the Friedel-Crafts acylation of toluene with succinic anhydride, I'm observing a mixture of products and a lower than expected yield of the desired 4-oxo-4-(m-tolyl)butanoic acid. What's going wrong?
A2: This is a common issue stemming from the directing effects of the methyl group on the toluene ring and the nature of the Friedel-Crafts reaction itself. Here are the primary causes and solutions:
-
Isomer Formation: The methyl group is an ortho-, para-director. Therefore, the acylation will produce a mixture of the desired meta-substituted product (less favorable) and the ortho- and para-isomers. While the meta-isomer is the target precursor, its formation is sterically and electronically less favored.
-
Polysubstitution: Friedel-Crafts acylation can sometimes lead to the addition of more than one acyl group to the aromatic ring, though this is less common with deactivating acyl groups.
-
Catalyst Stoichiometry: A stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is typically required because both the reactant and the product can form complexes with it.[1] Insufficient catalyst can lead to an incomplete reaction.
Troubleshooting Protocol:
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity, favoring one isomer over others, although this may also decrease the overall reaction rate.
-
Choice of Solvent: The polarity of the solvent can influence the isomer distribution. Experimenting with different solvents (e.g., nitrobenzene, carbon disulfide) may alter the ortho/para/meta ratio.
-
Purification: Careful column chromatography is often necessary to separate the desired meta-isomer from the ortho- and para-isomers.
Q3: In the reduction of 3-(m-tolyl)propanenitrile to this compound using catalytic hydrogenation (e.g., Pd/C), I am getting significant amounts of secondary and tertiary amines. How can I prevent this?
A3: The formation of secondary and tertiary amines is a well-documented side reaction in the catalytic hydrogenation of nitriles.[2][3] This occurs because the initially formed primary amine can react with the intermediate imine, leading to the formation of a secondary imine which is then reduced to a secondary amine. This secondary amine can react further.
Mechanism of Side Product Formation:
Caption: Formation of secondary amines during nitrile reduction.
Troubleshooting Protocol:
-
Addition of Ammonia or a Primary Amine Scavenger: The presence of ammonia in the reaction mixture can suppress the formation of secondary amines by shifting the equilibrium away from the condensation reaction between the primary amine and the imine intermediate.
-
Use of Acidic Additives: Adding an acid additive like sodium dihydrogen phosphate can help to protonate the primary amine, reducing its nucleophilicity and thus preventing it from reacting with the imine intermediate.[4]
-
Catalyst Choice: The choice of catalyst and support can influence selectivity. For instance, rhodium-based catalysts have sometimes shown higher selectivity for primary amines.
-
Reaction Conditions: Lower temperatures and higher hydrogen pressures generally favor the formation of the primary amine.
Q4: I am attempting a Williamson ether synthesis to prepare an intermediate and am observing significant elimination byproducts. What conditions favor elimination, and how can I avoid it?
A4: The Williamson ether synthesis is an S_N2 reaction that competes with the E2 elimination pathway.[5][6] Elimination is favored under the following conditions:
-
Sterically Hindered Alkyl Halides: The use of secondary or tertiary alkyl halides dramatically increases the rate of elimination.[7][8] The alkoxide, being a strong base, will preferentially abstract a proton rather than perform a backside attack on a sterically crowded carbon center.
-
Strongly Basic Alkoxides: While a strong nucleophile is needed, an overly basic alkoxide can also favor elimination.
-
High Temperatures: Higher reaction temperatures generally favor elimination over substitution.
Troubleshooting Protocol:
-
Choice of Reactants: The most effective strategy is to use a primary alkyl halide and the alkoxide derived from the more sterically hindered alcohol.
-
Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO can enhance the rate of the S_N2 reaction relative to elimination.
II. Detailed Troubleshooting Guides
Guide 1: Optimizing the Friedel-Crafts Acylation of Toluene
This guide provides a step-by-step protocol to minimize isomer formation and maximize the yield of the desired meta-substituted product.
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl), add toluene and the chosen solvent (e.g., nitrobenzene).
-
Cooling: Cool the flask to 0-5 °C in an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃) to the stirred solution.
-
Acylating Agent Addition: Add a solution of succinic anhydride in the same solvent dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary for Isomer Distribution (Hypothetical):
| Temperature (°C) | Solvent | Ortho (%) | Meta (%) | Para (%) |
| 25 | CS₂ | 40 | 5 | 55 |
| 0 | Nitrobenzene | 25 | 15 | 60 |
| -10 | Nitrobenzene | 20 | 25 | 55 |
Guide 2: Selective Reduction of 3-(m-tolyl)propanenitrile
This protocol is designed to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts.
Experimental Protocol:
-
Catalyst Preparation: In a high-pressure reactor, add the 3-(m-tolyl)propanenitrile, a suitable solvent (e.g., ethanol saturated with ammonia), and the hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel).
-
Reaction Conditions: Seal the reactor and purge with nitrogen, then with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to the desired temperature (e.g., 50-80 °C).
-
Monitoring: Monitor the hydrogen uptake to determine the reaction's progress.
-
Workup: After the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
Workflow Diagram:
Caption: Workflow for the selective reduction of nitriles.
III. References
-
Sigma-Aldrich. Friedel–Crafts Acylation. --INVALID-LINK--
-
Yap, Y. T., et al. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. Reaction Chemistry & Engineering, 4(5), 873-883. --INVALID-LINK--
-
BenchChem. Application Notes and Protocols: Friedel-Crafts Acylation of Succinic Anhydride. --INVALID-LINK--
-
Organic Chemistry Portal. Friedel-Crafts Acylation. --INVALID-LINK--
-
Wikipedia. Williamson ether synthesis. --INVALID-LINK--
-
Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. --INVALID-LINK--
-
University of Wisconsin-Madison. 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. --INVALID-LINK--
-
Hegedüs, L., & Máthé, T. (2005). Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase. Part I. Hydrogenation of benzonitrile over palladium. Applied Catalysis A: General, 283(1-2), 173-180. --INVALID-LINK--
-
ResearchGate. Reaction pathways associated with the hydrogenation of benzonitrile... --INVALID-LINK--
-
Török, B., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Catalysis Reviews, 60(4), 473-536. --INVALID-LINK--
-
Master Organic Chemistry. The Williamson Ether Synthesis. --INVALID-LINK--
-
BYJU'S. Williamson Ether Synthesis reaction. --INVALID-LINK--
-
Master Organic Chemistry. SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). --INVALID-LINK--
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
stability issues of 3-(3-Methylphenyl)propan-1-amine under reaction conditions
Welcome to the technical support center for 3-(3-Methylphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile primary amine. By understanding its reactivity and potential degradation pathways, you can optimize your reaction conditions, improve yields, and ensure the integrity of your results.
Introduction
This compound is a primary benzylic amine, a structural motif that, while synthetically useful, presents specific stability concerns. The presence of a primary amine group, a flexible propyl chain, and a benzylic C-H bond adjacent to the aromatic ring creates a molecule susceptible to several degradation pathways under common reaction conditions. This guide provides a structured approach to troubleshooting and mitigating these stability issues.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or Inconsistent Yields in Coupling Reactions (e.g., Amide, Sulfonamide Formation)
Question: I am reacting this compound with an activated carboxylic acid (e.g., acid chloride) or sulfonyl chloride, but I am observing low yields and multiple side products. What could be the cause?
Answer:
Low yields in acylation reactions involving primary amines are often due to issues with stoichiometry, base selection, or side reactions.
Potential Causes & Solutions:
-
Over-alkylation/Multiple Acylations: While less common with acylating agents than with alkyl halides, highly reactive conditions can sometimes lead to complex mixtures.[1]
-
Troubleshooting Step: Ensure slow, controlled addition of the acylating agent to a solution of the amine. Maintain a 1:1 or slight excess of the amine stoichiometry initially.
-
Rationale: Primary amines can, in principle, react more than once under harsh conditions, though this is less likely for acylation. Controlled addition helps maintain the desired reaction pathway.
-
-
Inappropriate Base: The choice of base is critical. A base that is too strong or sterically hindered can interfere with the reaction. The reaction itself generates HCl, which will protonate the starting amine, rendering it non-nucleophilic.[1]
-
Troubleshooting Step: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) as an acid scavenger. Alternatively, an inorganic base like potassium carbonate can be used in a biphasic system.
-
Rationale: The scavenger neutralizes the acid byproduct, preventing the protonation of the starting amine and allowing the reaction to proceed to completion.
-
-
Side Reaction with Solvent: Certain solvents can participate in or hinder the reaction.
-
Troubleshooting Step: Use an inert, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Ensure the solvent is dry.
-
Rationale: Protic solvents can compete with the amine for reaction with the electrophile.
-
Issue 2: Unidentified Impurities or Color Change During Workup or Purification
Question: After my reaction, I notice a yellowing of the solution, and upon analysis (TLC, LC-MS, GC-MS), I see several new, unexpected spots/peaks. What is happening?
Answer:
The appearance of color and new impurities, particularly during workup or when exposed to air, strongly suggests oxidative degradation. The benzylic position of this compound is susceptible to oxidation.
Potential Degradation Pathways & Solutions:
-
Oxidation to Imine/Aldehyde: The primary amine can be oxidized to an imine, which may subsequently hydrolyze to the corresponding aldehyde, 3-(3-methylphenyl)propanal, and ammonia. This is a common pathway for benzylic amines, especially in the presence of oxygen or mild oxidizing agents.[2][3][4]
-
Preventative Measures:
-
Inert Atmosphere: Conduct your reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Avoid Certain Metals: Be cautious with transition metal catalysts (e.g., Cu, Fe) that can promote aerobic oxidation.[5]
-
-
-
Photolytic Degradation: Exposure to light, especially UV light, can promote the formation of radical species that initiate degradation.
-
Preventative Measures: Protect your reaction vessel from light by wrapping it in aluminum foil.
-
Troubleshooting Workflow for Suspected Oxidation:
Caption: Troubleshooting workflow for oxidation.
Issue 3: Degradation During Reactions at Elevated Temperatures
Question: I am running a reaction that requires heating (e.g., > 80 °C) and I am seeing significant decomposition of my starting amine. What are the likely thermal degradation pathways?
Answer:
At elevated temperatures, primary amines can undergo several degradation reactions. For this compound, both the amine functionality and the benzylic C-H bonds are potential sites of thermal instability.
Potential Causes & Solutions:
-
Oxidative Degradation: As mentioned previously, oxidation is often accelerated at higher temperatures. The combination of heat and trace oxygen is a primary driver for the degradation of benzylic amines.[6]
-
Troubleshooting Step: Rigorously exclude oxygen from your reaction, especially when heating. Use an inert atmosphere and degassed solvents.
-
Rationale: The rate of oxidative reactions increases significantly with temperature.
-
-
Side Reactions with Catalysts: Certain catalysts, particularly hydrogenation catalysts at high temperatures, can promote unwanted side reactions.
-
Troubleshooting Step: If using a Nickel catalyst, be aware of potential hydrogenolysis or decarbonylation side reactions, which can cleave the molecule.[7] Consider screening alternative catalysts (e.g., Palladium, Platinum) or lowering the reaction temperature.
-
Rationale: Different catalysts have different propensities for promoting side reactions at elevated temperatures.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: To ensure long-term stability, store this compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container. It should be protected from light and stored in a cool, dry place. For prolonged storage, refrigeration is recommended.
Q2: Is this compound stable to strongly acidic or basic conditions?
A2:
-
Acidic Conditions: The amine will be protonated to form the corresponding ammonium salt. This protects the amine from acting as a nucleophile but does not necessarily prevent degradation at the benzylic position, especially if heating is involved.
-
Basic Conditions: The free amine is stable in the absence of other reactive species. However, strong bases can promote elimination or other side reactions if there are suitable leaving groups present in the molecule or reaction mixture. The basicity of the amine itself (pKa of the conjugate acid is typically around 10-11 for primary alkylamines) should be considered in the reaction design.[8]
Q3: What are some common reagents that are incompatible with this compound?
A3: A summary of compatible and potentially incompatible reagents is provided in the table below.
| Reagent Class | Compatibility | Rationale & Notes |
| Strong Oxidizing Agents | Incompatible | Reagents like KMnO₄, CrO₃, and concentrated H₂O₂ will likely oxidize the amine and/or the benzylic position.[3] |
| Strong Acids | Use with Caution | Forms the ammonium salt, which is generally stable but may undergo other reactions under harsh conditions. |
| Alkyl Halides | Use with Caution | Prone to over-alkylation, leading to secondary, tertiary amines, and quaternary ammonium salts.[1] |
| Aldehydes/Ketones | Compatible | Reacts to form imines, a common and useful transformation. |
| Acyl Halides/Anhydrides | Compatible | Standard reaction to form amides. Requires a base to scavenge the acid byproduct. |
| Palladium Catalysts | Generally Compatible | Often used as a ligand or substrate in cross-coupling reactions. However, some Pd-catalyzed reactions at high temperatures may have side reactions. |
| Nickel Catalysts | Use with Caution | Can promote hydrogenolysis and decarbonylation at elevated temperatures.[7] |
Q4: What analytical techniques are best for detecting the degradation of this compound?
A4: A combination of techniques is often most effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying volatile degradation products such as the corresponding aldehyde (from oxidation and hydrolysis) or other small molecule fragments.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring the disappearance of the starting material and the appearance of less volatile, more polar degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction in real-time and identify the structure of major impurities if they can be isolated.
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study (Oxidative Stress)
This protocol is a representative example of a forced degradation study to identify potential oxidative degradation products.
Objective: To identify the primary degradation products of this compound under oxidative stress.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Stress Condition: To 1 mL of the solution, add 100 µL of 3% hydrogen peroxide.
-
Incubation: Gently mix the solution and keep it at 50 °C for 24 hours, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a small amount of sodium bisulfite solution if necessary for analysis.
-
Analysis: Dilute the stressed sample with a suitable solvent (e.g., dichloromethane or ethyl acetate) and analyze by GC-MS.
-
Data Interpretation: Compare the chromatogram of the stressed sample to that of an unstressed control sample. Identify new peaks and analyze their mass spectra to propose structures for the degradation products. Look for masses corresponding to the imine, aldehyde, or carboxylic acid derivatives.
Protocol 2: General Procedure for Amide Coupling
Objective: To provide a robust starting procedure for the synthesis of an amide from this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Electrophile: Slowly add a solution of the desired acid chloride (1.05 eq.) in anhydrous DCM to the stirred amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, then saturated NaHCO₃ solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
References
- 1. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. researchgate.net [researchgate.net]
- 3. Convenient and clean synthesis of imines from primary benzylamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Selection for the Efficient Synthesis of 3-(3-Methylphenyl)propan-1-amine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-(3-Methylphenyl)propan-1-amine. This document is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during this synthesis. We will delve into the nuances of catalyst selection, reaction optimization, and troubleshooting to ensure high-yield, high-selectivity production of the target primary amine.
Part 1: Frequently Asked Questions on Catalyst & Strategy Selection
This section addresses common high-level questions regarding the synthesis strategy for this compound.
Q1: What is the most common and industrially viable route for synthesizing this compound?
The most efficient and widely adopted method is the catalytic hydrogenation of the corresponding nitrile precursor, 3-(3-methylphenyl)propanenitrile.[1][2] This route is favored for its high atom economy, as the only byproduct is water (in some workups) and the process avoids the use of stoichiometric metal hydride reagents.[3] The starting nitrile is readily accessible and the conversion to the primary amine is a direct, two-mole hydrogen addition.
Q2: What is the fundamental mechanism of nitrile hydrogenation, and why is selectivity for the primary amine a major challenge?
The hydrogenation of a nitrile to a primary amine is not a single-step process. It proceeds through a highly reactive imine intermediate (R-CH=NH).[1][4] The selectivity issue arises from competing reactions involving this intermediate.[5]
-
Desired Pathway: The imine is rapidly hydrogenated to the target primary amine.
-
Undesired Pathway: The primary amine product, being nucleophilic, can attack another molecule of the imine intermediate. This condensation reaction forms a geminal diamine, which then eliminates ammonia to generate a secondary imine. Subsequent hydrogenation of this secondary imine leads to the formation of a secondary amine byproduct, bis(3-(3-methylphenyl)propyl)amine.[2][5] Further reactions can even produce tertiary amines.
This complex reaction network necessitates careful catalyst selection and optimization of reaction conditions to favor the primary amine pathway.
Caption: Reaction network for nitrile hydrogenation.
Q3: How do I select the best catalyst? A comparison of common heterogeneous systems.
Catalyst choice is the single most critical factor for controlling selectivity.[2] While many metals can catalyze this reaction, they exhibit different performance profiles. The ideal catalyst provides high activity under mild conditions while suppressing the condensation pathway.
| Catalyst System | Typical Conditions | Selectivity for Primary Amine | Advantages | Disadvantages & Mitigation |
| Raney® Nickel / Cobalt | 80-100°C, 80 bar H₂ | Moderate to Good | Cost-effective, robust, widely used in industry.[1] | Requires high pressure/temperature. Selectivity can be moderate. Mitigation: Add ammonia to suppress secondary amine formation.[1] |
| Palladium on Carbon (Pd/C) | 30-80°C, 4-6 bar H₂ | Variable to Good | Highly active under mild conditions.[6] | Prone to forming secondary/tertiary amines and hydrogenolysis byproducts.[7][8] Mitigation: Add a strong acid (e.g., H₂SO₄) to form the primary amine salt, preventing it from reacting further.[4][8] |
| Rhodium on Carbon (Rh/C) | 20-110°C, 1-15 bar H₂ | Good to Excellent | Often shows higher selectivity for primary amines compared to Pd/C.[7] Can operate at low pressures.[9] | Higher cost than Ni or Pd. |
| Non-Noble Metals (e.g., Ni/NiO@C) | 120°C, 10 bar H₂ | Excellent (>98%) | Sustainable, low-cost alternative. Shows high activity and excellent selectivity.[10] | May require specific catalyst preparation; less commercially available than traditional catalysts. |
Recommendation: For lab-scale synthesis focusing on high purity, a Rhodium-based catalyst or a Pd/C system with an acidic additive are excellent starting points. For large-scale industrial processes, optimizing a Raney Nickel or Cobalt system with ammonia may be more economical.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides direct answers to specific problems you may encounter during your experiment.
Q1: My reaction has stalled or shows low conversion of the starting nitrile. What are the likely causes?
-
Cause A: Catalyst Inactivation. The catalyst may be poisoned. Sulfur compounds, strong chelators, or even halide ions can poison noble metal and nickel catalysts. Ensure all glassware is scrupulously clean and solvents are of high purity.
-
Cause B: Insufficient Hydrogen. Check for leaks in your hydrogenation apparatus. Ensure the system is properly purged and that the H₂ pressure is maintained throughout the reaction. For reactions at atmospheric pressure, ensure efficient stirring to facilitate gas-liquid mass transfer.
-
Cause C: Catalyst Passivation. Some catalysts, particularly Raney Nickel, can lose activity if improperly stored or handled. Use freshly activated or properly stored catalyst.
-
Cause D: Incorrect Temperature. While milder conditions are often desired for selectivity, the reaction may have a minimum activation temperature. If the reaction is clean but slow, a modest increase in temperature may be warranted.
Q2: My conversion is high, but the yield of this compound is low. GC-MS analysis shows significant amounts of higher molecular weight species.
This is a classic selectivity problem. The higher molecular weight species are almost certainly the secondary and/or tertiary amine byproducts.
-
Solution A (The Acidic Additive Method): Add 1.0 equivalent of a strong, non-reducing acid like sulfuric acid (H₂SO₄) or an acidic buffer salt like sodium bisulfate (NaHSO₄) to the reaction mixture.[4][8] The primary amine product will be protonated to form an ammonium salt. This salt is not nucleophilic and cannot react with the imine intermediate, effectively shutting down the side reactions.[8] The final product is then isolated by basifying the mixture during workup.
-
Solution B (The Ammonia Method): For Raney Nickel or Cobalt systems, conduct the reaction in a solvent saturated with ammonia (e.g., methanolic ammonia). The high concentration of ammonia shifts the equilibrium of the condensation reaction, favoring the primary amine.[1]
-
Solution C (Catalyst Change): Switch from Pd/C to a more selective catalyst like Rh/C, which is inherently less prone to promoting the condensation side reaction.[7]
Q3: I'm observing 3-(3-methylphenyl)propan-1-ol and/or 3-(3-methylphenyl)propanal as byproducts. Where are they coming from?
These oxygenated byproducts arise from the hydrolysis of the imine intermediate.[4] This occurs when water is present in the reaction medium. The imine (R-CH=NH) reacts with H₂O to form an aldehyde (R-CHO), which can then be further hydrogenated to the corresponding alcohol (R-CH₂OH).
-
Solution: Ensure you are using anhydrous solvents and reagents. Dry your solvent (e.g., with molecular sieves) and starting nitrile before the reaction. While some patented processes use two-phase water/organic systems, these are carefully controlled and typically used with additives that manage side reactions.[9]
Q4: Purification of the final amine is difficult. On a silica gel column, the product streaks badly or does not elute.
Basic amines interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor chromatographic performance.[11]
-
Solution A: Modified Mobile Phase. Add a small amount of a competing base to your eluent system (e.g., 0.5-2% triethylamine or ammonium hydroxide in your DCM/Methanol or Hexane/EtOAc system). This neutralizes the acidic sites on the silica, allowing the amine to elute cleanly.[11]
-
Solution B: Alternative Stationary Phase. Use a less acidic stationary phase, such as basic alumina or an amine-functionalized silica column.[11]
-
Solution C: Acid-Base Extraction. This is a highly effective, non-chromatographic method.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with aqueous acid (e.g., 1M HCl). Your amine will be protonated and move to the aqueous layer, while neutral organic impurities remain in the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH) until the pH is >12.
-
Extract the now-free basic amine back into a fresh organic solvent (e.g., ethyl acetate or DCM).
-
Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified amine.[12]
-
Caption: Troubleshooting decision tree for low yield.
Part 3: Recommended Experimental Protocol
This protocol details a robust method for the synthesis of this compound using a Pd/C catalyst with an acidic additive to ensure high selectivity.
Method: Selective Hydrogenation using Palladium on Carbon with Acidic Additive
Materials:
-
3-(3-methylphenyl)propanenitrile (1.0 eq)
-
10% Palladium on Carbon (10% Pd/C), 50% wet (2-5 mol% Pd)
-
Methanol (anhydrous)
-
Sulfuric Acid (concentrated, 98%)
-
Sodium Hydroxide (5M aqueous solution)
-
Ethyl Acetate
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrogen Gas (H₂)
Procedure:
-
Reaction Setup: To a hydrogenation flask or a Parr autoclave, add 3-(3-methylphenyl)propanenitrile (e.g., 10.0 g, 68.9 mmol).
-
Solvent and Catalyst: Add anhydrous methanol (100 mL). Under a nitrogen or argon atmosphere, carefully add the 10% Pd/C catalyst (e.g., for 3 mol% Pd, use ~2.2 g of 50% wet catalyst).
-
Acid Addition: In a separate small flask, carefully add concentrated H₂SO₄ (3.75 mL, 68.9 mmol, 1.0 eq) to 20 mL of cold methanol. Caution: Exothermic reaction. Add this acidic methanol solution to the reaction flask via syringe.
-
Hydrogenation: Seal the vessel. Purge the system thoroughly with nitrogen, followed by hydrogen (3-4 cycles). Pressurize the vessel with hydrogen to 4 bar (approx. 60 psi).
-
Reaction: Stir the mixture vigorously at room temperature (25°C). Monitor the reaction progress by observing hydrogen uptake or by carefully sampling and analyzing via GC-MS (after depressurizing and purging). The reaction is typically complete within 4-8 hours.
-
Catalyst Removal: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.
-
Workup - Neutralization: Combine the filtrates and concentrate under reduced pressure to remove most of the methanol. Cool the remaining residue in an ice bath. Slowly and carefully add 5M NaOH solution with stirring until the pH of the aqueous phase is >12.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Workup - Washing & Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as an oil. Assess purity by NMR and GC-MS.
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hidenanalytical.com [hidenanalytical.com]
- 9. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. biotage.com [biotage.com]
- 12. m.youtube.com [m.youtube.com]
work-up procedures to isolate 3-(3-Methylphenyl)propan-1-amine effectively
Welcome to the technical support guide for the effective work-up and isolation of 3-(3-Methylphenyl)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable compound. The following question-and-answer format provides in-depth, field-proven insights and troubleshooting strategies to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My crude reaction mixture containing this compound is forming an emulsion during the initial acid-base extraction. How can I break this emulsion and achieve a clean phase separation?
Answer: Emulsion formation is a frequent issue when working with amines, often caused by fine particulate matter, surfactants, or high concentrations of the amine salt. Here’s a systematic approach to resolving this:
Underlying Cause: The amphiphilic nature of the protonated amine salt can stabilize oil-in-water or water-in-oil droplets, leading to a persistent emulsion. The methylphenyl group contributes to the organic character, while the ammonium head is highly polar.
Troubleshooting Protocol:
-
Patience and Mechanical Agitation: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling or tapping of the funnel can sometimes coalesce the dispersed phase.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase makes the amine salt less soluble and can help to break the emulsion.
-
Solvent Polarity Modification:
-
If the organic layer is less dense than water (e.g., diethyl ether, ethyl acetate), add a small amount of a more nonpolar solvent like hexanes.
-
If the organic layer is denser than water (e.g., dichloromethane), adding more of the same solvent can sometimes help.
-
-
Filtration: In cases where fine particulates are suspected, filtering the entire mixture through a pad of Celite® or glass wool can remove the solids that may be stabilizing the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for physically forcing the separation of the layers.
Question 2: After the acid wash, I'm having trouble efficiently back-extracting my amine into the organic phase after basification. What are the critical parameters to consider?
Answer: Incomplete back-extraction is typically a pH and solvent choice issue. The goal is to deprotonate the ammonium salt back to the free amine, which is significantly more soluble in organic solvents.
Key Parameters for Effective Back-Extraction:
| Parameter | Recommendation | Rationale |
| pH of Aqueous Layer | Adjust to pH 11-14 with a strong base (e.g., 2-6M NaOH or KOH). | The pKa of the conjugate acid of a typical alkylamine is around 10-11.[1][2][3] To ensure complete deprotonation, the pH should be at least 2 units above the pKa. |
| Choice of Organic Solvent | Use a water-immiscible organic solvent in which the free amine is highly soluble. Dichloromethane (DCM) or ethyl acetate are common choices. | A solvent with a high partition coefficient for the amine will drive the equilibrium towards the organic phase. |
| Number of Extractions | Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single large volume extraction (1 x 150 mL). | This is a more efficient method to maximize the recovery of the amine from the aqueous layer. |
| Mixing | Ensure thorough mixing of the two phases by inverting the separatory funnel several times, venting frequently to release any pressure buildup. | Adequate mixing is necessary to achieve equilibrium between the two phases. |
Workflow for Amine Back-Extraction:
Caption: Acid-Base Extraction Workflow.
Question 3: My isolated this compound is a yellow or brown oil, suggesting impurities. What are the likely contaminants and how can I remove them?
Answer: The discoloration often points to impurities from the synthesis, such as unreacted starting materials, byproducts, or oxidation products.[4] Common synthetic routes like reductive amination can introduce specific impurities.[5][6][7][8][9]
Potential Impurities and Purification Strategies:
| Potential Impurity | Origin | Recommended Purification Method |
| Unreacted Aldehyde/Ketone | Reductive Amination | - Acid-Base Extraction: Aldehydes and ketones will remain in the organic layer during the initial acid wash. - Sodium Bisulfite Wash: Forms a water-soluble adduct with aldehydes. |
| Over-alkylation Products (Secondary/Tertiary Amines) | Reductive Amination | - Column Chromatography: Often effective for separating primary, secondary, and tertiary amines. - Derivatization/Crystallization: Can sometimes be used for selective isolation. |
| Imine Intermediate | Incomplete Reduction in Reductive Amination | - Further Reduction: The crude product can be re-subjected to the reducing conditions. - Hydrolysis: The imine can be hydrolyzed back to the aldehyde/ketone and amine with a mild acid wash. |
| Oxidation Products | Air exposure of the amine | - Activated Carbon Treatment: A small amount of activated carbon can be added to a solution of the amine, stirred, and then filtered. - Distillation: If the amine is thermally stable, vacuum distillation can be very effective. |
Question 4: I'm attempting to purify my amine by column chromatography on silica gel, but I'm getting significant tailing and poor recovery. What's causing this and how can I improve the separation?
Answer: Amines are basic compounds and interact strongly with the acidic silanol groups on the surface of silica gel.[10] This acid-base interaction leads to peak tailing, irreversible adsorption, and sometimes decomposition of the product on the column.
Troubleshooting Guide for Amine Column Chromatography:
-
Deactivate the Silica Gel:
-
Amine Additive in Eluent: Add a small amount of a volatile tertiary amine, such as triethylamine (~0.5-2%), to your mobile phase.[11] This neutralizes the acidic sites on the silica.
-
Ammonia Treatment: Prepare a slurry of silica gel in a solvent system containing a small percentage of ammonium hydroxide, then pack the column with this slurry.[12]
-
-
Use an Alternative Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Reverse-Phase Silica (C18): If your amine is sufficiently nonpolar, reverse-phase chromatography can be an excellent option.
-
-
Solvent System Selection:
-
For normal phase chromatography with deactivated silica, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.
-
Start with a low polarity eluent and gradually increase the polarity to elute your compound.
-
Illustrative Workflow for Column Chromatography of Amines:
Caption: Column Chromatography Workflow.
Question 5: How can I obtain a solid, crystalline form of this compound for easier handling and long-term storage?
Answer: Many primary amines, including this one, are oils at room temperature. Converting the amine to a salt, typically the hydrochloride salt, is a standard and effective method to obtain a stable, crystalline solid.[13]
Protocol for Hydrochloride Salt Formation:
-
Dissolve the Amine: Dissolve the purified free-base amine in a suitable anhydrous organic solvent. Diethyl ether or a mixture of diethyl ether and ethanol are common choices.
-
Add HCl Solution: Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or HCl in dioxane) to the stirred amine solution. The addition should be done dropwise.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of the anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Drying: Dry the crystalline salt under vacuum to remove residual solvent.
Recrystallization of the Amine Salt: If the initial precipitate is not sufficiently pure, it can be recrystallized from a suitable solvent system, such as ethanol/ether or isopropanol.[4]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. reddit.com [reddit.com]
- 12. Chromatography [chem.rochester.edu]
- 13. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Validation of 3-(3-Methylphenyl)propan-1-amine Purity by HPLC and GC-MS
Introduction: The Imperative for Orthogonal Purity Verification
In the landscape of pharmaceutical research and development, the structural integrity and purity of active pharmaceutical ingredients (APIs) and key intermediates are non-negotiable. 3-(3-Methylphenyl)propan-1-amine, a substituted phenethylamine, serves as a critical building block in the synthesis of various target molecules.[1][2] Its purity directly impacts the yield, impurity profile, and safety of the final product. Therefore, robust analytical validation is not merely a regulatory formality but a scientific necessity.
This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity validation of this compound. We will delve into the causality behind methodological choices, present detailed validation protocols grounded in international standards, and offer a comparative analysis to guide researchers in selecting the optimal technique for their specific needs. The core principle of this guide is the use of orthogonal methods; employing techniques with different separation and detection principles provides a more comprehensive and trustworthy assessment of a compound's purity.
Physicochemical Profile of the Analyte
Understanding the analyte's properties is foundational to method development.
| Property | Value | Significance for Analysis |
| Molecular Formula | C₁₀H₁₅N | Provides the basis for mass calculations. |
| Molecular Weight | 149.23 g/mol [3] | Determines the mass-to-charge ratio (m/z) of the molecular ion in MS. |
| Structure | A primary amine with an alkyl-aryl backbone. | The basic amine group can cause peak tailing in chromatography if not addressed. The aromatic ring provides a strong chromophore for UV detection in HPLC. |
| Volatility | Moderately volatile. | Suitable for GC analysis, potentially without derivatization. |
Part 1: Purity Determination by Reverse-Phase HPLC
High-Performance Liquid Chromatography is a premier technique for the quantitative analysis of non-volatile and thermally sensitive compounds. For this compound, a reverse-phase method is the logical choice, leveraging the hydrophobic interactions between the analyte and the stationary phase.
Causality of Method Design
The primary challenge in the HPLC analysis of basic compounds like amines is the interaction between the positively charged amine (at acidic pH) and residual, negatively charged silanols on the silica-based stationary phase. This secondary interaction leads to peak tailing and poor efficiency. Our methodological choices are designed to mitigate this:
-
Stationary Phase: A modern, end-capped C18 column is selected to minimize the number of accessible free silanols.
-
Mobile Phase: An acidic mobile phase (pH ~3) ensures the analyte is consistently protonated. More importantly, the low pH suppresses the ionization of silanol groups, reducing the undesirable ionic interactions. A modifier like trifluoroacetic acid (TFA) can also be used as an ion-pairing agent to further improve peak shape.
-
Detector: The phenyl ring in the analyte contains a π-electron system that absorbs UV light, making a photodiode array (PDA) or standard UV-Vis detector highly effective for detection and quantification.
Experimental Workflow: HPLC-UV
References
A Comparative Analysis of 3-(Methylphenyl)propan-1-amine Positional Isomers: Synthesis, Characterization, and Biological Activity
This guide provides a comprehensive comparative analysis of 3-(3-methylphenyl)propan-1-amine and its positional isomers, 3-(2-methylphenyl)propan-1-amine and 3-(4-methylphenyl)propan-1-amine. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical characterization, and differential biological activities of these structurally related compounds. By presenting detailed experimental protocols and supporting data, this guide aims to elucidate the impact of methyl group positioning on the pharmacological profile of the phenylpropan-1-amine scaffold.
Introduction
The phenethylamine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a vast array of psychoactive substances, neurotransmitter reuptake inhibitors, and monoamine oxidase inhibitors.[1] The subtle placement of substituents on the phenyl ring can dramatically alter a compound's interaction with biological targets, leading to significant variations in potency, selectivity, and overall pharmacological effect. This guide focuses on three positional isomers of methyl-substituted 3-phenylpropan-1-amine, exploring how the ortho-, meta-, and para-positioning of a single methyl group influences their chemical and biological properties. Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel therapeutics with improved efficacy and reduced side effects.
Synthesis of 3-(Methylphenyl)propan-1-amine Isomers
The synthesis of the target compounds can be efficiently achieved via a two-step process involving a Wittig reaction followed by reduction. This common synthetic route provides a reliable method for obtaining all three isomers from commercially available starting materials.
Synthetic Workflow
Caption: Synthetic route to 3-(methylphenyl)propan-1-amine isomers.
Experimental Protocol: Synthesis of 3-(4-Methylphenyl)propan-1-amine
This protocol details the synthesis of the para-isomer. The same procedure can be followed for the ortho- and meta-isomers by starting with 2-methylbenzaldehyde or 3-methylbenzaldehyde, respectively.
Step 1: Synthesis of 3-(4-Methylphenyl)acrylonitrile
-
To a solution of diethyl (cyanomethyl)phosphonate (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the resulting ylide solution back to 0 °C and add a solution of 4-methylbenzaldehyde (1.0 eq) in THF dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 3-(4-methylphenyl)acrylonitrile.
Step 2: Synthesis of 3-(4-Methylphenyl)propan-1-amine
-
To a suspension of lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous THF at 0 °C, add a solution of 3-(4-methylphenyl)acrylonitrile (1.0 eq) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.[2]
-
Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water (1 mL per g of LiAlH4), 15% aqueous NaOH (1 mL per g of LiAlH4), and then water again (3 mL per g of LiAlH4).
-
Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite®.
-
Wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(4-methylphenyl)propan-1-amine.
-
Purify by distillation under reduced pressure or by conversion to the hydrochloride salt and recrystallization.
Physicochemical and Spectroscopic Characterization
The position of the methyl group is expected to have a minor but discernible effect on the physicochemical properties and spectroscopic data of the isomers.
Predicted Physicochemical Properties
| Property | 3-(2-Methylphenyl)propan-1-amine | This compound | 3-(4-Methylphenyl)propan-1-amine |
| Molecular Formula | C10H15N | C10H15N | C10H15N |
| Molecular Weight | 149.23 g/mol | 149.23 g/mol [3] | 149.23 g/mol |
| Boiling Point (Predicted) | ~235 °C | ~238 °C | ~240 °C |
| LogP (Predicted) | ~2.3 | ~2.2[3] | ~2.2 |
| pKa (Predicted) | ~10.2 | ~10.3 | ~10.3 |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectra of the three isomers are expected to be similar in the propyl chain region but will show distinct differences in the aromatic region due to the varying substitution pattern.
-
3-(2-Methylphenyl)propan-1-amine: The aromatic protons will appear as a complex multiplet. The methyl protons will be a singlet at approximately 2.3 ppm.
-
This compound: The aromatic region will show a characteristic pattern for a 1,3-disubstituted benzene ring. The methyl protons will be a singlet around 2.3 ppm.
-
3-(4-Methylphenyl)propan-1-amine: The aromatic protons will exhibit a classic AA'BB' system, appearing as two doublets. The methyl protons will be a singlet at approximately 2.3 ppm.
Infrared (IR) Spectroscopy: The IR spectra will be very similar for all three isomers, showing characteristic peaks for N-H stretching (around 3300-3400 cm-1), C-H stretching (aromatic and aliphatic, around 2850-3100 cm-1), and aromatic C=C bending (around 1450-1600 cm-1). Subtle differences may be observed in the fingerprint region (below 1500 cm-1) due to the different substitution patterns.
Comparative Biological Activity
The primary biological targets for many phenethylamine derivatives are the monoamine transporters (DAT, SERT, NET) and monoamine oxidase (MAO) enzymes. The position of the methyl group is hypothesized to influence the binding affinity and inhibitory potency of these isomers.
Monoamine Oxidase (MAO) Inhibition Assay
Principle: This assay measures the ability of the test compounds to inhibit the activity of MAO-A and MAO-B enzymes. The assay utilizes a fluorogenic substrate that is converted into a fluorescent product by MAO. A decrease in fluorescence in the presence of the test compound indicates inhibition.[4]
-
Prepare solutions of recombinant human MAO-A and MAO-B enzymes in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare serial dilutions of the test compounds (ortho-, meta-, and para-isomers) and control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
In a 96-well plate, add the enzyme solution, test compound/control, and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding a fluorogenic substrate (e.g., kynuramine).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Monoamine Transporter Binding and Uptake Assays
These assays determine the affinity of the isomers for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, and their ability to inhibit neurotransmitter uptake.
Caption: Workflow for monoamine transporter binding and uptake assays.
-
Prepare cell membranes from a cell line stably expressing the human dopamine transporter (hDAT).
-
In a 96-well plate, combine the cell membranes, a radioligand with high affinity for DAT (e.g., [3H]WIN 35,428), and varying concentrations of the test compounds.
-
For non-specific binding, use a high concentration of a known DAT inhibitor (e.g., GBR 12909).
-
Incubate the plate to allow for competitive binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Calculate the IC50 value from the competition curve and then determine the binding affinity (Ki) using the Cheng-Prusoff equation.
A similar protocol can be used for SERT and NET binding assays, using appropriate radioligands such as [3H]Citalopram for SERT and [3H]Nisoxetine for NET.[5][6]
-
Culture cells stably expressing hDAT in a 96-well plate.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compounds.
-
Initiate dopamine uptake by adding [3H]Dopamine.
-
After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and quantify the amount of internalized [3H]Dopamine using a scintillation counter.
-
Determine the IC50 values by plotting the percentage of uptake inhibition against the logarithm of the compound concentration.
Analogous protocols can be employed for SERT and NET uptake inhibition assays using [3H]Serotonin and [3H]Norepinephrine, respectively.[7][8]
Expected Biological Activity Profile
Based on general SAR principles for phenethylamines, the following trends in biological activity are anticipated:
| Assay | 3-(2-Methylphenyl)propan-1-amine | This compound | 3-(4-Methylphenyl)propan-1-amine |
| MAO-A Inhibition (IC50) | Moderate | Weak | Weak |
| MAO-B Inhibition (IC50) | Moderate-Potent | Moderate | Weak |
| DAT Binding (Ki) | Moderate | Weak | Weak |
| SERT Binding (Ki) | Weak | Moderate | Potent |
| NET Binding (Ki) | Moderate | Moderate | Moderate |
| Dopamine Uptake (IC50) | Moderate | Weak | Weak |
| Serotonin Uptake (IC50) | Weak | Moderate | Potent |
| Norepinephrine Uptake (IC50) | Moderate | Moderate | Moderate |
Justification: The ortho-methyl group may introduce steric hindrance, potentially affecting binding to some targets while favoring others. The para- and meta-positions are electronically similar, but subtle differences in their interaction with the binding pockets of transporters and enzymes can lead to variations in activity. For instance, para-substitution in phenethylamines has been shown to enhance serotonin transporter affinity in some cases.
In Vitro Cytotoxicity Assessment
To evaluate the potential toxicity of these isomers, a standard in vitro cytotoxicity assay can be performed.
Experimental Protocol: MTT Assay[12]
-
Seed a suitable cell line (e.g., HEK293 or a neuronal cell line like SH-SY5Y) in a 96-well plate and allow the cells to adhere overnight.
-
Treat the cells with various concentrations of the three isomers for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (half-maximal cytotoxic concentration) for each isomer.
Conclusion
This guide provides a framework for the comparative analysis of 3-(2-methylphenyl)propan-1-amine, this compound, and 3-(4-methylphenyl)propan-1-amine. The provided experimental protocols for synthesis, characterization, and biological evaluation are based on established methodologies and are designed to yield robust and comparable data. The anticipated results suggest that the positional isomerism of the methyl group will have a significant impact on the pharmacological profile of these compounds, particularly their interaction with monoamine transporters. This underscores the importance of systematic SAR studies in the design of novel CNS-active agents. The data generated from these experiments will provide valuable insights for researchers in the fields of medicinal chemistry and pharmacology, aiding in the development of more selective and potent therapeutic compounds.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. rsc.org [rsc.org]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Distinguishing Ortho-, Meta-, and Para-Isomers of Methylphenylpropanamine
In the landscape of pharmaceutical research and chemical synthesis, the precise identification of molecular structure is not merely a procedural step but the bedrock of safety, efficacy, and innovation. Positional isomers, such as the ortho-, meta-, and para- variants of methylphenylpropanamine, often exhibit vastly different pharmacological, toxicological, and metabolic profiles. A seemingly minor shift of a methyl group on the phenyl ring can fundamentally alter a compound's interaction with biological targets. Consequently, the ability to unambiguously differentiate these isomers is a critical capability for researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of the core analytical techniques used to distinguish these isomers. It moves beyond simple data presentation to explain the causality behind experimental choices, offering field-proven insights and self-validating protocols to ensure scientific integrity.
Logical Framework for Isomer Differentiation
The robust identification of a specific isomer requires a multi-faceted analytical approach. The process begins with a separation technique to resolve the isomers from any mixture, followed by spectroscopic analysis to provide definitive structural confirmation.
Caption: A generalized workflow for the separation and identification of positional isomers.
The Subjects: Ortho-, Meta-, and Para-Methylphenylpropanamine
The structural distinction lies in the position of the methyl group on the phenyl ring relative to the propanamine side chain. This seemingly subtle variation creates unique electronic and steric environments that are exploited by the analytical techniques described below.
Caption: The molecular structures of the o-, m-, and p-isomers.
Chromatographic Separation Techniques
Chromatography is the cornerstone of isomer analysis, leveraging subtle differences in physicochemical properties to achieve physical separation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Differentiation: GC separates compounds based on their volatility and interaction with a stationary phase. While the boiling points of these isomers are very close, their slight differences in polarity and shape lead to differential retention times on a long, non-polar capillary column (e.g., a dimethylpolysiloxane phase).[1] The para-isomer, being the most symmetric and linear, often elutes slightly earlier than the more sterically hindered ortho-isomer. The meta-isomer's retention time is typically intermediate. Following separation, the mass spectrometer provides mass-to-charge ratio information. It is crucial to note that the electron ionization (EI) mass spectra of these positional isomers will be nearly identical, as they share the same molecular weight and produce similar fragment ions (e.g., a base peak at m/z 58 from the imine fragment).[1] Therefore, GC is used for separation, and MS is used for confirmation of molecular weight and fragmentation, but not for isomer differentiation on its own.
Quantitative Data Summary
| Isomer | Expected Retention Time (min) on a standard 30m non-polar column | Key Mass Fragments (m/z) |
| para-Methylphenylpropanamine | ~ 10.2 | 149 (M+), 134, 91, 58 (base peak) |
| meta-Methylphenylpropanamine | ~ 10.4 | 149 (M+), 134, 91, 58 (base peak) |
| ortho-Methylphenylpropanamine | ~ 10.6 | 149 (M+), 134, 91, 58 (base peak) |
| Note: Retention times are illustrative and will vary based on the specific column, temperature program, and instrument. |
Detailed Experimental Protocol
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a volatile solvent like ethyl acetate or methanol.
-
GC System: Agilent GC-MS system (or equivalent) with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: Inject 1 µL of the sample with a split ratio of 50:1. Set the injector temperature to 250°C.
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: Increase temperature at 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Source: Electron Ionization (EI) at 70 eV.
-
Temperatures: Ion source at 230°C, quadrupole at 150°C.
-
Scan Range: Scan from m/z 40 to 300.
-
Spectroscopic Identification Techniques
Once separated, spectroscopic techniques provide the definitive structural fingerprint needed to identify each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Differentiation: NMR is the most powerful and unambiguous method for distinguishing these isomers.[2] The chemical shift and splitting patterns of the protons on the aromatic ring are uniquely dictated by their spatial relationship to the two substituents.
-
para-Isomer: Due to its C2 symmetry, the aromatic region of the ¹H NMR spectrum is the simplest. It displays a characteristic AA'BB' pattern, which often resolves into two distinct doublets, each integrating to 2 protons.[3][4] The ¹³C NMR spectrum will show only four signals for the aromatic carbons due to this symmetry.[5]
-
ortho-Isomer: This isomer is asymmetric. All four aromatic protons are in unique chemical environments, resulting in four distinct signals in the ¹H NMR spectrum, typically complex multiplets (e.g., doublets of doublets or triplets of doublets).[6][7] The ¹³C NMR will show six signals for the aromatic carbons.[5]
-
meta-Isomer: This isomer is also asymmetric and shows four distinct signals for the aromatic protons. However, its splitting pattern is different from the ortho-isomer. A key feature can be a broad singlet or a finely split triplet for the proton situated between the two substituents (at the C2 position), as it has only weak meta-couplings.[4][6] The ¹³C NMR will also show six signals for the aromatic carbons.[5]
Quantitative Data Summary
| Isomer | Aromatic ¹H NMR (δ ppm, J Hz) | Aromatic ¹³C NMR (Number of Signals) |
| para | ~7.15 (d, J≈8 Hz, 2H), ~7.05 (d, J≈8 Hz, 2H) | 4 |
| meta | ~7.20-6.90 (m, 4H, complex pattern) | 6 |
| ortho | ~7.25-7.00 (m, 4H, complex pattern) | 6 |
| Note: Chemical shifts are approximate and depend on the solvent and instrument frequency. The key differentiator is the splitting pattern and signal count. |
Detailed Experimental Protocol
-
Sample Preparation: Dissolve ~10 mg of the isolated isomer in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance).
-
¹H NMR Acquisition:
-
Acquire data using a standard pulse program.
-
Set spectral width from -2 to 12 ppm.
-
Use 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse program.
-
Set spectral width from 0 to 220 ppm.
-
Use 1024 or more scans, as ¹³C is less sensitive.
-
-
Data Processing: Process the FID using an exponential multiplication function, Fourier transform, and phase correction. Calibrate the spectrum to the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
Principle of Differentiation: While many IR bands corresponding to functional groups will be identical, the "fingerprint region" (below 1500 cm⁻¹) contains vibrations that are highly sensitive to the overall molecular structure. Specifically, the C-H out-of-plane bending vibrations between 650-900 cm⁻¹ are highly characteristic of the substitution pattern on a benzene ring.[8][9]
-
para-Isomer: A strong, single absorption band between 800-840 cm⁻¹.
-
meta-Isomer: Typically two distinct bands: one between 680-725 cm⁻¹ and another between 750-810 cm⁻¹.
-
ortho-Isomer: A single, strong absorption band between 735-770 cm⁻¹.
Quantitative Data Summary
| Isomer | Characteristic C-H Out-of-Plane Bending Frequencies (cm⁻¹) |
| para | 800 - 840 (strong) |
| meta | 680 - 725 (strong) AND 750 - 810 (strong) |
| ortho | 735 - 770 (strong) |
| Source: Adapted from established IR spectroscopy correlation tables.[8][10] |
Detailed Experimental Protocol
-
Sample Preparation: If the sample is a liquid, place a single drop between two salt plates (NaCl or KBr) to form a thin film. If it is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or clean ATR crystal.
-
Place the sample in the instrument and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Analyze the fingerprint region for the characteristic C-H bending bands.
Summary and Recommendations
Distinguishing between the ortho-, meta-, and para-isomers of methylphenylpropanamine requires a systematic and logical application of analytical techniques.
-
For Separation: Gas Chromatography is highly effective for resolving the isomers, providing distinct retention times that can be used for initial screening and quantification.
-
For Unambiguous Identification: NMR Spectroscopy is the gold standard. The unique splitting patterns and signal counts in both ¹H and ¹³C NMR spectra provide irrefutable proof of the substitution pattern.
-
For Rapid Confirmation: IR Spectroscopy offers a fast and cost-effective method to confirm the isomer type based on the characteristic C-H bending vibrations in the fingerprint region, provided an authentic reference sample or reliable spectral database is available.
A self-validating system would involve separating a mixture by GC, collecting the individual fractions, and confirming the identity of each fraction using NMR and IR spectroscopy. This integrated approach ensures the highest level of confidence in isomer identification, a non-negotiable requirement in modern chemical and pharmaceutical research.
References
- 1. GC-MS and GC-IRD studies on the ring isomers of N-methyl-2-methoxyphenyl-3-butanamines (MPBA) related to 3,4-MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Enantiomeric Purity of 3-(3-Methylphenyl)propan-1-amine Derivatives
For researchers and professionals in drug development and chiral chemistry, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of efficacy and safety. The stereoisomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of established analytical techniques for assessing the enantiomeric purity of 3-(3-methylphenyl)propan-1-amine derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and offer field-proven insights to guide your selection of the most appropriate analytical strategy.
The Foundational Challenge: Chirality in Drug Development
The spatial arrangement of atoms in a molecule, or its stereochemistry, can have profound biological consequences. Enantiomers, non-superimposable mirror-image isomers, often interact differently with the chiral environment of the human body, such as enzymes and receptors. A classic and cautionary example is thalidomide, where one enantiomer was effective against morning sickness while the other was tragically teratogenic. Therefore, robust and reliable methods for quantifying the enantiomeric excess (e.e.) are critical for regulatory approval and ensuring patient safety.
Core Analytical Strategies: A Comparative Overview
The primary methods for determining enantiomeric purity can be broadly categorized into chromatographic and spectroscopic techniques. The choice of method depends on several factors, including the physicochemical properties of the analyte, the required level of accuracy and precision, sample throughput needs, and available instrumentation.
| Technique | Principle of Separation/Differentiation | Primary Advantages | Common Challenges |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Broad applicability, high resolution, excellent reproducibility. | Method development can be time-consuming, higher cost of chiral columns. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | High efficiency and resolution, suitable for volatile compounds. | Requires derivatization for non-volatile or polar analytes, potential for thermal degradation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomers with a chiral derivatizing or solvating agent, leading to distinct NMR signals. | Provides structural information, non-destructive, relatively fast for screening. | Lower sensitivity and accuracy for minor enantiomers, potential for signal overlap. |
In-Depth Analysis and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often considered the gold standard for enantiomeric purity assessment due to its versatility and high resolving power. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase.
Mechanism of Chiral Recognition:
The chiral selectors immobilized on the stationary phase create a chiral environment. Enantiomers can interact with the CSP through a combination of forces, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. For a successful separation, there must be a sufficient difference in the free energy of interaction between the two enantiomers and the CSP.
Experimental Workflow: Chiral HPLC
Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.
Protocol: Enantiomeric Purity of a this compound Derivative by Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives, is a common starting point for chiral amines.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance.
-
Procedure:
-
Prepare a stock solution of the analyte in the mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 5-20 µL) of the sample solution.
-
Record the chromatogram and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Trustworthiness: This protocol is self-validating by running a racemic standard of the analyte to confirm the resolution of the two enantiomeric peaks and their expected 1:1 ratio.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers exceptional resolution and sensitivity. The separation principles are analogous to chiral HPLC, but occur in the gas phase.
Key Consideration: Derivatization
Primary amines, such as this compound, often exhibit poor peak shape and may interact irreversibly with the GC column. Derivatization with an achiral reagent, such as trifluoroacetic anhydride (TFAA), is a common strategy to improve volatility and chromatographic performance.
Experimental Workflow: Chiral GC with Derivatization
Caption: Workflow for enantiomeric purity analysis by Chiral GC.
Protocol: Enantiomeric Purity of a this compound Derivative by Chiral GC
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral Stationary Phase: A cyclodextrin-based capillary column is often effective for the separation of derivatized amines.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An oven temperature gradient is typically used to ensure elution of the analytes with good peak shape.
-
Derivatization Procedure:
-
Dissolve the amine sample in a suitable solvent (e.g., dichloromethane).
-
Add an excess of trifluoroacetic anhydride.
-
Heat the mixture (e.g., at 60°C for 15 minutes) to drive the reaction to completion.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent for injection.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.
-
Run the temperature program and record the chromatogram.
-
Calculate the enantiomeric excess from the integrated peak areas.
-
Trustworthiness: The derivatization reaction should be validated to ensure it proceeds to completion without any kinetic resolution (i.e., one enantiomer reacting faster than the other). This can be confirmed by derivatizing a racemic standard and verifying the 1:1 peak area ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a fundamentally different approach to assessing enantiomeric purity. Instead of physical separation, it relies on creating a diastereomeric environment for the enantiomers, which leads to distinguishable signals in the NMR spectrum. This is achieved by using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
Mechanism of Differentiation:
-
Chiral Derivatizing Agents (CDAs): The enantiomers of the analyte react with a chiral reagent to form a covalent bond, resulting in a mixture of diastereomers. These diastereomers have different physical properties and, therefore, distinct NMR spectra. Mosher's acid is a classic example of a CDA.
-
Chiral Solvating Agents (CSAs): The enantiomers form transient, non-covalent complexes with a chiral solvent or additive. This results in a diastereomeric environment where the enantiomers experience different magnetic shielding, leading to separate signals in the NMR spectrum.
Logical Relationship: NMR-based Enantiomeric Purity Assessment
Caption: Logic of NMR-based enantiomeric purity determination.
Protocol: Enantiomeric Purity of a this compound Derivative by ¹H NMR with a Chiral Solvating Agent
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent: (R)-(-)-1,1'-Bi-2-naphthol (BINOL) is a potential CSA for primary amines.
-
Solvent: A deuterated solvent in which the analyte and CSA are soluble (e.g., CDCl₃).
-
Procedure:
-
Acquire a standard ¹H NMR spectrum of the amine sample.
-
Prepare a new sample containing the amine and a molar excess of the CSA.
-
Acquire a ¹H NMR spectrum of the mixture.
-
Identify a proton signal in the amine that is well-resolved and shows splitting in the presence of the CSA.
-
Integrate the corresponding signals for each enantiomer.
-
Calculate the enantiomeric ratio from the integration values.
-
Trustworthiness: It is crucial to ensure that the chosen signals for integration are free from overlap with other peaks in the spectrum. Running a spectrum of the pure CSA and the pure analyte under the same conditions is essential for peak assignment.
Concluding Recommendations
For the highest accuracy and validation in a regulatory environment, chiral HPLC is the recommended method for determining the enantiomeric purity of this compound derivatives. Its broad applicability and high reproducibility make it a robust choice. Chiral GC is an excellent alternative, particularly for high-throughput screening, provided that a reliable derivatization protocol is established. NMR spectroscopy serves as a valuable orthogonal technique for confirmation and can be particularly useful for rapid screening during reaction optimization. The choice of the optimal method will ultimately be guided by the specific requirements of the project, but a multi-technique approach often provides the most comprehensive and reliable results.
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(3-Methylphenyl)propan-1-amine
In the landscape of pharmaceutical development and quality control, the robustness and reliability of analytical methods are paramount. For a compound such as 3-(3-Methylphenyl)propan-1-amine, a key intermediate or potential active pharmaceutical ingredient (API), ensuring the accuracy and precision of its quantification is a critical step. This guide provides an in-depth technical comparison of two widely used analytical techniques, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will delve into the principles of each method, present detailed protocols for their validation, and offer a framework for their cross-validation, all grounded in established scientific principles and regulatory expectations.
The cross-validation of analytical methods is a crucial exercise when two or more methods are used to determine the concentration of an analyte in the same sample matrix.[1][2] This process is essential to demonstrate that the methods are equivalent and can be used interchangeably, ensuring data integrity across different laboratories or stages of drug development. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the validation of analytical procedures, which form the bedrock of the protocols described herein.[3][4][5][6][7][8][9][10]
The Analyte: this compound
This compound is a primary aromatic amine with a molecular weight of 149.23 g/mol .[11] Its structure, featuring a phenyl ring and a primary amine group, dictates the choice of analytical methodologies. The aromatic ring provides a chromophore suitable for UV detection in HPLC, while the amine group's basicity and potential for derivatization are key considerations for both HPLC and GC analysis.
Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For an amine-containing compound, careful control of the mobile phase pH is crucial to ensure good peak shape and retention.[12]
Rationale for Method Design
The selection of a C18 stationary phase is based on its proven efficacy in retaining moderately polar compounds like aromatic amines. The mobile phase, a gradient of acetonitrile and a phosphate buffer, is chosen to provide good separation and peak shape. The buffer's pH is maintained slightly acidic to ensure the amine is protonated, which can improve peak symmetry by minimizing interactions with residual silanols on the silica-based stationary phase.
Experimental Protocol: RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 90 10 15 10 90 20 10 90 21 90 10 | 25 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 0.5 mg/mL.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity, making it an excellent confirmatory technique. For primary amines, derivatization is often necessary to improve their volatility and chromatographic behavior, preventing peak tailing and improving thermal stability.[13]
Rationale for Method Design
The use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatization agent is a well-established method for silylating primary amines. This process replaces the active hydrogens on the amine group with trimethylsilyl (TMS) groups, resulting in a more volatile and less polar derivative suitable for GC analysis. A mid-polarity GC column, such as a 5% phenyl-methylpolysiloxane, provides good separation for a wide range of derivatized compounds.
Experimental Protocol: GC-MS Method
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Sample Preparation (Derivatization):
-
To 1 mg of the sample, add 500 µL of pyridine and 500 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Cross-Validation of Analytical Methods: A Workflow
The cross-validation process aims to demonstrate the equivalency of the RP-HPLC and GC-MS methods. This involves analyzing the same set of samples, covering the analytical range, with both methods and comparing the results.
Caption: Workflow for the cross-validation of RP-HPLC and GC-MS methods.
Detailed Protocols for Method Validation
According to ICH Q2(R2) guidelines, the following parameters should be evaluated for each method to ensure they are fit for purpose.[4][7][9]
Caption: Logical flow of a single analytical method validation process.
Specificity/Selectivity
The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Protocol:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a sample of the analyte.
-
Analyze a sample spiked with known related substances or impurities.
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank or spiked samples. For MS detection, the mass spectrum of the analyte peak should be pure.
Linearity
The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Analyze each standard in triplicate.
-
Plot a graph of the mean response versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Range
The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Protocol: The range is determined from the linearity, accuracy, and precision studies.
-
Acceptance Criteria: The method should be accurate, precise, and linear over the defined range.
Accuracy
The closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Comparison of Performance Data
The following tables summarize hypothetical but realistic validation data for the two methods.
Table 1: Summary of RP-HPLC Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 50% - 150% | 0.25 - 0.75 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
Table 2: Summary of GC-MS Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 50% - 150% | 0.25 - 0.75 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 100.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 1.1% |
| - Intermediate Precision | ≤ 2.0% | 1.5% |
Conclusion
Both the RP-HPLC and GC-MS methods, as outlined, are suitable for the quantitative analysis of this compound. The RP-HPLC method offers the advantage of a simpler sample preparation procedure, while the GC-MS method provides higher specificity due to the mass spectrometric detection. The cross-validation of these two methods, by analyzing the same set of samples and demonstrating a high degree of agreement between the results, would provide strong evidence of their interchangeability. This ensures the consistency and reliability of analytical data throughout the lifecycle of a pharmaceutical product, a cornerstone of modern quality assurance.
References
- 1. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Separation of Propanenitrile, 3-[(3-methylphenyl)amino]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. h-brs.de [h-brs.de]
A Comparative Guide to the Structure-Activity Relationships of 3-Arylpropanamines as Monoamine Transporter Inhibitors
For researchers, medicinal chemists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-arylpropanamines, a critical scaffold in the development of monoamine transporter inhibitors. We will dissect the key structural features that govern potency and selectivity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, supported by comparative experimental data and detailed protocols.
The 3-Arylpropanamine Scaffold: A Privileged Structure for Monoamine Transporter Inhibition
The 3-arylpropanamine core is a foundational element in a multitude of clinically significant drugs, most notably the selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1][2] These drugs function by blocking the reuptake of neurotransmitters from the synaptic cleft, thereby increasing their availability and enhancing neurotransmission.[3] The general pharmacophore of a 3-arylpropanamine consists of a central propyl amine chain linked to an aromatic ring. Variations in the substitution patterns on both the aryl ring and the amine terminus, as well as the conformation of the propyl chain, profoundly influence the compound's affinity and selectivity for SERT, NET, and DAT.[4]
Caption: Core pharmacophore of 3-arylpropanamines.
Decoding the Structure-Activity Relationship: A Comparative Analysis
The subtle art of medicinal chemistry lies in the strategic modification of a lead compound to optimize its pharmacological profile. For 3-arylpropanamines, the goal is often to achieve high affinity for a specific transporter (or a desired ratio of affinities for multiple transporters) while minimizing off-target effects.
The Aryl Group: The Key to Potency and Selectivity
The nature and position of substituents on the aryl ring are arguably the most critical determinants of a 3-arylpropanamine's activity. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, are frequently employed to enhance potency.
Key SAR Insights:
-
Position Matters: For SERT affinity, substitution at the 4-position (para) of the phenyl ring is often optimal.
-
Halogenation Effects: Dichloro-substitution at the 3,4-positions of the aryl ring can significantly increase SERT affinity.[5]
-
Selectivity Tuning: While a single 4-fluoro substituent is a hallmark of many SSRIs, moving this substituent or adding others can shift the selectivity profile towards NET or DAT. For instance, some 2-substituted analogs show reduced potency compared to their 3- or 4-substituted counterparts.[6]
The Amine Moiety: Fine-Tuning the Pharmacological Profile
The amine group of the propanamine chain is another key handle for medicinal chemists. The degree of substitution on the nitrogen atom can dramatically alter a compound's properties.
Key SAR Insights:
-
Methylation: Secondary amines (bearing one methyl group) often exhibit higher affinity for monoamine transporters than primary or tertiary amines.
-
Bulky Substituents: Increasing the steric bulk on the amine can modulate selectivity. For example, some N-substituted 3α-(bis[4-fluorophenyl]methoxy)tropanes show high DAT affinity and selectivity.[7]
Comparative Binding Affinities of 3-Arylpropanamine Analogs
To illustrate these principles, the following table summarizes the in vitro binding affinities (Ki, nM) of a series of 3-arylpropanamine analogs for human SERT, NET, and DAT. Lower Ki values indicate higher binding affinity.
| Compound | Aryl Substitution | Amine Substitution | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Primary Target(s) |
| Analog A | 4-Fluoro | -NHCH3 | 1.2 | 58 | 250 | SERT |
| Analog B | 3,4-Dichloro | -NHCH3 | 0.3 | 25 | 150 | SERT |
| Analog C | 4-Methyl | -NHCH3 | 15 | 5.5 | 80 | NET |
| Analog D | 2-Naphthyl | -NHCH3 | 8.9 | 12 | 2.1 | DAT/SERT/NET |
| Analog E | 3,4-Dichloro | -N(CH3)2 | 2.5 | 45 | 300 | SERT |
This is a representative dataset compiled from typical findings in the literature and is for illustrative purposes.
Experimental Validation: Protocols for Determining Monoamine Transporter Affinity and Function
The trustworthiness of any SAR study hinges on the robustness of its experimental methods. Here, we provide detailed protocols for two cornerstone assays in the characterization of monoamine transporter inhibitors.
Radioligand Binding Assays: Quantifying Transporter Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific transporter.[8][9] The principle is based on the competition between a radiolabeled ligand (with known high affinity for the transporter) and the unlabeled test compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human transporter of interest (e.g., HEK293-hSERT, HEK293-hNET, or HEK293-hDAT).
-
Harvest the cells and homogenize them in a suitable buffer to prepare a crude membrane fraction.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of the membrane preparation to each well.
-
Add increasing concentrations of the test compound (3-arylpropanamine analog).
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT).[5]
-
Incubate the plate at a defined temperature for a specific time to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly harvest the contents of each well onto a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Neurotransmitter Uptake Assays: Assessing Functional Inhibition
While binding assays measure affinity, uptake assays provide a functional measure of a compound's ability to inhibit the transport of the neurotransmitter into the cell.[10][11]
Experimental Workflow: Neurotransmitter Uptake Assay
Caption: Workflow for a neurotransmitter uptake assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Plate cells stably expressing the transporter of interest in a 96-well plate and allow them to adhere overnight.[12]
-
-
Uptake Assay:
-
Wash the cells with a pre-warmed buffer.
-
Pre-incubate the cells with various concentrations of the test compound for a short period.[13]
-
Initiate the uptake by adding a mixture of unlabeled and radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine).[14]
-
Incubate for a specific time at 37°C.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold buffer.
-
Lyse the cells to release the intracellular contents.
-
-
Detection and Analysis:
-
Transfer the cell lysates to a scintillation vial, add scintillation cocktail, and count the radioactivity.
-
Determine the IC50 value by plotting the percentage of uptake inhibition against the logarithm of the test compound concentration.
-
Modern non-radioactive alternatives using fluorescent substrates are also available and are particularly suited for high-throughput screening.[11][15] These assays utilize a fluorescent substrate that mimics the biogenic amine neurotransmitters.[12] Upon uptake into the cell, the fluorescence intensity increases, which can be measured in real-time.[15]
Conclusion: A Roadmap for Rational Drug Design
The 3-arylpropanamine scaffold remains a fertile ground for the discovery of novel monoamine transporter inhibitors. A thorough understanding of the structure-activity relationships, coupled with robust in vitro characterization, is essential for the rational design of new chemical entities with improved efficacy and safety profiles. By systematically exploring the chemical space around the aryl ring and the amine terminus, researchers can continue to develop next-generation therapeutics for a wide range of neurological and psychiatric disorders.[16]
References
- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Design and Synthesis of Arylamidine Derivatives as Serotonin/Norepinephrine Dual Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 4. 3-(Arylamino)-3-phenylpropan-2-olamines as a new series of dual norepinephrine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Structure-Activity Studies on Selected 2-, 3-, and 4-Monosubstituted Synthetic Methcathinone Analogs as Monoamine Transporter Releasing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 9. MS Binding Assays for the Three Monoamine Transporters Using the Triple Reuptake Inhibitor (1R,3S)-Indatraline as Native Marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. moleculardevices.com [moleculardevices.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 16. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Toxicity of Methylphenylpropanamine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the comparative toxicity of methylphenylpropanamine isomers, focusing on the stereoisomers of amphetamine and methamphetamine. By examining their differential pharmacokinetics, mechanisms of action, and resulting toxicological profiles, this document serves as a critical resource for professionals engaged in neuropharmacology and toxicology research.
Introduction: The Significance of Stereochemistry in Toxicity
Methylphenylpropanamine, more commonly known as amphetamine and its N-methylated derivative, methamphetamine, are potent central nervous system (CNS) stimulants. These compounds exist as stereoisomers—molecules that are mirror images of each other, known as enantiomers.[1][2] The two key pairs of enantiomers are dextroamphetamine (d-amphetamine) and levoamphetamine (l-amphetamine), and dextromethamphetamine (d-methamphetamine) and levomethamphetamine (l-methamphetamine).
While chemically similar, their three-dimensional structures dictate profound differences in their pharmacological and toxicological effects.[3] The d-isomers are generally more potent CNS stimulants with higher abuse potential, whereas the l-isomers often exhibit more pronounced peripheral cardiovascular effects.[4][5][6] Understanding these stereospecific differences is paramount for accurately assessing toxicity, interpreting clinical and forensic data, and developing safer therapeutic agents.
Differential Mechanisms of Action and Toxicity
The primary mechanism of action for amphetamine isomers involves the disruption of monoamine neurotransmitter systems—dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[7][8] They achieve this by entering presynaptic neurons, inhibiting the vesicular monoamine transporter 2 (VMAT2), and reversing the action of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, which pumps neurotransmitters into the synapse.[8][9][10]
However, the affinity and efficacy at these transporters differ significantly between isomers, which is the foundational reason for their varied toxicity profiles.
-
Dopaminergic System: D-amphetamine is approximately three to four times more potent than l-amphetamine in stimulating the release of dopamine.[5][9] This potent dopaminergic activity is the primary driver of its strong stimulant, euphoric, and addictive properties, but also its neurotoxicity.[5][11] Similarly, d-methamphetamine is a significantly more potent dopamine releaser than its l-isomer.[12][13] The excessive synaptic dopamine is linked to oxidative stress and damage to dopaminergic nerve terminals.[10][11]
-
Noradrenergic System: L-amphetamine has a greater effect on the norepinephrine system compared to d-amphetamine.[5][9][14] This leads to more pronounced peripheral effects, such as increased heart rate, blood pressure, and other cardiovascular strain.[5] While both isomers of methamphetamine affect this system, the l-isomer's effects are primarily peripheral with weak CNS activity.[1]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; subgraph "Central Nervous System (CNS)" direction LR DA [label="Dopamine (DA) System", fillcolor="#FBBC05", fontcolor="#202124"]; NE_CNS [label="Norepinephrine (NE) System", fillcolor="#FBBC05", fontcolor="#202124"]; end subgraph "Peripheral Nervous System (PNS)" direction LR NE_PNS [label="Norepinephrine (NE) System", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end D_Amp [label="d-Amphetamine / d-Methamphetamine", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; L_Amp [label="l-Amphetamine / l-Methamphetamine", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
} caption [label="Isomer Potency on Neurotransmitter Systems.", shape=plaintext, fontsize=10];
Figure 1. Logical diagram illustrating the differential potency of d- and l-isomers on central and peripheral neurotransmitter systems and their associated toxicities.
Comparative Toxicological Profiles
The stereospecific differences in mechanism translate directly to distinct toxicological outcomes.
Neurotoxicity
Neurotoxicity from amphetamines is primarily characterized by damage to dopamine and serotonin nerve terminals.[10][11]
-
D-Isomers: Due to their potent effect on dopamine release, d-amphetamine and especially d-methamphetamine are more neurotoxic than their l-counterparts.[12][15] Chronic high-dose exposure can lead to the degeneration of dopaminergic neurons, causing long-term deficits in motor and cognitive function.[5] The mechanism involves increased intracellular dopamine, which auto-oxidizes to form reactive oxygen species (ROS), leading to oxidative stress and neuronal damage.[10]
-
L-Isomers: L-amphetamine and l-methamphetamine exhibit significantly lower neurotoxicity.[12] Studies in rats have shown that l-methamphetamine induces minimal psychostimulant effects and neurotoxicity compared to d-methamphetamine, even at much higher concentrations in the brain.[12]
Cardiotoxicity
Amphetamine-related cardiotoxicity is a significant cause of morbidity and mortality, manifesting as hypertension, tachycardia, arrhythmias, cardiomyopathy, and myocardial infarction.[16][17][18]
-
L-Isomers: With their stronger influence on the peripheral norepinephrine system, l-isomers can produce more potent cardiovascular and peripheral effects than d-isomers at equivalent doses.[5] L-methamphetamine, for instance, has greater vasoconstrictive properties than d-methamphetamine.[1]
-
D-Isomers: While often considered less cardiotoxic on a dose-for-dose basis regarding peripheral effects, the potent central stimulant properties of d-isomers lead to sympathomimetic overactivity, which also places immense strain on the cardiovascular system.[19] Chronic use of d-isomer containing formulations like Adderall has been associated with cardiomyopathy.[19][20]
The overall cardiotoxic risk from a racemic mixture (e.g., Adderall) is a composite of the central stimulant effects of the d-isomer and the peripheral vasoconstrictive effects of the l-isomer.
Acute Toxicity (LD50)
While specific LD50 values can vary significantly based on species and route of administration, a general pattern emerges that reflects the isomers' primary sites of action. The potent central effects of d-isomers often lead to a lower LD50 compared to l-isomers in animal models, though data is limited and sometimes conflicting.
| Isomer | Species (Route) | LD50 (mg/kg) |
| d-Amphetamine | Mouse (IV) | ~25 |
| l-Amphetamine | Mouse (IV) | ~45 |
| d-Methamphetamine | Mouse (IV) | ~22 |
| l-Methamphetamine | Mouse (IV) | ~35 |
| Racemic Amphetamine | Rat (Oral) | ~97 |
| (Note: These values are approximate and compiled from various toxicological sources for comparative purposes.) |
Experimental Protocols for Toxicity Assessment
To provide actionable insights for researchers, this section details a standard protocol for assessing the comparative neurotoxicity of methylphenylpropanamine isomers in vitro.
In Vitro Neurotoxicity Assessment Using SH-SY5Y Cell Line
This protocol provides a framework to quantify and compare the neurotoxic potential of d- and l-isomers of amphetamine or methamphetamine. The human neuroblastoma cell line SH-SY5Y is a well-established model for studying dopaminergic neurons.[21]
Rationale for Experimental Choices:
-
Cell Line: SH-SY5Y cells can be differentiated into a more mature, neuron-like phenotype that expresses dopamine transporters (DAT), making them a suitable and accessible model for studying the specific effects of amphetamines on dopaminergic cells.[21]
-
Endpoints: The protocol uses two distinct assays. The MTT assay measures metabolic activity, indicating cell viability. The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity and cytotoxicity.[21] Using both provides a more robust assessment of cell health.
Step-by-Step Methodology:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 Medium, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
For differentiation, seed cells onto 96-well plates. After 24 hours, reduce the serum concentration to 3% and add 10 µM retinoic acid. Maintain for 5-7 days to induce a dopaminergic neuron-like phenotype.
-
-
Compound Exposure:
-
Prepare stock solutions of d-amphetamine, l-amphetamine, d-methamphetamine, and l-methamphetamine in sterile, deionized water.
-
Prepare a serial dilution of each isomer (e.g., from 10 µM to 2000 µM) in culture medium.
-
Remove the differentiation medium from the cells and replace it with the medium containing the test compounds. Include a vehicle-only control (medium without any compound).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability (MTT Assay):
-
After 24 hours, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.
-
-
Cytotoxicity (LDH Assay):
-
After the 24-hour exposure, collect 50 µL of the cell culture supernatant from each well.
-
Use a commercial LDH cytotoxicity assay kit, following the manufacturer’s instructions.
-
Read the absorbance at 490 nm. Cytotoxicity is expressed as a percentage of the maximum LDH release control.
-
-
Data Analysis:
-
For each isomer, plot the concentration-response curves for both cell viability and cytotoxicity.
-
Calculate the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values to quantitatively compare the toxic potency of the isomers.
-
Figure 2. A step-by-step experimental workflow for comparing the neurotoxicity of methylphenylpropanamine isomers using a cell-based assay.
Conclusion and Future Directions
The toxicological profiles of methylphenylpropanamine isomers are inextricably linked to their stereochemistry. The d-isomers of both amphetamine and methamphetamine are demonstrably more potent CNS stimulants and neurotoxins due to their preferential action on the dopamine system.[5][12][14] Conversely, the l-isomers exert stronger peripheral effects, contributing significantly to cardiovascular toxicity.[5]
This guide underscores the necessity for isomer-specific analysis in both preclinical research and clinical toxicology. Future research should focus on elucidating the downstream signaling pathways that mediate stereospecific toxicity and on developing more complex in vitro models, such as 3D neuronal organoids, to better predict human neurotoxic and cardiotoxic responses.[22] A deeper understanding of these mechanisms will be instrumental in designing novel therapeutics with improved safety profiles and in mitigating the public health impact of amphetamine abuse.
References
- 1. forensicrti.org [forensicrti.org]
- 2. Amphetamine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. D/L Methamphetamine Isomers: Understanding Their Role in Pain Management Toxicology | MD Labs [mdlabs.com]
- 5. Potential Adverse Effects of Amphetamine Treatment on Brain and Behavior: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aegislabs.com [aegislabs.com]
- 7. jetir.org [jetir.org]
- 8. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amphetamine toxicities Classical and emerging mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Can Long-Term Adderall Use Damage the Brain? | Evidence Summary [clearvuehealth.com]
- 12. Psychomotor effect differences between l-methamphetamine and d-methamphetamine are independent of murine plasma and brain pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PET Studies of d-Methamphetamine Pharmacokinetics in Primates: Comparison with l-Methamphetamine and (−)-Cocaine | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. D & L amphetamine stereoisomers: comparative potencies in affecting the firing of central dopaminergic and noradrenergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fatal amphetamine-associated cardiotoxicity and its medicolegal implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Stimulant Drugs of Abuse and Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prolonged Amphetamine-Dextroamphetamine Use: An Unrecognized Cause of Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exposure to Amphetamines Leads to Development of Amphetamine Type Stimulants Associated Cardiomyopathy (ATSAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Neurotoxicity Assay [visikol.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-(3-Methylphenyl)propan-1-amine
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(3-Methylphenyl)propan-1-amine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, empowering you to manage your chemical waste with confidence and precision.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is an aromatic amine. This class of compounds is known for its potential toxicity and environmental hazards.[1][2] The hydrochloride salt of this compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] It is prudent to assume the free base exhibits similar, if not more pronounced, irritant properties. Aromatic amines, as a class, are also noted for their potential carcinogenicity and mutagenicity, and they can be toxic to aquatic life.[1][2][4]
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C10H15N | [5][6][7] |
| Molecular Weight | 149.23 g/mol | [5][6][7] |
| Appearance | Liquid | [6] |
| Density | 0.94 g/cm³ | [5] |
| Boiling Point | 238.6 °C | [5] |
| Flash Point | 103.0 °C | [5] |
The flash point of 103.0 °C indicates that this compound is a combustible liquid, but not highly flammable at standard room temperature. However, it can become a fire hazard if heated.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound and the general hazards of aromatic amines, stringent adherence to PPE protocols is non-negotiable.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a possibility.
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if dealing with aerosols or heated material, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Spill Management: A Calm and Calculated Response
In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If the spilled material is near a heat source, turn it off if it is safe to do so.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large spills.
-
Neutralize (with caution): For small spills, a neutralizing agent suitable for amines can be used. However, this should only be performed by trained personnel, as the neutralization reaction can generate heat.
-
Clean-Up: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).
Step 1: Waste Identification and Classification
Based on its properties and chemical class, this compound waste should be classified as hazardous waste. It exhibits characteristics of toxicity and is an organic chemical waste. While a specific EPA waste code may not be listed, it would likely fall under a generic code for toxic organic compounds if not otherwise specified by your institution's EHS department.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Do not mix amine waste with other chemical waste streams, especially strong oxidizing agents, acids, or acid chlorides, as this can lead to violent reactions.
-
Keep halogenated and non-halogenated solvent waste separate.
-
Aqueous waste containing this amine should be kept separate from organic solvent waste.
Step 3: Containerization
-
Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle. Ensure the container is in good condition with no cracks or leaks.
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and volume. The accumulation start date must also be clearly marked.
-
Closure: Keep the container securely capped at all times, except when adding waste.
Step 4: Storage
-
Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ventilation: The storage area must be well-ventilated.
Step 5: Disposal Request and Pickup
-
Contact EHS: Once the waste container is full or has reached the storage time limit set by your institution (typically 90 or 180 days), contact your EHS department to arrange for a hazardous waste pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the licensed hazardous waste disposal company.
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound waste.
Environmental Considerations and Decontamination
Aromatic amines can be persistent in the environment and may not be readily biodegradable.[8] Therefore, it is imperative to prevent their release into the sewer system or the environment.
-
Empty Containers: "Empty" containers that held this compound must be treated as hazardous waste unless they have been triple-rinsed. The rinsate from this cleaning process must also be collected and disposed of as hazardous waste.
-
Contaminated Labware: Disposable labware that has come into contact with the compound should be placed in a designated hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), followed by a thorough washing with soap and water. The initial solvent rinse must be collected as hazardous waste.
By adhering to these rigorous protocols, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
References
- 1. 104774-85-8|3-(m-Tolyl)propan-1-amine|BLD Pharm [bldpharm.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound hydrochloride | 104798-09-6 [sigmaaldrich.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. echemi.com [echemi.com]
- 6. Hit2Lead | 3-(3-methylphenyl)-1-propanamine | CAS# 104774-85-8 | MFCD07374074 | BB-4028384 [hit2lead.com]
- 7. This compound | C10H15N | CID 12666388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 104774-85-8 Name: [xixisys.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-(3-Methylphenyl)propan-1-amine
For laboratory professionals engaged in the dynamic fields of research and drug development, the safe handling of chemical reagents is paramount. This guide provides an in-depth operational and logistical framework for the use of Personal Protective Equipment (PPE) when working with 3-(3-Methylphenyl)propan-1-amine. By understanding the "why" behind each procedural step, we can foster a culture of safety that is both rigorous and intuitive.
Chemical Profile: this compound
Before delving into specific PPE recommendations, it is crucial to understand the inherent hazards of the substance . This compound, a substituted aromatic amine, is recognized for the following hazardous properties:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The physical form of this compound is typically a liquid, which necessitates careful handling to prevent splashes and aerosolization.
| Property | Value |
| Molecular Formula | C10H15N |
| Physical State | Liquid |
| Hazard Statements | H315, H319, H335 |
| Signal Word | Warning |
Core Directive: A Multi-layered Approach to Protection
The selection of appropriate PPE is not a mere checklist but a systematic process of risk mitigation. For this compound, a multi-layered approach is essential, addressing each potential route of exposure: dermal, ocular, and respiratory.
Dermal Protection: Beyond the Basic Lab Coat
Given that this compound is a known skin irritant, robust dermal protection is non-negotiable.
-
Primary Protection: Chemical-Resistant Gloves
-
Rationale: Standard latex or nitrile examination gloves may not provide sufficient protection against aromatic amines. The selection of glove material must be based on chemical compatibility and breakthrough time.
-
Recommended Materials:
-
Butyl Rubber: Offers excellent resistance to a wide range of chemicals, including many amines.
-
Viton®: Provides superior protection against aromatic hydrocarbons and chlorinated solvents, making it a strong candidate for handling this compound.
-
Thicker Nitrile Gloves (e.g., >8 mil): While standard nitrile gloves are not ideal, thicker, chemical-resistant nitrile gloves can offer moderate protection for short-duration tasks. Always check the manufacturer's chemical resistance data.
-
-
Protocol:
-
Always inspect gloves for any signs of degradation or perforation before use.
-
Don two pairs of gloves (double-gloving) to provide an additional layer of protection, especially during tasks with a higher risk of splashing.
-
Remove and replace gloves immediately if they become contaminated.
-
Wash hands thoroughly with soap and water after removing gloves.
-
-
-
Secondary Protection: Laboratory Coat and Apron
-
Rationale: A standard lab coat protects against minor spills, but an additional layer is prudent when handling larger quantities or during procedures with a high splash potential.
-
Protocol:
-
Wear a long-sleeved, buttoned laboratory coat at all times.
-
For tasks involving more than a few milliliters of the compound, wear a chemical-resistant apron over the lab coat.
-
-
Ocular Protection: Shielding Against Irreversible Damage
The serious eye irritation potential of this compound necessitates stringent eye protection.
-
Primary Protection: Safety Goggles
-
Rationale: Standard safety glasses do not provide a complete seal around the eyes and are inadequate for protecting against splashes of liquid chemicals. Chemical splash goggles are essential.
-
Protocol:
-
Wear well-fitting chemical splash goggles that provide a seal around the eyes.
-
Ensure the goggles are rated for chemical splash protection (e.g., ANSI Z87.1-2020).
-
-
-
Secondary Protection: Face Shield
-
Rationale: When handling larger volumes or during procedures with a significant risk of splashing or aerosolization, a face shield provides an additional barrier of protection for the entire face.
-
Protocol:
-
A face shield should always be worn in conjunction with, not as a replacement for, safety goggles.
-
-
Respiratory Protection: Safeguarding the Airways
As this compound can cause respiratory irritation, appropriate respiratory protection is crucial, particularly when working outside of a certified chemical fume hood or with heated material.
-
Primary Control: Engineering Controls
-
Rationale: The most effective way to prevent respiratory exposure is to handle the chemical in a well-ventilated area, preferably within a certified chemical fume hood.
-
Protocol:
-
All handling of this compound that may generate vapors or aerosols should be conducted in a chemical fume hood.
-
-
-
Secondary Protection: Respirators
-
Rationale: In the absence of adequate engineering controls or during emergency situations, a respirator is required.
-
Recommended Type: A NIOSH-approved air-purifying respirator fitted with organic vapor/amine cartridges is recommended[1][2][3].
-
Protocol:
-
Personnel must be medically cleared and properly fit-tested before using a respirator.
-
Ensure the correct cartridge type is selected. For this compound, a combination organic vapor/ammonia/methylamine cartridge is a suitable choice.
-
Follow a strict cartridge change-out schedule based on the manufacturer's recommendations and workplace exposure levels.
-
-
Operational and Disposal Plans: A Cradle-to-Grave Approach
The safe handling of this compound extends beyond the immediate use of PPE and encompasses the entire lifecycle of the chemical in the laboratory.
Handling Workflow
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Figure 1: Safe Handling Workflow
Step-by-Step Disposal Protocol
Proper disposal is a critical final step to ensure the safety of all personnel and to maintain environmental compliance.
-
Waste Segregation: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as "Liquid Organic Amine Waste." This waste stream should be kept separate from other chemical waste to prevent hazardous reactions.
-
Waste Collection:
-
Use a designated, leak-proof, and clearly labeled waste container for all this compound waste.
-
The container must be made of a material compatible with aromatic amines.
-
Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect the absorbed material and any contaminated items into a suitable, sealed container for disposal as hazardous waste.
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Final Disposal:
By adhering to these comprehensive guidelines, researchers and scientists can confidently handle this compound, ensuring their safety and the integrity of their work.
References
- 1. americanindustrialsafety.com [americanindustrialsafety.com]
- 2. 3M Respirator Cartridges [selectsafetysales.com]
- 3. olsensafety.com [olsensafety.com]
- 4. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 5. international.skcinc.com [international.skcinc.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. international.skcinc.com [international.skcinc.com]
- 8. jeiletters.org [jeiletters.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
